Azido-PEG12-NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Azido-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1] Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, offers researchers a versatile tool for covalently linking molecules.[2][3] This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.
The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling conjugation to alkyne-modified molecules.[4] The NHS ester readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[5][6] The PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linkage.[2][7]
Physicochemical and Reactive Properties
This compound's utility is defined by its distinct chemical and physical characteristics. These properties are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C31H56N4O16 | [2] |
| Molecular Weight | 740.79 g/mol | [2] |
| Purity | >90% to >98% (varies by supplier) | [2][7] |
| Appearance | Solid or viscous liquid | [2] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | [1] |
| Storage Conditions | -20°C, protected from moisture | [2][7] |
| Reactive Groups | Azide (-N3), NHS Ester | [2] |
| Spacer Arm | 12-unit polyethylene glycol (PEG12) | [2] |
Key Applications
The dual reactivity of this compound makes it a valuable reagent in a multitude of applications within life sciences and drug discovery.
-
Bioconjugation: It is widely used to link azide-modified biomolecules to amine-containing proteins, peptides, and antibodies.
-
PROTAC Development: This linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase ligand.[4][5][8]
-
Drug Delivery: The PEG spacer enhances the pharmacokinetic properties of drug conjugates, improving solubility and circulation time.
-
Probe Development: It facilitates the construction of multifunctional probes for diagnostic and imaging applications by allowing the attachment of different functional moieties.
Reaction Mechanisms and Pathways
The functionality of this compound is predicated on two primary reaction pathways: the NHS ester reaction with primary amines and the azide "click chemistry" reaction.
NHS Ester-Amine Coupling
The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on a protein, to form a stable amide bond. This reaction is pH-dependent, with optimal rates occurring between pH 7 and 9.[2]
Caption: NHS Ester Reaction with a Primary Amine.
Azide "Click Chemistry"
The azide group partakes in click chemistry reactions, most notably with alkyne-containing molecules. This can be either a copper-catalyzed reaction (CuAAC) or a strain-promoted copper-free reaction (SPAAC) with cyclooctynes like DBCO or BCN.[4]
Caption: Azide "Click Chemistry" Pathways.
Detailed Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization may be required for specific molecules and experimental conditions.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the steps for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (dialysis, gel filtration, or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts using dialysis, gel filtration, or size-exclusion chromatography.[9]
Caption: Protein Labeling Experimental Workflow.
Protocol 2: Conjugation to Amino-Modified Oligonucleotides
This protocol describes the conjugation of this compound to an oligonucleotide functionalized with a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[10]
-
Purification system (e.g., ethanol (B145695) precipitation or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer.
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO to a concentration of approximately 14 mM.
-
Conjugation Reaction: Add the this compound solution to the oligonucleotide solution.
-
Incubation: Shake the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Purify the conjugate to remove excess crosslinker, for example, by ethanol precipitation.
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions with this compound are influenced by several factors. The following table summarizes key quantitative parameters.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Reaction pH (NHS Ester) | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines.[2] | [2] |
| Molar Excess of NHS Ester | 10-50 fold | For dilute protein solutions, a higher excess may be needed. | [2] |
| Reaction Time (NHS Ester) | 30-60 min at RT; 2h on ice | Reaction time can be optimized based on the specific biomolecule. | [2] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation. | [2] |
| Hydrolysis Half-life of NHS Ester | pH dependent | Hydrolysis is a competing reaction; faster at higher pH. | [7] |
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, including chemical biology, drug discovery, and diagnostics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the straightforward and efficient synthesis of complex bioconjugates. By understanding its chemical properties and following optimized protocols, scientists can effectively leverage this crosslinker to advance their research and development goals.
References
- 1. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Azido-PEG12-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG12-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the seamless and specific linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams to facilitate its effective implementation in the laboratory.
Core Chemical Structure and Properties
This compound is characterized by three key functional components: an azide (N₃) group, a discrete PEG linker with 12 ethylene (B1197577) glycol units, and an NHS ester. The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly efficient and bioorthogonal ligation to alkyne- or cyclooctyne-containing molecules. The NHS ester, on the other hand, reacts specifically with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2]
The PEG linker imparts hydrophilicity to the molecule and any conjugate it forms, which can enhance the solubility and reduce the immunogenicity of the modified biomolecule.[3] The defined length of the PEG12 spacer provides precise control over the distance between the conjugated molecules.
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₅₆N₄O₁₆ | [][5] |
| Molecular Weight | 740.79 g/mol | [3][6] |
| Purity | >90% to >95% | [2][][5] |
| Appearance | Solid or viscous liquid | [3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3] |
| Storage Temperature | -20°C | [3][] |
| Reactive Groups | Azide, NHS Ester | [7][] |
| Spacer Arm Length | ~47.2 Å | [3] |
Applications in Bioconjugation and Drug Development
The dual reactivity of this compound makes it a versatile reagent for a multitude of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs. The NHS ester can be used to attach the linker to lysine residues on an antibody. The azide group can then be used to conjugate a cytotoxic drug that has been modified with an alkyne group, using click chemistry.[6]
-
PROTACs: this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs).[7][8][9] These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the ligand for the target protein to the ligand for the E3 ligase.
-
Surface Functionalization: Nanoparticles, quantum dots, and other materials can be functionalized with this linker to introduce azide groups on their surface.[10][11][12] This allows for the subsequent attachment of biomolecules, such as targeting ligands or imaging agents, via click chemistry.
-
Probe Development: The linker can be used to construct multifunctional probes for diagnostic and imaging applications.[7]
Experimental Protocols
Below are generalized protocols for key applications of this compound. It is important to note that these may require optimization for specific molecules and experimental conditions.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a protein via its primary amines.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Reaction:
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in an appropriate solvent.
-
-
Reaction:
-
In a reaction tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Add the ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed by the reducing agent. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.
-
Conclusion
This compound is a powerful and versatile tool for researchers and scientists in the field of bioconjugation and drug development. Its well-defined structure and dual reactivity provide a reliable method for linking different molecular entities with high specificity and efficiency. The protocols and information provided in this guide serve as a starting point for the successful application of this important chemical linker in a variety of research and development endeavors.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. glenresearch.com [glenresearch.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostic development.[1] Its structure is meticulously designed with three key components: an N-hydroxysuccinimide (NHS) ester, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This guide elucidates the core mechanism of this versatile linker, providing detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective application in research and development.
Core Components and Their Functionality
The utility of this compound stems from the distinct roles of its constituent parts. It is a non-cleavable linker that joins molecules through stable covalent bonds.[2]
-
N-Hydroxysuccinimide (NHS) Ester: Amine Reactivity The NHS ester is a highly reactive group that specifically targets primary amines (-NH₂) found on proteins (e.g., the N-terminus or the side chain of lysine (B10760008) residues), amine-modified oligonucleotides, and other molecules.[3][4][5] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[3][6][7] This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[3][5][6]
-
Polyethylene Glycol (PEG12) Spacer: Physicochemical Modulation The central component is a discrete PEG spacer consisting of 12 ethylene (B1197577) glycol units.[8] This PEG chain is not merely a linker; it confers several advantageous properties to the conjugate:
-
Enhanced Hydrophilicity: The PEG spacer significantly increases the water solubility of the molecule and its conjugates, which is crucial for improving the bioavailability of hydrophobic drugs.[8][9]
-
Biocompatibility: PEG is well-known for being non-toxic, non-immunogenic, and FDA-approved, which reduces the risk of adverse immune responses.[8][10]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[8][11][12]
-
Flexibility and Steric Hindrance Reduction: The flexible chain provides optimal spacing between conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the attached moieties.[8][13]
-
-
Azide Group (N₃): Bioorthogonal "Click" Chemistry The terminal azide group is a key functional handle for bioorthogonal ligation. Azides are largely absent in biological systems, making them highly specific reaction partners.[14] The azide group readily participates in "click chemistry" reactions, most notably with alkyne-containing molecules.[15][16][17] This allows for the highly efficient and specific covalent linkage of a second molecule of interest. The two primary forms of this reaction are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that forms a stable 1,4-disubstituted triazole ring.[18][19][20][21]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO, BCN), making it suitable for applications in living systems where copper toxicity is a concern.[18][22][23]
-
Mechanism of Action: A Two-Step Bioconjugation Strategy
The mechanism of this compound is a sequential, two-step process that allows for the precise and controlled linkage of two different molecules.
Step 1: Amine Conjugation. The process begins with the reaction of the NHS ester with a biomolecule containing a primary amine (Molecule A). This initial step forms a stable amide bond, covalently attaching the Azido-PEG12 linker to Molecule A.
Step 2: Bioorthogonal Ligation. The resulting conjugate, now featuring a terminal azide group, is purified and then introduced to a second molecule (Molecule B) that has been functionalized with an alkyne group. Through either CuAAC or SPAAC click chemistry, a stable triazole linkage is formed, completing the bioconjugation.
References
- 1. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Azido-dPeg 12-NHS ester 90 Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound - CD Bioparticles [cd-bioparticles.net]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. broadpharm.com [broadpharm.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. interchim.fr [interchim.fr]
- 22. pubs.aip.org [pubs.aip.org]
- 23. mdpi.com [mdpi.com]
The Multifaceted Role of the PEG12 Spacer in Azido-PEG12-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Azido-PEG12-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and diagnostics. Its utility stems from the orthogonal reactivity of its terminal functional groups: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines, and an azide (B81097) group for bioorthogonal "click" chemistry. However, the true versatility of this molecule lies in the 12-unit polyethylene (B3416737) glycol (PEG) spacer that separates these reactive ends. This in-depth guide elucidates the critical role of the PEG12 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications of this powerful linker.
Core Functionality: A Tripartite Molecular Architecture
The this compound's functionality is a composite of its three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins and peptides. This reaction is efficient at physiological to slightly basic pH (7-9).[1][2]
-
Azide Group (N₃): This functional group is the cornerstone of "click chemistry." It undergoes a highly specific and efficient cycloaddition reaction with alkynes (in the copper(I)-catalyzed azide-alkyne cycloaddition, CuAAC) or strained cyclooctynes (in the strain-promoted azide-alkyne cycloaddition, SPAAC) to form a stable triazole linkage.[3][4][5] This bioorthogonal reaction allows for the specific labeling of molecules in complex biological environments.
-
Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain provides a flexible, hydrophilic spacer between the NHS ester and the azide group. This spacer is not merely a passive linker; it actively imparts desirable physicochemical properties to the molecule and its conjugates.
Physicochemical Properties of this compound
The properties of the this compound are crucial for its handling, storage, and application in aqueous biological systems.
| Property | Value | References |
| Molecular Weight | ~740.8 g/mol | [3] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). Aqueous soluble. | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2][3][6] |
| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH. The reagent should be used immediately after reconstitution. Stock solutions in anhydrous solvents can be stored for short periods. | [1][2][7] |
The Pivotal Role of the PEG12 Spacer: A Quantitative Perspective
The length of the PEG spacer can significantly influence the properties of the resulting bioconjugate. The PEG12 spacer, in particular, offers a balance of flexibility and length that is advantageous in many applications.
Enhancing Solubility and Reducing Aggregation
PEG chains are inherently hydrophilic, and their inclusion in a linker can significantly increase the aqueous solubility of hydrophobic molecules. This is particularly critical in the development of antibody-drug conjugates (ADCs), where the cytotoxic payload is often poorly soluble. The PEG12 spacer helps to prevent aggregation of the final conjugate, improving its stability and handling.
Modulating Biological Interactions and Pharmacokinetics
The length of the PEG spacer can impact the binding affinity and pharmacokinetic profile of a bioconjugate.
| Parameter | Observation | References |
| Binding Affinity | In a study of bombesin (B8815690) analogs, varying the PEG spacer length (n=2, 3, 4, 6) resulted in changes in IC50 values (3.1 to 5.8 nM), indicating that spacer length can be optimized for target binding.[8] | [8] |
| Cellular Uptake | For folate-modified liposomes, a low density of folate with a longer PEG spacer (PEG5000) resulted in the highest cellular association with folate receptor-overexpressing cells.[9] In another study on nanocarriers, a shorter PEG linker (0.65 kDa) led to higher uptake in DC2.4 cells compared to longer linkers (2 and 5 kDa).[10] | [9][10] |
| Cytotoxicity | In affibody-drug conjugates, increasing the PEG chain length from no PEG to 4 kDa and 10 kDa reduced the in vitro cytotoxicity by approximately 6.5- and 22.5-fold, respectively. However, the longer PEG chain significantly prolonged the circulation half-life, leading to improved tumor growth inhibition in vivo. | |
| Ligand Availability | A study on PLGA-PEG nanoparticles showed that a shorter PEG spacer (1 kDa) resulted in a 3-fold average increase in ligand availability compared to a longer (5 kDa) spacer.[11] | [11] |
These findings highlight that the "optimal" PEG spacer length is application-dependent and requires empirical determination. The PEG12 spacer provides a good starting point for many applications, offering a balance between providing sufficient distance to avoid steric hindrance and maintaining high ligand availability.
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with this compound to introduce azide functionalities for subsequent click chemistry.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.
-
Purification: Remove excess, unreacted linker and byproducts by purifying the conjugate using a desalting column or dialysis.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized antibody from the previous protocol.
Materials:
-
Azide-functionalized antibody
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug payload)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., TBTA)
-
Sodium ascorbate (B8700270)
Procedure:
-
Catalyst Preparation: Prepare a premix of CuSO₄ and TBTA in a 1:5 molar ratio in an appropriate solvent.
-
Reaction Setup: To the azide-functionalized antibody, add a 2- to 5-fold molar excess of the alkyne-containing molecule.
-
Initiation: Add the CuSO₄/ligand premix to a final copper concentration of 50-100 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using a desalting column or dialysis. The purification buffer should contain a chelating agent like EDTA to remove copper ions.
Protocol for Determining Bioconjugate Solubility
A simple method to assess the solubility of a newly synthesized bioconjugate.
Materials:
-
Lyophilized bioconjugate
-
Aqueous buffer of interest (e.g., PBS)
-
Vortexer
-
Centrifuge
Procedure:
-
Add a pre-weighed excess amount of the lyophilized bioconjugate to a known volume of the buffer.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the suspension to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous gentle agitation.
-
Centrifuge the suspension at high speed to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration of the bioconjugate using a suitable analytical method (e.g., UV-Vis spectrophotometry at 280 nm for proteins).
-
The measured concentration represents the solubility of the bioconjugate under the tested conditions.
Visualizing Workflows and Pathways
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for ADC synthesis using this compound.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis via click chemistry.
Signaling Pathway Investigation with a PEGylated Probe
Caption: Probing mitochondrial H₂O₂ signaling with a PEGylated probe.
Conclusion
The this compound is a powerful and versatile tool for bioconjugation, and its utility is significantly enhanced by the properties of its PEG12 spacer. This guide has provided an in-depth overview of the role of this spacer, supported by quantitative data and detailed experimental protocols. By understanding and leveraging the benefits of the PEG12 spacer—including enhanced solubility, reduced aggregation, and the ability to modulate biological interactions—researchers can optimize the design and performance of their bioconjugates for a wide range of applications in drug development, diagnostics, and fundamental biological research. The provided workflows and protocols serve as a starting point for the rational design and synthesis of novel and effective biomolecular constructs.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 3. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG12-NHS Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, precision and efficiency are paramount. The advent of click chemistry has revolutionized the way scientists approach the modification of biomolecules, offering a powerful toolkit for creating stable and specific linkages. At the heart of many of these advanced applications lies Azido-PEG12-NHS ester, a heterobifunctional linker that serves as a versatile bridge between biological molecules and a wide array of functional moieties. This in-depth technical guide explores the core principles of utilizing this compound in click chemistry, providing detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key pathways and workflows.
The Core of this compound: A Dual-Functionality Workhorse
This compound is a molecule meticulously designed with two distinct reactive groups at either end of a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design underpins its broad utility in bioconjugation.
-
N-hydroxysuccinimide (NHS) Ester: This functional group provides a highly efficient means of attaching the linker to biomolecules. NHS esters readily react with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is most effective in a pH range of 7.2 to 8.5.[2]
-
Azide (B81097) Group: The azide moiety is the gateway to the world of click chemistry. It remains inert to the majority of functional groups found in biological systems, ensuring that it does not participate in unwanted side reactions.[3] This "bio-orthogonal" handle can be specifically and efficiently "clicked" to a complementary alkyne-containing molecule through two primary reaction pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
-
Polyethylene Glycol (PEG) Spacer: The 12-unit PEG linker is not merely a spacer. Its hydrophilic nature enhances the aqueous solubility of the resulting conjugate, which is often a critical factor when working with biomolecules.[3] Furthermore, the PEG chain can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume, potentially leading to a longer circulation half-life and reduced immunogenicity.
Quantitative Data for Reaction Optimization
The success of any bioconjugation strategy hinges on a thorough understanding of the reaction kinetics and efficiencies. The following tables summarize key quantitative data for the reactions involving this compound.
Table 1: Stability of the NHS Ester Moiety - Hydrolysis Half-life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources. The hydrolysis rate of the NHS ester is a critical consideration, as it competes with the desired amidation reaction. Lower temperatures and a pH closer to neutral will favor the stability of the NHS ester, allowing for a longer reaction window.
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers - Representative Yields
| Alkyne Substrate | Catalyst System | Solvent | Reaction Time (hours) | Yield (%) |
| mPEG-alkyne | CuBr / PMDETA | DMF | 48 | 84 |
| Alkyne-functionalized peptide | CuSO4 / Sodium Ascorbate (B8700270) | Water/t-BuOH | 1 | >95 |
| Alkyne-modified oligonucleotide | CuBr / TBTA | DMSO/t-BuOH | 1 | High |
Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. The data presented here are illustrative of the high efficiencies that can be achieved with CuAAC.
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Representative Second-Order Rate Constants
| Cyclooctyne (B158145) Derivative | Azide Substrate | Solvent | Rate Constant (M⁻¹s⁻¹) |
| BCN | Benzyl azide | Acetonitrile | ~0.1 |
| DIBAC | Benzyl azide | Acetonitrile | ~1.0 |
| DIFO | Benzyl azide | Acetonitrile | ~0.3 |
SPAAC kinetics are highly dependent on the ring strain and electronic properties of the cyclooctyne. While generally slower than CuAAC, SPAAC offers the significant advantage of being copper-free, making it ideal for applications in living systems.
Experimental Protocols
The following are detailed methodologies for the key experimental steps in utilizing this compound.
Protocol for Protein Labeling with this compound
This protocol describes the initial step of conjugating the this compound to a protein via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and should be avoided.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide-functionalized protein to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a 5-10 fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding CuSO4 to the THPTA or TBTA solution. A typical final concentration in the reaction is 1 mM CuSO4 and 5 mM ligand.
-
Initiate the Reaction: Add the catalyst premix to the protein-alkyne mixture.
-
Add Reducing Agent: Immediately add a freshly prepared solution of sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM. This reduces the Cu(II) to the active Cu(I) catalytic species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst, excess reagents, and byproducts.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "clicking" of the azide-functionalized protein to a strained cyclooctyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Strained cyclooctyne-containing molecule (e.g., DBCO, BCN, or DIFO derivative)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein and a 2-5 fold molar excess of the strained cyclooctyne-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the excess unreacted cyclooctyne.
Visualizing Key Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a key application of this compound in targeted protein degradation and a typical experimental workflow.
Caption: PROTAC-mediated degradation of BRD4.
Caption: Bioconjugation workflow with this compound.
Conclusion
This compound stands as a testament to the power of rational chemical design in advancing biological and therapeutic research. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, provides a robust and versatile platform for the precise and efficient modification of biomolecules. By understanding the quantitative aspects of the involved reactions and adhering to optimized experimental protocols, researchers can confidently employ this powerful tool to construct novel bioconjugates, develop targeted therapeutics like PROTACs, and ultimately, push the boundaries of what is possible in the fields of chemical biology and drug discovery.
References
Azido-PEG12-NHS Ester: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG12-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and diagnostics. This document offers detailed data, experimental protocols, and workflow visualizations to empower researchers in leveraging the full potential of this versatile reagent.
Introduction to this compound
This compound is a chemical modification reagent that features a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group facilitates "click chemistry" reactions with alkyne-containing molecules, while the NHS ester reacts efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and reduces steric hindrance.[1][2]
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various experimental settings. While precise quantitative solubility limits are not extensively published, the following tables summarize its qualitative solubility in common laboratory solvents and provide a practical concentration for creating stock solutions.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][4][5] |
| Dimethylformamide (DMF) | Soluble | [2][3][4] |
| Dichloromethane (DCM) | Soluble | [3][5] |
| Methylene Chloride | Soluble | [4] |
| Acetonitrile | Soluble | [4][5] |
| N,N-Dimethylacetamide (DMAC) | Soluble | [4] |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Water | Described as "aqueous soluble" crosslinker, but the NHS ester is prone to rapid hydrolysis. The PEG spacer imparts hydrophilicity to the final conjugate. | [1][3][6] |
Note: For practical applications, stock solutions are typically prepared in anhydrous organic solvents. For instance, a 10 mM stock solution in DMSO is commonly used for subsequent dilutions into aqueous reaction buffers.[7]
Stability and Handling
The stability of this compound, particularly its NHS ester moiety, is highly dependent on environmental conditions such as pH, temperature, and moisture. Proper handling and storage are crucial to maintain its reactivity.
Storage: It is recommended to store this compound at -20°C in a sealed container, protected from moisture and light.[2]
Handling: Before use, the reagent should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Anhydrous solvents should be used for preparing stock solutions.[2]
Table 2: Stability of the NHS Ester Moiety in Aqueous Solutions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 1 hour |
| 8.6 | 4 | 10 minutes |
Note: The hydrolysis of the NHS ester is a competing reaction to the desired amidation. The rate of hydrolysis increases with higher pH.[8]
Experimental Protocols
Protocol for Determining NHS Ester Stability (Hydrolysis Assay)
This protocol allows for the assessment of the stability of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.
Materials:
-
This compound
-
Amine-free buffer at the desired pH (e.g., phosphate (B84403) buffer)
-
Anhydrous DMSO or DMF
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution into the amine-free aqueous buffer to a final concentration suitable for spectrophotometric analysis.
-
Immediately measure the absorbance at 260 nm at time zero (A₀).
-
Incubate the solution at a controlled temperature.
-
Periodically measure the absorbance at 260 nm (Aₜ) over time.
-
The rate of hydrolysis can be determined by plotting the change in absorbance over time. The half-life is the time it takes for the absorbance to reach half of its maximum change.
General Protocol for Protein Labeling
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.
Visualized Workflows
The following diagrams illustrate common experimental workflows involving this compound.
Caption: Workflow for Protein Labeling with this compound.
Caption: Workflow for Surface Functionalization.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 3. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Azido-PEG12-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to Heterobifunctional Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical tools in modern bioconjugation and drug development, serving as molecular bridges to connect two different entities, such as a targeting antibody and a therapeutic payload.[1] These linkers are defined by a central, hydrophilic PEG chain of variable length, capped at each end by distinct reactive functional groups.[2] This unique architecture allows for precise, stepwise conjugation, offering unparalleled control over the final construct. The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of bioconjugates while reducing immunogenicity.[3][4] This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, quantitative data on common linker types, detailed experimental protocols for their use, and visualizations of relevant workflows and principles.
Core Features of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are indispensable in the precise construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[][6][7] Their utility is derived from a combination of key structural and functional characteristics.
-
Dual and Orthogonal Reactivity : The defining feature is the presence of two different terminal functional groups.[1] This allows for the specific and sequential attachment of two distinct molecules. For example, an N-hydroxysuccinimide (NHS) ester at one end can react with primary amines (like lysine (B10760008) residues on an antibody), while a maleimide (B117702) group at the other end specifically targets sulfhydryl groups (cysteine residues) on a payload.[8] This orthogonality prevents undesirable cross-linking and ensures the formation of a well-defined final product.
-
Hydrophilic Spacer : The polyethylene glycol chain is highly water-soluble.[9] When conjugated to hydrophobic drugs or proteins, the PEG linker can significantly increase the overall solubility and bioavailability of the conjugate, preventing aggregation which is a common challenge in drug formulation.[10][11]
-
Biocompatibility and Reduced Immunogenicity : PEG is a non-toxic and biocompatible polymer that is approved by the FDA for various biomedical applications.[9] The flexible PEG chain forms a hydration shell around the conjugate, which can mask epitopes on the protein or payload, thereby reducing the likelihood of an immune response and subsequent rapid clearance from the body.[3][4]
-
Tunable Pharmacokinetics : The length of the PEG chain is a critical parameter that can be precisely controlled.[4] Increasing the length of the PEG linker increases the hydrodynamic radius of the resulting conjugate. This larger size reduces renal clearance, leading to a significantly prolonged circulation half-life in the bloodstream.[3][12] This allows for more sustained drug exposure and potentially less frequent dosing.
-
Steric Hindrance and Flexibility : The PEG chain acts as a flexible spacer, providing spatial separation between the conjugated molecules.[4] This can be crucial for preserving the biological activity of both moieties, for instance, by preventing a bulky drug payload from interfering with the antigen-binding site of an antibody.[12] The length of the linker can be optimized to ensure proper folding and function.
Quantitative Data and Common Linker Chemistries
The selection of a heterobifunctional PEG linker depends on the specific biomolecules to be conjugated and the desired properties of the final product. The tables below summarize quantitative data for some of the most common heterobifunctional PEG linkers used in research and drug development.
Table 1: Common Heterobifunctional PEG Linker Functional Groups and Reactivity
| Functional Group A | Target on Biomolecule | Reactive pH Range | Functional Group B | Target on Biomolecule | Reactive pH Range | Bond Formed |
| NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0[8] | Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5[8] | Amide / Thioether |
| Azide (N₃) | Alkyne / DBCO | N/A (Click Chemistry)[13] | NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0[14] | Triazole / Amide |
| Alkyne | Azide (N₃) | N/A (Click Chemistry)[13] | Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5[15] | Triazole / Thioether |
| Amine (-NH₂) | NHS Ester / Carboxylic Acid | 7.0 - 8.5[] | Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | 4.5 - 6.0 (with EDC/NHS) | Amide / Amide |
| Orthopyridyl Disulfide (OPSS) | Sulfhydryls (-SH) | 4.0 - 7.0[2] | NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0 | Disulfide / Amide |
Table 2: Properties of Common NHS-PEGn-Maleimide Linkers
| Product Name | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight (Da) | Solubility | Key Application |
| SM(PEG)₂ | 2 | 17.6[17] | 341.31 | DMSO, DMF | Short-spacer ADC construction |
| SM(PEG)₄ | 4 | 24.9 | 429.42 | Water, DMSO | ADC development, protein crosslinking |
| SM(PEG)₈ | 8 | 39.4 | 605.63 | Water, DMSO | Enhancing solubility of conjugates |
| SM(PEG)₁₂ | 12 | 53.9 | 781.84 | Water, DMSO | Prolonging half-life of biotherapeutics[17] |
| SM(PEG)₂₄ | 24 | 95.2[17] | 1226.36 | Water, DMSO | Maximizing steric protection and half-life |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide
This protocol outlines the conjugation of a thiol-containing drug payload to an antibody's lysine residues.[18]
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Heterobifunctional Linker (e.g., SM(PEG)₈).
-
Thiol-containing payload (drug, toxin, or fluorophore).
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Spin Desalting Columns.
Procedure:
Step A: Antibody Activation with the Linker
-
Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.
-
Linker Addition : Dissolve the SM(PEG)n linker in DMSO to a concentration of 10-20 mM immediately before use. Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution.[8]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[18]
-
Purification : Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the payload from reacting with free linker. The product is the maleimide-activated antibody.
Step B: Conjugation of Payload to Activated Antibody
-
Payload Preparation : Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction : Add a 1.5- to 5-fold molar excess of the payload to the maleimide-activated antibody solution.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Quenching (Optional) : To quench any unreacted maleimide groups, add a small molecule thiol like cysteine to a final concentration of 1-2 mM and incubate for 30 minutes.
-
Final Purification : Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using SEC or dialysis.
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
-
Measure the absorbance of the purified ADC solution at 280 nm (for protein) and at the wavelength of maximum absorbance for the drug (e.g., λ_max_drug).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
The DAR is the molar ratio of the drug concentration to the antibody concentration.
B. Analysis by Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on their hydrophobicity. Since the drug payload is often hydrophobic, species with higher DAR values will be more hydrophobic and elute later from the HIC column.
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Use a decreasing salt gradient (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) to elute the species.
-
The resulting chromatogram will show peaks corresponding to unconjugated antibody and ADC species with different DAR values (DAR=1, 2, 3, etc.), allowing for assessment of the conjugation heterogeneity.
C. Confirmation by Mass Spectrometry (MS)
-
Mass spectrometry provides a precise measurement of the molecular weight of the ADC.[19]
-
The ADC sample can be analyzed by techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) MS.[20]
-
The resulting spectrum will show a distribution of masses corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more drug-linker molecules.
-
Deconvolution of the mass spectrum allows for the precise determination of the different DAR species present in the sample.[20]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.
Caption: Fundamental structure of a heterobifunctional PEG linker.
Caption: Two-step experimental workflow for ADC synthesis.
Caption: Generalized signaling pathway for an ADC.
References
- 1. purepeg.com [purepeg.com]
- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. chempep.com [chempep.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. mdpi.com [mdpi.com]
- 13. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 15. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
The Architect's Bridge: A Technical Guide to PROTAC Synthesis Employing PEG Linkers
For Immediate Release
A Deep Dive into the Synthesis and Application of Polyethylene (B3416737) Glycol (PEG) Linkers in Proteolysis Targeting Chimeras (PROTACs) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the synthesis of Proteolysis Targeting Chimeras (PROTACs) with a focus on the strategic use of polyethylene glycol (PEG) linkers. As the field of targeted protein degradation continues to expand, a thorough understanding of the design and synthesis of these heterobifunctional molecules is paramount. This document details the role of PEG linkers, their impact on PROTAC efficacy, generalized synthetic protocols, and methods for evaluating their performance.
Introduction to PROTACs and the Pivotal Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3][4] Among the various types of linkers, polyethylene glycol (PEG) linkers have gained widespread use due to their advantageous properties.[2][5]
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer hydrophilicity and biocompatibility to the PROTAC molecule.[2] This increased water solubility can be crucial for improving the often-poor solubility of complex PROTAC molecules, thereby enhancing their cell permeability and oral absorption.[] The length of the PEG linker is a key parameter that can be readily tuned to optimize the spatial orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[7]
The Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Overview
The length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. An optimal linker length is crucial for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive complex. The optimal length is target-dependent and must be determined empirically.
Below is a summary of quantitative data from various studies illustrating the effect of PEG linker length on the efficacy of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | Cereblon | Thalidomide-O-PEG2-Acid | Less Effective | - | |
| BRD4 | Cereblon | Thalidomide-O-PEG5-Acid | Potent | - | |
| BRD4 | Cereblon | > PEG5 | Slight Decrease in Potency | - | |
| ERα | VHL | 12-atom PEG linker | ~5 µM | ~75% | |
| ERα | VHL | 16-atom PEG linker | - | >90% | |
| TBK1 | VHL | < 12 atoms | No Degradation | - | |
| TBK1 | VHL | > 12 atoms | Significant Degradation | - |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions.
Visualizing Core Concepts in PROTAC Synthesis and Function
To facilitate a deeper understanding of the principles discussed, the following diagrams, generated using the DOT language, illustrate key processes and workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Logic diagram for selecting a PEG linker in PROTAC design.
Experimental Protocols for PROTAC Synthesis with PEG Linkers
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following are generalized protocols for the key steps in synthesizing a PROTAC using a bifunctional PEG linker. These protocols are intended as a guide and may require optimization based on the specific POI ligand, E3 ligase ligand, and PEG linker used.
General Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized PEG Linker to an Amine-Functionalized Ligand (POI or E3)
This protocol describes the formation of a stable amide bond, a common strategy for conjugating PEG linkers.
Materials:
-
Amine-functionalized ligand (POI or E3)
-
Carboxylic acid-functionalized PEG linker (e.g., HOOC-PEGn-X, where X is a reactive group for the next step)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid-functionalized PEG linker (1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (1.2 equivalents) and the organic base (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the ligand-PEG linker conjugate.
General Protocol 2: Nucleophilic Substitution with a Halogenated PEG Linker
This protocol is suitable for attaching a PEG linker to a ligand containing a nucleophilic group, such as an amine or a thiol.
Materials:
-
Ligand with a nucleophilic handle (e.g., amine, thiol)
-
Halogenated PEG linker (e.g., Br-PEGn-X)
-
Non-nucleophilic base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve the ligand with a nucleophilic handle (1.0 equivalent) and the non-nucleophilic base (2.0-3.0 equivalents) in anhydrous DMF.
-
Add the halogenated PEG linker (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-80°C and stir for 4-24 hours, monitoring its progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
"Click chemistry" offers a highly efficient and bioorthogonal method for PROTAC synthesis.
Materials:
-
Azide-functionalized ligand-PEG linker intermediate
-
Alkyne-functionalized ligand
-
Copper(I) source (e.g., CuSO4·5H2O)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand for copper (e.g., TBTA)
-
Solvent system (e.g., t-BuOH/H2O, DMF)
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized ligand (1.0-1.2 equivalents) in the chosen solvent system.
-
Add the copper(I) source (0.1-0.2 equivalents) and the reducing agent (0.2-0.5 equivalents).
-
Add the copper ligand (if necessary).
-
Stir the reaction at room temperature for 1-12 hours, monitoring its progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC by column chromatography or preparative HPLC.
Experimental Protocols for PROTAC Evaluation
Once synthesized and purified, the efficacy of a PROTAC must be evaluated. The following are standard protocols for determining the key performance indicators of a PROTAC.
Protocol for Determining DC50 and Dmax by Western Blotting
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The strategic incorporation of PEG linkers is a cornerstone of modern PROTAC design and synthesis. Their ability to enhance solubility, permeability, and allow for the fine-tuning of the ternary complex geometry makes them an invaluable tool for researchers in the field of targeted protein degradation. The generalized synthetic and evaluative protocols provided in this guide offer a solid foundation for the development of novel and effective PROTACs. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design of linkers, particularly with versatile scaffolds like PEG, will remain a key driver of innovation in this exciting therapeutic modality.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG12-NHS ester safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Azido-PEG12-NHS Ester For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a heterobifunctional crosslinker essential in bioconjugation, drug delivery, and materials science. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the reagent.
Chemical and Physical Properties
This compound is a molecule that features an azide (B81097) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for the conjugation of amine-containing molecules to alkyne-containing molecules through "click chemistry". The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C31H56N4O16[2][3][4] |
| Molecular Weight | 740.79 g/mol [2][3][4] |
| Appearance | Solid or viscous liquid |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile.[2][3] |
| Spacer Arm Length | 47.2 Å |
Hazard Identification and Safety Precautions
Table 2: General Hazard Information
| Hazard | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Do not eat, drink or smoke when using this product.[5] IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] Rinse mouth.[5] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves/protective clothing.[5] IF ON SKIN: Wash with plenty of water and soap.[5] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye/face protection.[5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Sensitization | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | Use only outdoors or in a well-ventilated area.[5] |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or generating dust, use a certified respirator.
Reactivity and Stability
The two primary functional groups of this compound, the azide and the NHS ester, have distinct reactivity profiles that necessitate careful handling.
-
NHS Ester: This group is highly susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH.[2][6] The rate of hydrolysis increases with pH.[2] For this reason, stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately.[1][7] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will react with the NHS ester.[7]
-
Azide Group: The azide moiety is used in "click chemistry" reactions with alkynes. While generally stable, azides can be energetic and should be handled with care, avoiding exposure to strong reducing agents, strong acids, and excessive heat.
Storage and Handling
Proper storage is critical to maintain the reactivity of this compound.
Table 3: Storage and Handling Guidelines
| Condition | Recommendation | Rationale |
| Temperature | Store at –20°C for long-term storage.[1][2][3][7][8] | Minimizes degradation of the NHS ester. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][9] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Keep in a desiccated environment.[7][9][10] | The NHS ester is highly sensitive to moisture.[7][9] |
| Light | Protect from light.[1][9][10] | Prevents potential photodegradation. |
| Aliquoting | For frequent use, aliquot the compound into smaller, single-use vials.[9][10] | Avoids repeated warming and cooling cycles and moisture introduction to the bulk supply. |
Handling Procedure:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture.[6][7][9][10]
-
Handle the compound in a well-ventilated area, preferably a fume hood.
-
Weigh out the desired amount quickly and reseal the container tightly.
-
If possible, backfill the container with an inert gas before sealing.[6][9]
-
Dissolve the reagent in an anhydrous solvent immediately before use.[7] Do not prepare stock solutions for long-term storage in aqueous buffers.[7]
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a primary amine-containing protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed.
-
Remove excess, unreacted reagent by passing the reaction mixture through a desalting column.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 4. scbt.com [scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. One moment, please... [jenkemusa.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Azido-PEG12-NHS Ester (CAS 2363756-50-5) in Bioconjugation and Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological significance of Azido-PEG12-NHS ester (CAS 2363756-50-5). This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Information
This compound is a molecule featuring a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation strategy. The NHS ester reacts with primary amines, commonly found in proteins and other biomolecules, to form stable amide bonds. The azide group enables covalent linkage to molecules containing an alkyne group through a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
| Property | Value |
| CAS Number | 2363756-50-5 |
| Molecular Formula | C₃₁H₅₆N₄O₁₆ |
| Molecular Weight | 740.79 g/mol |
| Synonyms | Azido-PEG12-N-hydroxysuccinimidyl ester |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C, protected from moisture |
Experimental Protocols
A notable application of this compound is in the construction of complex bioconjugates for targeted cell delivery. A recent study by Angell, C. D., et al. (2024) utilized this linker to create a dual-antibody fluorescent nanodiamond (FND) conjugate for the specific targeting of myeloid-derived suppressor cells (MDSCs).[1] The following protocols are based on the methodologies described in their research.
PEGylation of Anti-GR1 Antibody
This protocol details the conjugation of this compound to the anti-GR1 antibody.
Materials:
-
Anti-GR1 IgG antibody
-
This compound (CAS 2363756-50-5)
-
HEPEST buffer (user-defined formulation, typically HEPES with salts and EDTA)
-
10,000 MWCO spin filter
Procedure:
-
Dilute approximately 10 µg (0.1 nmol) of anti-GR1 IgG antibody with 400 µL of HEPEST buffer.[1]
-
Add a 10-fold molar excess of this compound to the antibody solution.
-
Incubate the reaction mixture at room temperature for 2 hours.[1]
-
Transfer the reaction mixture to a 10,000 MWCO spin filter.
-
Remove the unconjugated this compound by washing the filter with HEPEST buffer.[1]
-
Recover the azido-PEGylated anti-GR1 conjugate from the spin filter by resuspending it in 200 µL of HEPEST buffer.[1]
-
Estimate the concentration of the conjugate (e.g., using a spectrophotometer). The expected concentration is approximately 50 µg/mL.[1]
Synthesis of Dual-Antibody Fluorescent Nanodiamond (FND) Conjugate
This protocol describes the assembly of the dual-antibody FND conjugate, where an anti-CD11b antibody is first attached to the FND, followed by the "click" reaction with the azido-PEGylated anti-GR1 antibody.
Materials:
-
Amine-functionalized FNDs with propargyl groups
-
Disuccinimidyl carbonate (DSC)
-
Anti-CD11b antibody
-
Azido-PEG12-anti-GR1 conjugate (from Protocol 2.1)
-
DMAC/THF solvent mixture
-
HEPEST buffer
Procedure:
-
Activation of FNDs: Incubate 1 mg of aminated FNDs with approximately 0.2 mmol of DSC in 1 mL of DMAC/THF at room temperature for 4 hours.[1]
-
Wash the activated FNDs three times with DMAC/THF.
-
Conjugation of Anti-CD11b: Quickly resuspend the activated FNDs in 1 mL of HEPEST buffer and add 2 µg of anti-CD11b antibody.
-
Incubate the mixture for 2 hours at room temperature.[1]
-
Centrifuge the resulting anti-CD11b-FND immunoconjugate and resuspend it in 500 µL of HEPEST buffer.
-
Click Chemistry Reaction: To an aliquot of the anti-CD11b-FND, add approximately 2 mg of the Azido-PEG12-anti-GR1 conjugate.
-
Allow the "click" reaction to proceed for 5 minutes to form the dual-antibody FND conjugate.[1]
Quantitative Data
The following tables summarize the quantitative data from the study by Angell, C. D., et al. (2024), demonstrating the successful targeting of MDSCs using the dual-antibody FND conjugate.[1]
Table 1: In Vitro Uptake of FND Conjugates by Murine MDSCs [1]
| FND Conjugate | Mean Uptake (%) |
| Unmodified FND (uFND) | 84.7 |
| Glycidol-coated FND (gFND) | 68.7 |
| IgG FND | 69.0 |
| CD11b FND | 58.3 |
| Dual-Ab (CD11b/GR1) FND | 96.2 |
Data represents the percentage of GR1high MDSCs positive for FNDs after 24 hours of incubation.
Table 2: In Vivo Uptake of Dual-Ab FND by Intra-tumoral MDSCs [1]
| Time Post-Injection | Percentage of FND+ Cells that are MDSCs |
| 2 hours | 87.1 |
| 24 hours | 83.0 |
Data represents the percentage of FND-positive cells within the tumor that are identified as MDSCs.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis and application of the dual-antibody FND conjugate.
Signaling Pathway for MDSC-Mediated Immunosuppression
The dual-antibody conjugate targets MDSCs, which are known to suppress T-cell function through various mechanisms. The following diagram depicts a simplified signaling pathway relevant to the immunosuppressive function of MDSCs.
References
An In-depth Technical Guide to Azido-PEG12-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG12-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines a step-by-step protocol for its use in antibody conjugation, and illustrates its application in targeted therapeutic strategies.
Core Properties of this compound
This compound is a versatile molecule featuring an azide (B81097) (N₃) group at one end of a 12-unit polyethylene (B3416737) glycol (PEG) chain and a reactive N-hydroxysuccinimide (NHS) ester at the other. This unique structure allows for a two-step conjugation strategy. The NHS ester facilitates covalent linkage to primary amines (-NH₂) on biomolecules, while the azide group enables subsequent attachment of other molecules through "click chemistry." The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.
A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | ~740.8 g/mol | [1][2][3] |
| Chemical Formula | C₃₁H₅₆N₄O₁₆ | [2][3] |
| Purity | >90% | [3] |
| PEG Spacer Length | 12 ethylene (B1197577) glycol units | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, methylene (B1212753) chloride, and acetonitrile. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis in aqueous solutions, particularly at neutral to high pH. Stock solutions should be prepared fresh in anhydrous solvents. |
Experimental Protocol: Antibody Conjugation with this compound
This protocol provides a detailed methodology for the covalent attachment of this compound to an antibody, a common application in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Materials:
-
Antibody (in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing. The optimal reaction time and molar excess may need to be determined empirically for each specific antibody.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching buffer components by purifying the antibody conjugate. This can be achieved using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
-
Characterization and Storage:
-
The resulting azide-functionalized antibody can be characterized by methods such as mass spectrometry to determine the degree of labeling.
-
Store the purified conjugate under conditions that are optimal for the unmodified antibody. The azide group is now available for subsequent click chemistry reactions.
-
Visualizing the Experimental Workflow and Application
Diagram of the Experimental Workflow:
References
Purity Considerations for Azido-PEG12-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostic development. Its structure, featuring a terminal azide (B81097) group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation, offers a versatile tool for covalently linking molecules of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate. However, the efficacy and reproducibility of experimental outcomes are critically dependent on the purity of this reagent. This technical guide provides a comprehensive overview of the key purity considerations, analytical methodologies for quality control, and best practices for handling this compound.
Key Purity Considerations
The chemical nature of this compound presents specific vulnerabilities that can lead to impurities. Understanding these is crucial for troubleshooting and ensuring the reliability of conjugation reactions.
Hydrolysis of the NHS Ester
The primary concern regarding the purity of this compound is the hydrolysis of the N-hydroxysuccinimide ester group. The NHS ester is susceptible to reaction with water, leading to the formation of the corresponding carboxylic acid, which is unreactive towards primary amines. This hydrolysis is a direct competitor to the desired amidation reaction.[1][2]
Several factors influence the rate of NHS ester hydrolysis:
-
pH: The rate of hydrolysis is significantly pH-dependent. It increases as the pH rises. While the reaction with primary amines is also favored at slightly alkaline pH (typically 7.2-8.5), a higher pH will accelerate the competing hydrolysis reaction.[1][3] The half-life of NHS esters can be as short as a few minutes at a pH of 9.[3]
-
Temperature: Higher temperatures increase the rate of hydrolysis. Reactions are often performed at room temperature or 4°C to balance reaction kinetics with reagent stability.[1]
-
Moisture: this compound is moisture-sensitive.[2] Improper storage and handling can expose the reagent to atmospheric moisture, leading to degradation. It is essential to store the reagent under desiccated conditions and allow it to equilibrate to room temperature before opening to prevent condensation.[2]
PEG-Related Impurities
The PEG component of the linker can also contribute to impurities. These may include:
-
Polydispersity: While "PEG12" implies a discrete chain length, some commercial preparations may contain a distribution of PEG chain lengths. The use of discrete PEG (dPEG®) linkers, which have a single, defined molecular weight, can simplify analysis and improve the homogeneity of the final conjugate.[2]
-
Unfunctionalized or Difunctionalized PEGs: The synthesis of heterobifunctional PEGs can sometimes result in starting material (PEG with two hydroxyl groups) or homobifunctional byproducts (e.g., Diazido-PEG12 or di-NHS-PEG12). These impurities can interfere with the desired conjugation reaction.
Data Presentation: Purity Specifications
The purity of commercially available this compound varies between suppliers. The following table summarizes typical purity specifications. It is crucial to consult the certificate of analysis for the specific lot being used.
| Supplier Type | Typical Purity Specification | Analytical Method(s) Cited |
| Supplier A | ≥98% | NMR, HPLC |
| Supplier B | >95% | NMR |
| Supplier C | >90% | Not specified |
Experimental Protocols for Purity Assessment
A combination of analytical techniques is recommended for a thorough assessment of this compound purity.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the intact this compound from its hydrolyzed byproducts and other impurities.
Methodology:
-
Instrumentation and Column:
-
HPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-chromophoric PEG compounds.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (for the azide group) and 260 nm (to detect released NHS).[1]
-
-
Gradient Elution:
-
A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute the more hydrophobic components. The exact gradient should be optimized for the specific column and system.
-
-
Sample Preparation:
-
Carefully weigh a small amount of this compound and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all components in the chromatogram.
-
Protocol 2: Structural Integrity and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of the linker and for quantitative purity assessment (qNMR).
Methodology:
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation for Structural Confirmation (¹H NMR):
-
Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum. The spectrum should be consistent with the expected chemical shifts and integrations for the protons in the molecule.
-
-
Quantitative NMR (qNMR) for Purity Determination:
-
Internal Standard: Select a high-purity internal standard with a known concentration that has a resonance peak that does not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a precise amount of the this compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak of the this compound and a peak from the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Protocol 3: Assessment of NHS Ester Activity (Spectrophotometric Assay)
This method provides a rapid assessment of the reactivity of the NHS ester group by measuring the amount of NHS released upon complete hydrolysis.[4]
Methodology:
-
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the buffer alone.
-
Immediately measure the absorbance of the solution at 260 nm, using the buffer as a blank. This is the initial absorbance.
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis of the NHS ester.
-
Vortex for 30 seconds and immediately (within 1 minute) measure the absorbance at 260 nm. This is the final absorbance.
-
-
Interpretation:
-
A significant increase in absorbance after the addition of NaOH indicates the presence of active NHS esters, as the released NHS has a strong absorbance at 260 nm. If there is little to no change in absorbance, the NHS ester has likely already been hydrolyzed.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to Azide and NHS Ester Functionalities in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of two cornerstone functionalities in modern bioconjugation and drug development: azides and N-hydroxysuccinimide (NHS) esters. This document provides a comprehensive overview of their respective chemistries, detailed experimental protocols, and quantitative data to inform the strategic design of conjugates for research, diagnostics, and therapeutics.
Core Principles: A Tale of Two Chemistries
The covalent modification of biomolecules is a fundamental tool in life sciences. Among the myriad of chemical reactions available, those involving azides and NHS esters are particularly prominent due to their reliability and versatility.
N-Hydroxysuccinimide (NHS) Esters are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, making NHS esters a workhorse for labeling and crosslinking proteins and other amine-containing biomolecules. The reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.2-8.5) to ensure the deprotonation of the target amines, enhancing their nucleophilicity. However, a competing hydrolysis reaction of the NHS ester is also accelerated at higher pH, which can reduce conjugation efficiency.
Azides , in contrast, are remarkably stable and bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems. Their utility in bioconjugation is realized through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole linkage. SPAAC, being copper-free, is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern. The azide (B81097) functionality is typically introduced into a biomolecule via an azide-containing reagent, which can itself possess an NHS ester for reaction with amines.
Quantitative Data for Reaction Design
The selection of a conjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key quantitative data for NHS ester and azide-based chemistries to aid in this decision-making process.
| Parameter | NHS Ester Chemistry | Click Chemistry (SPAAC) | References |
| Target Functionality | Primary amines (e.g., lysine, N-terminus) | Azides (introduced via a separate labeling step) | [1] |
| Reaction Mechanism | Nucleophilic acyl substitution | [3+2] dipolar cycloaddition | [1] |
| Linkage Formed | Amide bond | 1,2,3-Triazole ring | [1] |
| Specificity | Moderate to low (reacts with all accessible primary amines) | High (bioorthogonal) | [1] |
| Biocompatibility | High | High (especially for copper-free SPAAC) | [1] |
| Side Reactions | Hydrolysis of the ester | Minimal | [1] |
Table 1: General Comparison of NHS Ester and Azide (SPAAC) Chemistries. This table provides a high-level overview of the key features of each conjugation method.
| Reagent/Condition | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | References |
| NHS Ester Aminolysis | |||
| p-Nitrophenyl 2-(ethylthio)acetate + Glycine ethyl ester | 22.6 | Reaction with an amine of pKaH 7.75. | [2] |
| m-Nitrophenyl 2-(ethylthio)acetate + Glycine ethyl ester | 1.1 | Reaction with an amine of pKaH 7.75. | [2] |
| Benzoyl fluoride (B91410) (ABF) + Benzylamine | 87.9 | Faster kinetics compared to the corresponding NHS ester. | [3] |
| NHS ester of 4-azidobenzoic acid (ABNHS) + Benzylamine | 2.72 | Slower kinetics compared to the corresponding benzoyl fluoride. | [3] |
| SPAAC Reactions | |||
| BCN + 2-azidoethanol (B47996) (pAz) | 0.024 | Demonstrates the reactivity of a non-sterically demanding cyclooctyne (B158145) with a primary azide. | [4] |
| BCN + 2-azidopropanol (sAz) | 0.012 | Shows a slight decrease in reactivity with a secondary azide. | [4] |
| BCN + 2-azido-2-methylpropanol (tAz) | 0.018 | Reactivity with a tertiary azide is comparable to primary and secondary azides with BCN. | [4] |
| ADIBO + 2-azidoethanol (pAz) | 0.90 | A more sterically demanding cyclooctyne shows significantly higher reactivity with a primary azide. | [4] |
| ADIBO + 2-azidopropanol (sAz) | 0.25 | Reactivity with a secondary azide is lower than with a primary azide. | [4] |
| ADIBO + 2-azido-2-methylpropanol (tAz) | 4.7 x 10⁻⁶ | A dramatic decrease in reactivity is observed with a tertiary azide due to steric hindrance. | [4] |
Table 2: Second-Order Rate Constants for NHS Ester Aminolysis and SPAAC Reactions. This table provides a quantitative comparison of reaction kinetics for different reagents.
| Linkage | Condition | Half-life (t₁/₂) | Notes | References |
| Amide Bond | pH 7 | ~267 years | In the absence of enzymes, the amide bond is exceptionally stable to hydrolysis under physiological pH. | [5] |
| Enzymatic digestion (in vivo) | Variable | Highly susceptible to cleavage by proteases, which is a major consideration for in vivo applications. | [6] | |
| Triazole Linkage | Physiological conditions (in vivo) | Highly stable | Resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, making it ideal for long-term stability in vivo. | [6][7] |
| Aqueous ammonia (B1221849) (55 °C) | Stable | Demonstrates stability to common deprotection conditions in oligonucleotide synthesis. | [8] |
Table 3: Stability of Amide and Triazole Linkages. This table compares the stability of the covalent bonds formed by NHS ester and azide chemistries under different conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for common bioconjugation procedures using NHS esters and azides.
Protocol for Protein Labeling with an NHS Ester
This protocol describes the general procedure for labeling a protein with an amine-reactive NHS ester, such as a fluorescent dye or biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris, glycine) by dialysis or buffer exchange into the Reaction Buffer.
-
Determine the accurate concentration of the protein solution using a standard protein assay (e.g., BCA, Bradford).
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This step will consume any unreacted NHS ester.
-
-
Purification:
-
Remove the unreacted label and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of labels per protein molecule, using spectrophotometry according to the label manufacturer's instructions.
-
Store the labeled protein under appropriate conditions (typically at 4°C for short-term or -20°C/-80°C for long-term storage).
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the procedure for conjugating an azide-modified biomolecule with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-modified biomolecule (in a suitable buffer, e.g., PBS, pH 7.4)
-
Strained alkyne reagent (e.g., DBCO-NHS ester to label a protein, or a DBCO-containing payload)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Preparation of Reactants:
-
If starting with an unlabeled biomolecule, introduce the azide functionality first. This can be achieved by reacting the biomolecule with an azide-NHS ester, following a similar protocol to section 3.1. Purify the azide-modified biomolecule to remove excess labeling reagent.
-
Dissolve the strained alkyne reagent in anhydrous DMSO or DMF to prepare a stock solution.
-
-
SPAAC Reaction:
-
Add the strained alkyne solution to the azide-modified biomolecule solution. A 1.5 to 5-fold molar excess of the strained alkyne is a typical starting point.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 2-12 hours. The optimal time and temperature will depend on the specific reactants. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the conjugate to remove unreacted strained alkyne and any byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
-
Analysis:
-
Characterize the final conjugate to confirm successful ligation and determine the conjugation efficiency. Techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy can be employed.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows and a conceptual signaling pathway where azide and NHS ester functionalities are applied.
Caption: Workflow for Protein-Protein Interaction (PPI) analysis using an azide-NHS ester crosslinker.
Caption: Probing GPCR signaling with an azide-labeled ligand and click chemistry-mediated visualization.
Conclusion
Azide and NHS ester functionalities represent two powerful and complementary tools in the arsenal (B13267) of researchers and drug developers. NHS esters provide a straightforward and effective method for conjugating molecules to primary amines, forming stable amide bonds. Azide-based click chemistry, particularly the bioorthogonal SPAAC reaction, offers exceptional specificity and the formation of highly stable triazole linkages, making it ideal for complex biological environments and in vivo applications. A thorough understanding of the quantitative aspects and experimental protocols for both chemistries, as outlined in this guide, is crucial for the successful design and execution of bioconjugation strategies to advance scientific discovery and therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins with Azido-PEG12-NHS ester. This reagent enables the introduction of an azide (B81097) functional group onto a protein, which can then be used in a variety of bioorthogonal "click chemistry" reactions for downstream applications such as protein-protein conjugation, immobilization, and fluorescent labeling.[1][2][3]
The N-Hydroxysuccinimide (NHS) ester moiety of this compound reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[4][5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting labeled protein.[3]
Principle of the Reaction
The labeling reaction involves the acylation of primary amino groups on the protein by the NHS ester. The reaction is highly dependent on pH, with an optimal range of 7-9.[5] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. Conversely, at a higher pH, the hydrolysis of the NHS ester is accelerated, which can reduce the labeling efficiency.[1]
Materials and Reagents
-
This compound: Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Protein of interest: Dissolved in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). The protein solution should be free of extraneous proteins like BSA.[5][7]
-
Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][6][8] Avoid buffers containing primary amines like Tris or glycine (B1666218).[5][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.[1][5] Ensure DMF is of high quality and free of dimethylamine.[1]
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or desalting columns for removal of excess reagent.[4][5][10]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or glycine solution to stop the reaction.
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free reaction buffer.[5][6] If the protein is in a buffer containing primary amines, exchange it with the reaction buffer using dialysis or a desalting column.[5]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.[5][9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[5][9]
Protein Labeling Procedure
-
Calculation of Reagent Amount: The molar ratio of this compound to protein will determine the degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[5] This ratio may need to be optimized depending on the protein and the desired degree of labeling.[5]
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5][9] Gentle mixing during incubation is recommended.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[10]
Purification of the Labeled Protein
Purification is a critical step to remove unreacted this compound and byproducts, which can interfere with downstream applications.[4]
-
Size-Exclusion Chromatography (SEC): This is a common and effective method to separate the labeled protein from smaller, unreacted molecules.[4][11]
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the protein and collect fractions.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Dialysis/Buffer Exchange: This method is suitable for removing small molecules from larger proteins.[5][10]
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes.
-
-
Desalting Columns: Spin desalting columns can be used for rapid buffer exchange and removal of small molecules.[10]
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5][6] |
| Molar Excess of NHS Ester | 10 - 20 fold | This is a starting point and may require optimization.[5] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[1][5] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive proteins.[5][10] |
| Incubation Time | 30 - 120 minutes | Longer incubation times may be needed at lower temperatures.[5][10] |
| Solvent Concentration | < 10% (v/v) | To prevent protein denaturation.[5] |
Visualization of Workflow and Reaction
Caption: Workflow for labeling proteins with this compound.
Caption: Reaction of a primary amine on a protein with this compound.
Downstream Applications: Click Chemistry
The azide-functionalized protein is now ready for a variety of bioorthogonal "click chemistry" reactions. These reactions are highly specific and can be performed in complex biological environments. The most common click chemistry reactions involving azides are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[12]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.[12][13][14] This method is often preferred for in vivo applications due to the toxicity of copper.[14]
Caption: Overview of common click chemistry reactions for azido-labeled proteins.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. glenresearch.com [glenresearch.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
Unlocking Precision Bioconjugation: A Step-by-Step Guide to Using Azido-PEG12-NHS Ester in Click Chemistry
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Azido-PEG12-NHS ester, a heterobifunctional linker, in the precise construction of complex bioconjugates. This versatile reagent enables a two-step conjugation strategy, beginning with the stable modification of primary amine-containing molecules via its N-hydroxysuccinimide (NHS) ester, followed by the highly specific and efficient "click" reaction of its terminal azide (B81097). This methodology is particularly pertinent to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable tool in bioconjugation, featuring two distinct reactive functionalities separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts readily with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] The azide group serves as a handle for bioorthogonal click chemistry, allowing for the covalent attachment of a second molecule containing a terminal alkyne or a strained cyclooctyne.[3][4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce aggregation.[5] This dual reactivity allows for the controlled and sequential assembly of complex molecular architectures.
This document provides detailed protocols for the initial amine modification and subsequent click chemistry ligation, quantitative data for reaction optimization, and visual workflows to guide the experimental process.
Data Presentation: Quantitative Parameters for Conjugation
Successful bioconjugation is dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for the two-step process using this compound.
Table 1: Reaction Conditions for NHS Ester Conjugation to Primary Amines
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Reaction is highly pH-dependent. Lower pH protonates the amine, inhibiting the reaction, while higher pH increases NHS ester hydrolysis.[1][6] |
| Buffer | Phosphate, Borate, or Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction.[1][7] |
| Molar Excess of this compound | 8 to 30-fold over the amine-containing molecule | The optimal ratio should be determined empirically for each specific molecule to achieve the desired degree of labeling.[6][8] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice | Longer incubation times can be explored, but may lead to increased hydrolysis of the NHS ester.[7] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved immediately before use.[7][8] |
Table 2: Reaction Conditions for Azide-Alkyne Click Chemistry
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactant | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | Copper (I) source (e.g., CuSO₄ with a reducing agent) | None required |
| Ligand | Optional but recommended (e.g., THPTA) to stabilize Cu(I) and protect biomolecules | Not applicable |
| Reducing Agent | Required to generate Cu(I) from Cu(II) (e.g., Sodium Ascorbate) | Not applicable |
| pH | 4.0 - 8.0 | 4.0 - 9.0 |
| Reaction Time | 1 - 4 hours at Room Temperature | 0.5 - 2 hours at Room Temperature or 4-12 hours for PROTAC synthesis |
| Key Advantage | Fast kinetics | Biocompatible (no cytotoxic copper catalyst), ideal for in vivo applications.[5] |
Experimental Protocols
Part 1: Modification of a Protein with this compound
This protocol describes the general procedure for labeling a protein with the azide functionality using this compound.
Materials:
-
Protein of interest containing primary amines (e.g., antibody)
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.4 or 1M Glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[6]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[7] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature.[8]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: The successful incorporation of the azide group can be confirmed by various analytical techniques, such as mass spectrometry.
Part 2: Click Chemistry Ligation
Following the introduction of the azide group, the modified molecule is ready for conjugation to a molecule containing a terminal or strained alkyne.
Materials:
-
Azide-modified protein (from Part 1)
-
Alkyne-containing molecule of interest
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand (optional, e.g., THPTA, 200 mM in water)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reactant Mixture: In a reaction tube, combine the azide-modified protein with a 4 to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.[9]
-
Catalyst Preparation: If using a ligand, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[9]
-
Reaction Initiation: Add the copper catalyst (and ligand, if used) to the reactant mixture. Then, add the sodium ascorbate solution to initiate the reaction.[9]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.
Materials:
-
Azide-modified protein (from Part 1)
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified protein in the reaction buffer. Separately, dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the strained alkyne solution to the azide-modified protein solution.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. For some applications, overnight incubation at 4°C may be beneficial.[5]
-
Purification: Purify the final conjugate using a suitable method to remove any unreacted starting materials.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental process and potential applications, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for two-step bioconjugation.
Caption: PROTAC-mediated targeted protein degradation pathway.[10]
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).[11]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. neb.com [neb.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. axispharm.com [axispharm.com]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG12-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-NHS ester is a versatile bifunctional linker widely employed in bioconjugation and drug development. This reagent features a terminal N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on biomolecules, and a terminal azide (B81097) group that can participate in highly specific "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacer, with 12 PEG units, enhances the solubility and stability of the resulting conjugate while minimizing immunogenicity.[1][2]
These application notes provide a comprehensive guide to the use of this compound for the modification of proteins, antibodies, and other amine-containing molecules. Detailed protocols for conjugation, purification, and characterization are provided, along with an overview of downstream applications.
Reaction Mechanism
The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine, present on lysine (B10760008) residues and the N-terminus of proteins, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[3][4] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5] This reaction is most efficient at a physiological to slightly alkaline pH (7.2-9.0), where the primary amine is deprotonated and thus more nucleophilic.[5][]
A competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH.[4] Therefore, it is crucial to perform the reaction in a timely manner and in an appropriate buffer to maximize the conjugation efficiency.
Quantitative Data Summary
The efficiency of the this compound reaction with primary amines is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes based on established protocols for NHS ester conjugations.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.[4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and for sensitive proteins.[7] |
| Reaction Time | 30 minutes - 2 hours | Incubation on ice may require longer reaction times (e.g., 2 hours).[5][7] |
| Molar Excess of this compound | 10 to 20-fold | A higher molar excess is often required for dilute protein solutions to achieve a desired degree of labeling.[7] |
| Solvent for NHS ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use to prevent hydrolysis. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[1][5] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification column (e.g., desalting column or size-exclusion chromatography column).
-
Reaction tubes.
Procedure:
-
Preparation of Reagents:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into an appropriate buffer.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve a 20-fold molar excess relative to the protein.
-
Add the calculated volume of the this compound solution to the protein solution. Gently mix by pipetting. Ensure the final concentration of the organic solvent is below 10%.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][7]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Tris or glycine (B1666218) buffers are suitable for this purpose as they contain primary amines that will react with any remaining NHS esters.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[][9] The choice of purification method will depend on the properties of the protein and the scale of the reaction.
-
-
Characterization and Storage:
-
Characterize the resulting azido-PEGylated protein to determine the degree of labeling (see Protocol 3).
-
Store the purified conjugate under conditions that are optimal for the non-labeled protein.
-
Protocol 2: Purification of the Azido-PEGylated Protein
A. Using a Desalting Column (for rapid buffer exchange and removal of small molecules):
-
Equilibrate the desalting column with the desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the top of the resin bed.
-
Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity-flow columns).
-
The purified, azido-PEGylated protein will be in the eluate.
B. Using Size-Exclusion Chromatography (SEC) (for higher resolution purification):
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer. The PEGylated protein will elute earlier than the smaller, unreacted PEG linker and byproducts.[]
-
Collect fractions and analyze them (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.
Protocol 3: Characterization of the Azido-PEGylated Protein
A. Quantification of Azide Incorporation using Click Chemistry and Fluorescence: This method provides an indirect quantification of the incorporated azide groups.
-
React a known concentration of the azido-PEGylated protein with an excess of an alkyne-functionalized fluorophore (e.g., DBCO-fluorophore) in a copper-free click chemistry reaction.[10]
-
After the reaction is complete, remove the excess, unreacted fluorophore using a desalting column.
-
Measure the absorbance of the protein at 280 nm and the absorbance of the fluorophore at its maximum absorbance wavelength.
-
Calculate the protein concentration and the fluorophore concentration. The ratio of these two values will give the degree of labeling (DOL), which represents the average number of azide groups per protein molecule.
B. Characterization by Mass Spectrometry: Mass spectrometry is a powerful tool for characterizing PEGylated proteins.[11][12]
-
Analyze the purified azido-PEGylated protein using techniques such as MALDI-TOF or ESI-MS.[13][14]
-
The mass spectrum will show a distribution of species corresponding to the protein with different numbers of attached Azido-PEG12 linkers.
-
The mass difference between the peaks will correspond to the mass of the this compound that has been conjugated. This allows for the determination of the degree of PEGylation.[15]
Downstream Applications: Click Chemistry
The azide group introduced onto the biomolecule serves as a handle for subsequent "click chemistry" reactions. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the attachment of a wide variety of molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO, BCN), respectively.[16] This enables applications such as:
-
Fluorescent labeling: For imaging and detection.[17]
-
Drug conjugation: To create antibody-drug conjugates (ADCs).[2]
-
Surface immobilization: To attach proteins to surfaces for biosensor development.
-
Formation of complex bioconjugates: Linking multiple biomolecules together.
Visualizations
Caption: Reaction scheme of this compound with a primary amine.
Caption: Workflow for Azido-PEGylation of a protein.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. stallardediting.com [stallardediting.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. mdpi.com [mdpi.com]
- 17. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides using Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a critical technique in drug development, diagnostics, and various research applications. The ability to specifically and efficiently link biomolecules, such as peptides, to other moieties like labels, drugs, or polymers can significantly enhance their therapeutic properties, facilitate their detection, or enable targeted delivery. Azido-PEG12-NHS ester is a heterobifunctional crosslinker that has gained prominence in bioconjugation strategies due to its versatility and efficiency.
This linker possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in peptides, to form a stable amide bond.[1][2] The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This dual reactivity allows for a two-step conjugation strategy, providing greater control and flexibility in the design of complex bioconjugates.[5][6] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[7]
These application notes provide detailed protocols for the bioconjugation of peptides using this compound, covering the initial amine labeling followed by a subsequent click chemistry reaction.
Reaction Principle
The bioconjugation process using this compound involves two primary chemical reactions:
-
Amine-Reactive Labeling via NHS Ester Chemistry: The NHS ester group of the linker reacts with primary amines on the peptide (e.g., N-terminus, lysine side chains) under slightly basic conditions (pH 7.2-8.5) to form a stable amide bond. This step introduces the azido-PEG12 moiety onto the peptide.[1][2]
-
Bioorthogonal "Click" Chemistry: The azide-functionalized peptide can then be conjugated to a molecule containing an alkyne group through click chemistry.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[3][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts with the azide to form a stable triazole linkage without the need for a metal catalyst, making it highly suitable for biological systems.[6]
-
Data Presentation
Table 1: Recommended Reaction Conditions for Peptide Labeling with this compound
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |
| Molar Excess of Linker | 5 - 20 fold | The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling.[9] |
| Reaction Buffer | Phosphate-buffered saline (PBS), Bicarbonate buffer | Must be free of primary amines (e.g., Tris, glycine).[9] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[1][2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes), while 4°C reactions can proceed overnight.[9] |
| Reaction Time | 30 minutes - 2 hours (RT) or 2 hours - overnight (4°C) | Reaction progress can be monitored by HPLC.[9] |
| Solvent for Linker | Anhydrous DMSO or DMF | The linker should be dissolved immediately before use due to the moisture sensitivity of the NHS ester.[9][10] |
Table 2: Typical Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Notes |
| Typical Yield | >95% | The CuAAC reaction is known for its high efficiency and quantitative yields under optimal conditions.[3][8] |
| Reaction Time | 1 - 4 hours | Can be influenced by catalyst, ligands, and temperature. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is generally performed at ambient temperature. |
Experimental Protocols
Protocol 1: Azide Labeling of a Peptide with this compound
This protocol describes the first step of the bioconjugation process, where the peptide is functionalized with the azide group.
Materials:
-
Peptide of interest with at least one primary amine.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns (e.g., Sephadex G-25) or dialysis equipment for purification.
-
Analytical HPLC system for reaction monitoring and purity assessment.
-
Mass spectrometer for characterization.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.[1]
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[10]
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid peptide precipitation.[9]
-
Mix the reaction gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[9]
-
-
Quenching the Reaction (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts (N-hydroxysuccinimide) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[10]
-
Analysis and Characterization:
-
Analyze the purified azide-labeled peptide by reverse-phase HPLC (RP-HPLC) to assess its purity.
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in mass corresponding to the mass of the Azido-PEG12 moiety will be observed for each incorporated linker.[11]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azide-Labeled Peptide
This protocol describes the second step, where the azide-functionalized peptide is conjugated to an alkyne-containing molecule.
Materials:
-
Purified azide-labeled peptide from Protocol 1.
-
Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or another peptide).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., HPLC or size-exclusion chromatography).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-labeled peptide in the reaction buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-labeled peptide (1 equivalent) and the alkyne-containing molecule (1.5-3 equivalents).
-
If using a ligand, add THPTA to the reaction mixture (final concentration of ~1 mM).
-
Add CuSO₄ to the reaction mixture (final concentration of ~0.5 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration of ~5 mM).
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC.
-
-
Purification: Purify the final peptide conjugate from the catalyst and excess reagents using an appropriate method such as RP-HPLC or size-exclusion chromatography.
-
Analysis and Characterization:
-
Assess the purity of the final conjugate by analytical HPLC.
-
Confirm the structure and molecular weight of the purified conjugate using mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for peptide bioconjugation.
Caption: Logical relationship of the two-step conjugation process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. jpt.com [jpt.com]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugation using Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug.[1] The linker molecule connecting the antibody and the drug is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile.[2] Azido-PEG12-NHS ester is a heterobifunctional linker that facilitates a two-step conjugation strategy, offering precise control over the conjugation process.[3][4]
This linker contains two key functional groups:
-
N-hydroxysuccinimide (NHS) ester: This amine-reactive group forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody.[][6]
-
Azide (B81097) group: This group serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions.[][8] The azide group can react with an alkyne-modified drug molecule through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction to form a stable triazole linkage.[9][10]
The polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC and potentially reduce immunogenicity.[11][12][13] This application note provides a detailed protocol for the use of this compound in the development of ADCs.
Principle of the Method
The conjugation process involves two main stages:
-
Antibody Modification: The antibody is first reacted with this compound. The NHS ester group covalently attaches the linker to lysine residues on the antibody, introducing azide functionalities onto the antibody surface.
-
Drug Conjugation (Click Chemistry): The azide-modified antibody is then reacted with an alkyne-functionalized cytotoxic drug. The azide and alkyne groups "click" together, forming a stable covalent bond and completing the ADC construct.
This two-step approach allows for the purification of the azide-modified antibody before the final conjugation step, which can lead to a more defined and homogenous final product.
Experimental Protocols
Materials and Equipment
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1M Tris-HCl, pH 7.4 or 1M Glycine
-
Alkyne-modified cytotoxic drug
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
For SPAAC: A cyclooctyne-modified drug (e.g., DBCO, BCN).
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC)).[14][]
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer (MS), HPLC).
Part 1: Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody with this compound to introduce azide groups.
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.[16]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.[17]
-
Adjust the antibody concentration to 1-10 mg/mL.[18]
2. Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[16]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[18][19] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[16]
3. Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution.[18][] The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[18]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[18]
4. Quenching (Optional):
-
To quench any unreacted NHS ester, add a quenching buffer (e.g., 1M Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
5. Purification of Azide-Modified Antibody:
-
Remove unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis.[18]
Workflow for Antibody Modification
Caption: Workflow for modifying an antibody with this compound.
Part 2: Drug Conjugation via Click Chemistry
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.
This method is highly efficient but requires a copper catalyst, which may need to be removed from the final product.
1. Reagent Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), a copper-chelating ligand like THPTA (e.g., 200 mM in water), and a reducing agent like sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).[10]
-
Dissolve the alkyne-modified drug in a suitable solvent like DMSO.
2. Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the alkyne-modified drug. A molar ratio of drug to antibody typically ranges from 4:1 to 10:1.[10]
-
Prepare the Cu(I) catalyst by pre-mixing CuSO4 and THPTA in a 1:2 molar ratio.[10]
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture (e.g., 25 equivalents relative to the drug).[10]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the drug).[10]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10]
SPAAC is a copper-free click chemistry method, which simplifies the purification process as no cytotoxic metal catalyst is used.[9]
1. Reagent Preparation:
-
Dissolve the cyclooctyne-modified drug (e.g., DBCO-drug) in a suitable solvent like DMSO to a concentration of around 10 mM.[]
2. Conjugation Reaction:
-
Combine the azide-modified antibody with the cyclooctyne-modified drug. A 1:1 molar ratio of azide to cyclooctyne (B158145) is a good starting point, though this may be optimized.[]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
Workflow for Drug Conjugation
Caption: Alternative workflows for drug conjugation via CuAAC or SPAAC.
Part 3: ADC Purification and Characterization
1. Purification:
-
Purify the ADC from unreacted drug, catalyst (if using CuAAC), and other reagents using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[14][]
2. Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
UV-Vis Spectrophotometry: A simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.[]
-
Mass Spectrometry (MS): Provides a more accurate determination of the DAR and the distribution of different drug-loaded species.[22]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DAR values, allowing for quantification of the distribution.[23]
-
-
Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using SEC.
-
In Vitro Cell-Based Assays: Evaluate the potency and specificity of the ADC using relevant cancer cell lines.
Data Presentation
The following tables provide examples of expected quantitative data from the conjugation and characterization experiments.
Table 1: Reaction Conditions and Resulting Degree of Azide Labeling
| Antibody Conc. (mg/mL) | Molar Excess of Azido-PEG12-NHS | Reaction Time (min) | Average Azides per Antibody |
| 5 | 10 | 60 | 3.5 |
| 5 | 20 | 60 | 5.8 |
| 10 | 10 | 60 | 4.2 |
| 10 | 20 | 60 | 6.5 |
Table 2: Comparison of CuAAC and SPAAC for Drug Conjugation
| Click Chemistry Method | Molar Ratio (Drug:Azide) | Reaction Time (h) | Average DAR | Conjugation Efficiency (%) |
| CuAAC | 5:1 | 1 | 3.2 | 91% |
| SPAAC | 3:1 | 4 | 3.0 | 86% |
Table 3: Characterization of Purified ADC
| Analytical Method | Parameter Measured | Result |
| HIC-HPLC | Average DAR | 3.2 |
| SEC-HPLC | Monomer Purity | >98% |
| SEC-HPLC | Aggregates | <2% |
| Mass Spectrometry | DAR Distribution | DAR 0: 5%, DAR 2: 25%, DAR 4: 50%, DAR 6: 20% |
| Cell Viability Assay | IC50 on Target Cells | 0.5 nM |
| Cell Viability Assay | IC50 on Control Cells | >100 nM |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Degree of Azide Labeling | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO/DMF. Allow reagent to warm to room temperature before opening. |
| Presence of primary amines in the antibody buffer. | Perform buffer exchange into an amine-free buffer (e.g., PBS). | |
| Insufficient molar excess of the linker. | Increase the molar excess of this compound. | |
| Low DAR in Click Chemistry | Inefficient click reaction. | For CuAAC, ensure the use of a fresh reducing agent. For SPAAC, consider increasing the reaction time or temperature. |
| Steric hindrance. | The PEG spacer is designed to minimize this, but it can still be a factor. | |
| ADC Aggregation | High drug loading, especially with hydrophobic drugs. | Optimize the conjugation conditions to achieve a lower average DAR. The PEG linker helps mitigate this.[12] |
| Inappropriate buffer conditions. | Screen different buffer formulations for optimal stability. |
Conclusion
This compound is a versatile and effective linker for the development of antibody-drug conjugates. The two-step conjugation strategy, involving an initial amine-reactive coupling followed by a bioorthogonal click chemistry reaction, provides a high degree of control over the final product. The inclusion of a PEG spacer enhances the physicochemical properties of the ADC.[2] By following the detailed protocols and characterization methods outlined in these application notes, researchers can successfully utilize this linker to generate novel and potent ADCs for therapeutic applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. purepeg.com [purepeg.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. benchchem.com [benchchem.com]
- 22. sciex.com [sciex.com]
- 23. lcms.cz [lcms.cz]
Application Notes and Protocols: The Role of Azido-PEG12-NHS Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a highly efficient and potent therapeutic strategy.
The linker component is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified. The Azido-PEG12-NHS ester is a versatile bifunctional linker that offers precise control over the synthesis of PROTACs. Its N-hydroxysuccinimide (NHS) ester end allows for facile reaction with primary amines on a POI or E3 ligase ligand, while the azide (B81097) moiety enables highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The 12-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, addressing common challenges in the development of these large molecules.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to the formation of a polyubiquitin (B1169507) chain. This chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance with PEG Linkers
The length and composition of the linker are critical for optimizing the degradation efficiency of a PROTAC. The following table summarizes representative data from studies on PROTACs utilizing PEG linkers of varying lengths, targeting different proteins. While this data is not specific to the this compound, it provides a valuable reference for the expected performance of PROTACs with similar linker architectures.
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition (PEG units) | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Unknown | 1 | 0.85 | >98 | 0.3595 | [1] |
| GP262 | PI3K/mTOR | VHL | Flexible PEG | 42.23 - 227.4 | 71.3 - 88.6 | 44.3 | [2] |
| Representative | ERα | VHL | 4 | >1000 | <20 | - | [3] |
| Representative | ERα | VHL | 8 | ~100 | ~80 | - | [3] |
| Representative | ERα | VHL | 12 | ~10 | >95 | - | [3] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable. IC50 is the concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell proliferation). The data for ERα is illustrative of the impact of linker length.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC. First, the NHS ester end of the linker is reacted with an amine-functionalized ligand for the protein of interest (POI-NH2). Second, the azide end of the resulting intermediate is reacted with an alkyne-functionalized E3 ligase ligand (E3-alkyne) via a CuAAC reaction.
Materials:
-
This compound
-
Amine-functionalized POI ligand (POI-NH2)
-
Alkyne-functionalized E3 ligase ligand (E3-alkyne)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Copper(I) bromide (CuBr)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Acetonitrile
-
Preparative HPLC system
-
Lyophilizer
Procedure:
Step 1: Synthesis of Azido-PEG12-POI Intermediate
-
Dissolve POI-NH2 (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the POI-NH2 solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Azido-PEG12-POI intermediate.
Step 2: Synthesis of the Final PROTAC via Click Chemistry
-
Dissolve the Azido-PEG12-POI intermediate (1.0 equivalent) and the E3-alkyne ligand (1.1 equivalents) in a mixture of DMF and water (4:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another vial, prepare a solution of CuBr (0.1 equivalents) and THPTA (0.1 equivalents) in DMF/water.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuBr/THPTA solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, purify the crude product directly by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with various concentrations of the PROTAC (typically ranging from nanomolar to micromolar) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., PROTAC + MG132).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathway Perturbation by PROTACs
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, if the target protein is a kinase involved in a cancer-related pathway, its degradation can lead to the inhibition of that pathway and subsequent apoptosis of cancer cells.
Caption: PROTAC-induced degradation of a target kinase.
Conclusion
The this compound is a valuable tool in the development of PROTACs, offering a modular and efficient approach to synthesizing these complex molecules. The PEG linker enhances the physicochemical properties of the PROTAC, while the bio-orthogonal reactive ends allow for precise and flexible conjugation strategies. The provided protocols and data serve as a guide for researchers to design, synthesize, and evaluate novel PROTACs for the targeted degradation of disease-causing proteins. Successful PROTAC development hinges on the careful optimization of each component, with the linker playing a pivotal role in achieving potent and selective protein degradation.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanostructures into sophisticated tools for targeted drug delivery, advanced diagnostics, and innovative therapeutics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. The incorporation of terminal functional groups on the PEG chains further allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic payloads.
This document provides detailed application notes and protocols for the surface functionalization of amine-presenting nanoparticles with Azido-PEG12-NHS ester. This heterobifunctional linker features a 12-unit PEG spacer that imparts hydrophilicity, an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the nanoparticle surface, and a terminal azide (B81097) group for subsequent bio-orthogonal "click chemistry" reactions. This two-step functionalization strategy offers a versatile and robust platform for the development of advanced nanoparticle systems.
Principle of the Method
The functionalization process occurs in two key stages:
-
PEGylation via NHS Ester Reaction: The NHS ester of the this compound reacts with primary amine groups (-NH2) on the surface of the nanoparticles to form stable amide bonds. This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7-9).
-
Introduction of Azide Functionality: The successful conjugation of the this compound results in nanoparticles coated with a hydrophilic PEG layer terminating in a reactive azide (-N3) group. This azide group serves as a chemical handle for the covalent attachment of alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3]
Materials and Equipment
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, quantum dots, polymeric nanoparticles)
-
This compound
-
Amine-free buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.4; 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching solution (e.g., Tris buffer or glycine (B1666218) solution, 1 M)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Equipment for nanoparticle purification (e.g., centrifuge, magnetic separator for magnetic nanoparticles, size exclusion chromatography columns)
-
Instrumentation for nanoparticle characterization (e.g., Dynamic Light Scattering (DLS) for size and polydispersity, Zeta potential analyzer, Fourier-transform infrared (FTIR) spectrometer, X-ray photoelectron spectroscopy (XPS))
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound
This protocol outlines the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticles are well-dispersed by sonication or vortexing.
-
-
Preparation of this compound Solution:
-
Important: The NHS ester is moisture-sensitive.[4][5] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[4][5] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[4][5]
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The optimal molar ratio of the PEG linker to the nanoparticle will depend on the nanoparticle type, size, and surface amine density. A 20 to 50-fold molar excess of the PEG linker over the estimated surface amine groups is a good starting point.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching of the Reaction:
-
To quench any unreacted NHS ester, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Azido-PEGylated Nanoparticles:
-
Separate the functionalized nanoparticles from unreacted PEG linker and byproducts. The purification method will depend on the nanoparticle type:
-
For larger or dense nanoparticles: Centrifugation followed by removal of the supernatant and resuspension in fresh buffer. Repeat this washing step 2-3 times.
-
For magnetic nanoparticles: Use a magnetic separator to pellet the nanoparticles, remove the supernatant, and resuspend in fresh buffer. Repeat 2-3 times.
-
For smaller nanoparticles: Size exclusion chromatography (SEC) or dialysis can be effective.
-
-
-
Characterization and Storage:
-
Characterize the purified Azido-PEGylated nanoparticles to confirm successful functionalization (see Characterization section below).
-
Store the functionalized nanoparticles in an appropriate buffer at 4°C.
-
Protocol 2: Click Chemistry with Azido-Functionalized Nanoparticles (CuAAC)
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-modified molecule to the azide-functionalized nanoparticles.
-
Preparation of Reactants:
-
Disperse the Azido-PEGylated nanoparticles in a suitable buffer (e.g., deoxygenated PBS).
-
Dissolve the alkyne-containing molecule of interest in a compatible solvent.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO4) in water (e.g., 20 mM).
-
A reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 100 mM).
-
A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water (e.g., 100 mM) to improve catalyst stability and biocompatibility.[2]
-
-
-
Click Reaction:
-
In a reaction vessel, combine the Azido-PEGylated nanoparticles and the alkyne-containing molecule. A molar excess of the alkyne molecule (e.g., 10-50 fold) over the estimated surface azide groups is recommended.
-
Add the THPTA ligand solution, followed by the CuSO4 solution. A typical final concentration is 1-2 mM for the ligand and 0.5-1 mM for CuSO4.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[3][6]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final conjugated nanoparticles using the appropriate method as described in Protocol 1, Step 5 to remove the catalyst, excess alkyne molecule, and other reagents.
-
Characterization of Functionalized Nanoparticles
Thorough characterization at each stage of the functionalization process is crucial.
| Parameter | Technique | Expected Outcome after PEGylation |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter due to the addition of the PEG layer. The magnitude of the increase depends on the PEG chain length and grafting density.[7] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A low PDI value (<0.3) indicates a monodisperse sample. PEGylation can sometimes improve colloidal stability and reduce aggregation, potentially lowering the PDI. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards neutral. For positively charged amine-functionalized nanoparticles, the zeta potential will become less positive. For negatively charged nanoparticles with amine groups introduced, the zeta potential will shift towards zero.[7][8] |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹). |
| Confirmation of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) | A characteristic azide (N₃) stretching peak around 2100 cm⁻¹. |
| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Detection of nitrogen and oxygen signals consistent with the chemical structure of the PEG linker. |
Quantitative Data on Nanoparticle Functionalization
The following tables provide examples of expected changes in nanoparticle properties after PEGylation, based on published data. Note that the exact values will vary depending on the specific nanoparticle core, initial surface chemistry, and PEGylation conditions.
Table 1: Illustrative Changes in Hydrodynamic Diameter and Zeta Potential after PEGylation
| Nanoparticle Type | Initial Diameter (nm) | Diameter after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| Itraconazole-loaded Nanoparticles | 253 | 286 | -30.1 | -18.6 | [9] |
| Polystyrene Nanoparticles | 217 | 231 | -59 | -2 | [7] |
| Lipid Nanoparticles | ~130-140 | ~130-140 | ~50 | ~20 | [10] |
Visualizing the Workflow and Chemistry
Diagrams
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Chemical reaction scheme.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation efficiency | Inactive NHS ester due to hydrolysis. | Use fresh this compound. Allow reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous solvent immediately before use. |
| Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS or HEPES for the conjugation reaction. | |
| Insufficient molar excess of PEG linker. | Increase the molar ratio of the this compound to the nanoparticles. | |
| Nanoparticle aggregation | Change in surface charge leading to instability. | Optimize buffer conditions (pH, ionic strength). Ensure the final concentration of organic solvent is low. |
| Incomplete PEGylation. | Increase reaction time or PEG linker concentration. | |
| Low yield in click chemistry step | Inactive catalyst. | Use freshly prepared solutions of copper sulfate and sodium ascorbate. Deoxygenate buffers. |
| Steric hindrance from dense PEG layer. | Consider using a longer PEG spacer if steric hindrance is suspected. |
Conclusion
The use of this compound provides a powerful and versatile method for the surface functionalization of nanoparticles. This two-step approach, involving an initial stable PEGylation followed by a highly efficient click chemistry reaction, allows for the precise attachment of a wide array of molecules. This enables the rational design of sophisticated nanoparticle-based systems for targeted drug delivery, diagnostics, and other biomedical applications. Careful execution of the protocols and thorough characterization of the intermediates and final products are essential for reproducible and successful outcomes.
References
- 1. irjweb.com [irjweb.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 10. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Azido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Azido-PEG12-NHS ester. This procedure is critical for researchers engaged in bioconjugation, drug delivery systems, and diagnostic assay development, enabling the introduction of an azide (B81097) functional group for subsequent "click chemistry" reactions.
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development. The introduction of an azide moiety via a polyethylene (B3416737) glycol (PEG) linker offers a versatile handle for downstream applications. The this compound is an amine-reactive compound that facilitates the covalent attachment of an azide group to oligonucleotides containing a primary amine. This linkage is formed through the reaction of the N-hydroxysuccinimide (NHS) ester with the amine, creating a stable amide bond. The PEG linker enhances solubility and reduces steric hindrance, making the terminal azide readily accessible for subsequent conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][][3] These "click chemistry" reactions are known for their high efficiency and specificity, allowing for the attachment of a wide range of molecules, including fluorophores, quenchers, biotin, or other biomolecules.[][4][5]
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling reaction, purification of the conjugate, and its subsequent characterization.
Materials and Reagents
| Reagent/Material | Specification | Vendor (Example) |
| Amine-Modified Oligonucleotide | Custom sequence with 5' or 3' amine modifier | Any oligonucleotide synthesis company |
| This compound | ≥95% purity | BroadPharm, MedchemExpress |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade, ≤0.005% water | Sigma-Aldrich |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.5-9.0 | Prepared in-house |
| Sodium Acetate (B1210297) | 3 M, pH 5.2 | Invitrogen |
| Ethanol (B145695) | 100% and 70% (v/v), ice-cold | Fisher Scientific |
| Nuclease-free water | Ambion | |
| Microcentrifuge tubes | 1.5 mL and 2.0 mL | Eppendorf |
Protocol 1: Labeling of Amine-Modified Oligonucleotide
-
Preparation of Reagents:
-
Amine-Modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10-20 mM.[6] It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[7][8]
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5-9.0 using NaOH.[9] Amine-free buffers are essential, so avoid using Tris-based buffers.[6][8]
-
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The reaction can be scaled up or down as needed, maintaining the component concentrations.
-
| Component | Volume (for a 100 µL reaction) | Final Concentration |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | 50 µL | 50 mM |
| 1 mM Amine-Modified Oligonucleotide | 20 µL | 200 µM |
| 10 mM this compound in DMSO | 30 µL | 3 mM (15-fold molar excess) |
Protocol 2: Purification of the Azide-Labeled Oligonucleotide
Purification is necessary to remove unreacted this compound and its hydrolysis products. Ethanol precipitation is a common and effective method. For higher purity, HPLC is recommended.[6][9]
-
Ethanol Precipitation:
-
To the 100 µL reaction mixture, add 10 µL of 3 M sodium acetate (pH 5.2).
-
Add 300 µL of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the purified azide-labeled oligonucleotide in a desired volume of nuclease-free water.
-
-
HPLC Purification (Alternative):
-
For applications requiring high purity, the crude reaction mixture can be purified by reverse-phase HPLC (RP-HPLC) on a C18 column.[6]
-
A gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (TEAA) buffer is typically used for elution.
-
The labeled oligonucleotide will have a longer retention time than the unlabeled one due to the hydrophobicity of the PEG linker.
-
Collect the fractions corresponding to the product peak and lyophilize.
-
Protocol 3: Characterization of the Azide-Labeled Oligonucleotide
The success of the labeling reaction can be confirmed by mass spectrometry.
-
Mass Spectrometry Analysis:
-
Analyze the purified product using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[10][11]
-
The expected mass of the product will be the mass of the starting amine-modified oligonucleotide plus the mass of the Azido-PEG12 moiety. High-resolution mass spectrometry can be used for accurate mass determination and confirmation of the elemental composition.[12][13]
-
| Compound | Molecular Weight (Da) | Expected Mass Shift (Da) |
| Amine-Modified Oligonucleotide | Varies based on sequence | N/A |
| This compound | ~717.8 | N/A |
| Azide-Labeled Oligonucleotide | Mass of Oligo + ~600.7 | + ~600.7 |
Note: The mass of the Azido-PEG12 moiety added is the mass of the this compound minus the mass of the NHS group.
Experimental Workflow Diagram
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure the NHS ester is fresh and was dissolved in anhydrous DMSO immediately before use.
-
Verify the pH of the reaction buffer is between 8.5 and 9.0.
-
Increase the molar excess of the this compound.
-
Confirm the presence and reactivity of the amine group on the starting oligonucleotide.
-
-
Hydrolysis of NHS Ester:
-
Minimize the time the NHS ester is in an aqueous solution before reacting with the amine.
-
Use anhydrous DMSO for reconstitution and avoid introducing moisture.[7]
-
-
Purification Issues:
-
If the pellet is difficult to see after precipitation, ensure sufficient incubation time at -20°C and proper centrifugation speed.
-
For very short oligonucleotides, ethanol precipitation may be less efficient. Consider alternative purification methods like size-exclusion chromatography or HPLC.
-
Conclusion
This protocol provides a robust and reliable method for labeling amine-modified oligonucleotides with this compound. The resulting azide-functionalized oligonucleotides are valuable reagents for a multitude of applications in research and development, particularly those leveraging the power and versatility of click chemistry for the construction of complex bioconjugates.[4][14] Successful labeling and purification, confirmed by mass spectrometry, will yield a high-quality product ready for downstream applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.colby.edu [web.colby.edu]
- 12. bachem.com [bachem.com]
- 13. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Bioconjugation with Azido-PEG12-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, "click chemistry" has emerged as a powerful tool for its high efficiency, selectivity, and biocompatibility.[1][2][3] This document provides a detailed comparison of two prominent click chemistry methods—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of biomolecules using the versatile linker, Azido-PEG12-NHS ester.[4][5][6]
This compound is a bifunctional linker featuring a terminal azide (B81097) group for click chemistry and an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines on biomolecules like proteins and antibodies.[4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[5]
Principles of the Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole.[7][8] The copper catalyst significantly accelerates the reaction rate, allowing it to proceed efficiently under mild, aqueous conditions.[2][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns associated with the copper catalyst in living systems, SPAAC was developed.[3][9][10] This method utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.[2][3][9] The high ring strain of the cyclooctyne provides the energy required for the reaction to proceed.[2][10]
Comparative Analysis: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific application, with each method offering distinct advantages and disadvantages.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[2][11] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure (second-order rate constants typically 10⁻²-1 M⁻¹s⁻¹).[2][11] |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper(I) catalyst.[7][9][10] However, the use of copper-chelating ligands like THPTA can mitigate toxic effects.[12] | Highly biocompatible as it eliminates the need for a toxic copper catalyst, making it ideal for in vivo and live-cell applications.[3][9][10] |
| Reaction Components | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA).[12][13] | Only requires the azide and a strained alkyne (e.g., DBCO, BCN).[2][9] |
| Selectivity & Yield | Highly selective with excellent yields (>95%).[8][14] | Also highly selective with very high yields (>95%).[14] |
| Cost of Reagents | Copper sources and ligands are generally less expensive. | Strained cyclooctynes can be more expensive to synthesize.[3] |
| Applications | Ideal for in vitro conjugations, materials science, and applications where cytotoxicity is not a concern.[11] | The preferred method for live-cell imaging, in vivo studies, and bioconjugations in sensitive biological systems.[9][11] |
Experimental Workflows
The general strategy for using this compound involves a two-step process: first, the NHS ester is reacted with a primary amine on the biomolecule of interest to introduce the azide-PEG12 moiety. Second, the azide-functionalized biomolecule is reacted with an alkyne-containing molecule via either CuAAC or SPAAC.
Caption: General experimental workflow for bioconjugation using this compound.
Detailed Experimental Protocols
Protocol 1: Azide Functionalization of a Protein using this compound
This protocol describes the initial step of labeling a protein with the azide moiety.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[15][16]
-
Purification tools: Desalting column (e.g., Glen Gel-Pak™) or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of the protein to 5-20 mg/mL in the reaction buffer.[15]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to create a 10 mM stock solution.[17] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[17][18]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[17] The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[15]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Quantification: Determine the concentration of the azide-functionalized protein. The protein is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-functionalized protein with a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[13]
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[12]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[13][19]
-
Reaction Buffer (e.g., PBS, pH 7.0)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-functionalized molecule. A 2- to 10-fold molar excess of the alkyne molecule is recommended.[20]
-
Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand in a 1:5 molar ratio.[13][19] Vortex briefly to mix.
-
Add Catalyst: Add the catalyst premix to the protein-alkyne mixture. Recommended final concentrations are 50-200 µM CuSO₄ and 250-1000 µM THPTA.[20]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM.[12] Mix gently.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final conjugate using size exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Caption: Step-by-step protocol for CuAAC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of the azide-functionalized protein with a strained alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Strained alkyne-functionalized molecule (e.g., DBCO-drug, BCN-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and the strained alkyne-functionalized molecule. A 2- to 10-fold molar excess of the strained alkyne is typically sufficient.[21]
-
Incubation: Gently mix the solution and incubate at room temperature for 1-12 hours, or at 4°C for 12-24 hours.[21] Reaction times may vary depending on the specific strained alkyne and the concentrations of the reactants.
-
Purification: Purify the final conjugate using size exclusion chromatography or dialysis to remove any unreacted starting materials.
Caption: Step-by-step protocol for SPAAC.
Conclusion
Both CuAAC and SPAAC are highly effective methods for bioconjugation when used with the this compound linker. The choice between them is primarily dictated by the biological context of the experiment. For applications requiring the highest degree of biocompatibility, such as live-cell imaging or in vivo studies, the copper-free SPAAC method is the superior choice. For in vitro applications where speed and cost are primary considerations and potential cytotoxicity is manageable, CuAAC remains a robust and efficient option. Careful consideration of the factors outlined in this document will enable researchers to select the optimal click chemistry strategy for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. jenabioscience.com [jenabioscience.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Determining the Optimal Molar Excess of Azido-PEG12-NHS Ester for Labeling of Proteins and Other Biomolecules
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of proteins and other biomolecules containing primary amines. The Azido-PEG12-NHS ester is a heterobifunctional crosslinker that incorporates an azide (B81097) group for subsequent "click chemistry" reactions and a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. The NHS ester moiety reacts with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1] This application note provides a comprehensive guide to determining the optimal molar excess of this compound for efficient labeling, along with detailed experimental protocols.
The efficiency of the labeling reaction is critically dependent on several factors, including the molar ratio of the NHS ester to the biomolecule, protein concentration, pH, and buffer composition.[1][2] Optimizing the molar excess is crucial for controlling the degree of labeling (DOL), which represents the average number of Azido-PEG12 molecules conjugated to a single biomolecule.[3] A suboptimal DOL can negatively impact downstream applications. Under-labeling may result in a weak signal or insufficient functionalization, while over-labeling can lead to protein aggregation, loss of biological activity, and altered pharmacokinetics.[3]
Key Factors Influencing Labeling Efficiency
Molar Excess: The ratio of this compound to the target biomolecule directly influences the DOL. A higher molar excess generally leads to a higher DOL. However, the relationship is not always linear and is protein-dependent. For dilute protein solutions, a greater molar excess is typically required to achieve the same level of modification as in more concentrated solutions.[1][4][5]
Protein Concentration: Higher protein concentrations (e.g., >2 mg/mL) generally result in more efficient labeling reactions.[3]
pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1][2] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Buffer Composition: It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[1] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[1]
Data Presentation: Recommended Molar Excess and Expected DOL
The optimal molar excess of this compound is empirical and should be determined for each specific protein and application. The following tables provide general recommendations and expected outcomes based on available data for similar NHS esters.
Table 1: Recommended Starting Molar Excess of this compound Based on Protein Concentration
| Protein Concentration | Recommended Starting Molar Excess (Ester:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration enhances reaction kinetics, requiring a lower molar excess.[1] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. A 20-fold excess is a widely recommended starting point.[1][4][5] |
| < 1 mg/mL | 20-50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[1] |
Table 2: Example of Molar Excess Titration for Antibody Labeling
This table illustrates a typical optimization experiment for labeling an IgG antibody (~150 kDa) at a concentration of 1-10 mg/mL. The optimal ratio is often a balance between achieving a sufficient DOL and maintaining the biological activity of the antibody.[3]
| Molar Excess (Ester:Antibody) | Expected Degree of Labeling (DOL) | Potential Impact on Antibody |
| 5:1 | 2 - 4 | Minimal risk of altering antibody function. May be sufficient for some applications. |
| 10:1 | 3 - 6 | Generally a good balance for many applications, providing a strong signal with a high likelihood of retained activity.[3] |
| 20:1 | 4 - 8 | Often results in a high DOL, but with an increased risk of aggregation or reduced antigen binding.[4][5] |
| 50:1 | > 8 | High risk of over-labeling, potentially leading to protein precipitation and significant loss of activity.[3] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for labeling a protein with this compound. It is recommended to perform a small-scale optimization experiment by varying the molar excess of the NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography, or spin desalting columns)
Procedure:
-
Preparation of Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, dissolve ~7.4 mg in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Calculation of Reagent Volumes:
-
Calculate the moles of protein to be labeled.
-
Determine the desired molar excess of the this compound.
-
Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary for reactions performed at lower pH.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography, or a spin desalting column. The choice of method depends on the scale of the reaction and the properties of the protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be determined using various methods, including mass spectrometry. For a qualitative and often semi-quantitative assessment, SDS-PAGE can be used to observe the shift in molecular weight of the labeled protein.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of this compound with a primary amine on a protein.
Experimental Workflow
Caption: Experimental workflow for optimizing the molar excess of this compound.
References
Application Notes and Protocols for NHS Ester Coupling Reactions
Optimizing Buffer Conditions for Successful N-Hydroxysuccinimide (NHS) Ester Bioconjugation
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is one of the most common and versatile methods for covalently labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable and irreversible amide bond.[1][2] While the chemistry is robust, the success and efficiency of the conjugation are highly dependent on the reaction conditions, particularly the composition of the buffer. This document provides a detailed guide to selecting the optimal buffer system for NHS ester coupling reactions, along with comprehensive experimental protocols.
The core reaction is a competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water.[3][4][5][6] Optimizing the buffer conditions is crucial to maximize the yield of the desired conjugate while minimizing the hydrolysis of the reagent.
Key Buffer Parameters
pH
The pH of the reaction buffer is the most critical factor influencing the efficiency of NHS ester coupling. The reaction is strongly pH-dependent, requiring a delicate balance.[7][8]
-
Low pH (<7.0): Primary amines on the biomolecule are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[7][8]
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of deprotonated primary amines (-NH2) is available for efficient reaction.[3][8][9] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high labeling yield.[7][8]
-
High pH (>8.5): While the aminolysis reaction rate increases, the rate of NHS ester hydrolysis increases even more significantly.[3][4] This competing hydrolysis reaction consumes the NHS ester, reducing the overall conjugation efficiency.[3][4]
Buffer Type
The choice of buffering agent is paramount. The buffer must not contain primary amines, as these will compete with the target biomolecule for reaction with the NHS ester.[3][8][10]
-
Recommended Buffers: Amine-free buffers are essential. Commonly used and recommended buffers include:
-
Buffers to Avoid: Buffers containing primary amines must be avoided for the coupling reaction itself. These include:
Interfering Substances
Certain substances commonly found in protein solutions can interfere with the coupling reaction. It is crucial to remove these prior to starting the conjugation.
-
Primary Amines: As mentioned, substances like Tris, glycine, or ammonium (B1175870) salts will compete in the reaction.
-
Sodium Azide: This common preservative can interfere with the reaction at high concentrations, although low concentrations (≤ 3 mM or 0.02%) are generally tolerated.[3]
-
High Glycerol (B35011) Concentrations: Impure glycerol or high concentrations (20-50%) can decrease reaction efficiency.[3][9]
Data Presentation: Buffer Conditions and Reaction Kinetics
The following tables summarize the key buffer conditions and the impact of pH on the stability of the NHS ester.
Table 1: Recommended Buffer Systems for NHS Ester Coupling
| Buffer Type | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 0.1 M Phosphate, 0.15 M NaCl | 7.2 - 7.5 | Common choice, but the reaction rate is slower than at higher pH. Good for pH-sensitive proteins.[8][10] |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | Frequently recommended for optimal reaction speed and efficiency.[12][13][15] |
| Borate | 50 mM | 8.0 - 9.0 | An effective alternative to bicarbonate buffer.[3][16] |
| HEPES | Varies | 7.2 - 8.0 | A non-amine, zwitterionic buffer suitable for NHS chemistry.[3] |
Table 2: Effect of pH on NHS Ester Hydrolysis Rate
This table illustrates the competition between the desired amine reaction and the undesirable hydrolysis. The half-life is the time required for half of the NHS ester to be hydrolyzed in an aqueous solution in the absence of primary amines.
| Temperature (°C) | pH | Half-life of NHS Ester | Reference |
| 0 | 7.0 | 4 - 5 hours | [3][4] |
| 4 | 8.6 | 10 minutes | [3][4] |
| Room Temperature | 8.0 | ~210 minutes | [17] |
| Room Temperature | 8.5 | ~180 minutes | [17] |
| Room Temperature | 9.0 | ~125 minutes | [17] |
Visualizing the Chemistry and Workflow
The following diagrams illustrate the key chemical pathways and the general experimental workflow for a typical NHS ester coupling reaction.
Caption: NHS Ester Reaction Pathways.
Caption: NHS Ester Coupling Workflow.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester reagent.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free reaction buffer: 0.1 M sodium bicarbonate, pH 8.3 (Buffer A)
-
NHS ester reagent
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 (Buffer B)
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in Buffer A at a concentration of 1-10 mg/mL.[7] If the protein is already in a buffer containing primary amines (like Tris), it must be exchanged into Buffer A by dialysis or using a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of NHS ester to equilibrate to room temperature.[10] Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[10] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[10]
-
Calculate Reagent Molar Excess: Determine the amount of NHS ester needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[10] This ratio may need to be optimized depending on the protein and desired degree of labeling.
-
Perform the Labeling Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[13] Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.[10][11] Incubation at 4°C can be beneficial for sensitive proteins and to slow the rate of hydrolysis.[3]
-
Stop the Reaction (Optional): The reaction can be stopped by adding the Quenching Buffer (Buffer B) to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This step is optional as the subsequent purification will remove unreacted NHS ester.
-
Purify the Conjugate: Immediately following the incubation, separate the labeled protein from unreacted NHS ester and reaction byproducts. This is typically achieved using a desalting column or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[10][11][13]
-
Characterize and Store: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry. Store the labeled protein under conditions optimal for its stability, often at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[12]
Protocol 2: IgG Antibody Labeling with a Fluorescent Dye NHS Ester
This protocol is a more specific example for labeling Immunoglobulin G (IgG) antibodies.
Materials:
-
IgG antibody (2-5 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Fluorescent Dye NHS Ester
-
Anhydrous DMSO
-
Sephadex G-25 desalting column
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Antibody Solution: The antibody solution should be free of BSA and other amine-containing stabilizers.[12] Exchange the antibody into the Labeling Buffer to a final concentration of 2.5 mg/mL.[13] A protein concentration of less than 2.5 mg/mL is suitable, but labeling efficiency may be lower.[13]
-
Prepare Dye Stock Solution: Prepare a 10 mM stock solution of the fluorescent dye NHS ester in anhydrous DMSO.[13]
-
Initiate Labeling Reaction: For each 1 mg of antibody, add a 10-15 fold molar excess of the dye stock solution. Add the dye solution dropwise to the antibody solution while gently stirring.[13]
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]
-
Purify Labeled Antibody: Equilibrate a Sephadex G-25 desalting column with PBS, pH 7.4. Apply the reaction mixture to the column to separate the labeled antibody (which elutes first) from the free, unreacted dye.[13]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (A_max). Calculate the protein concentration and the DOL according to the manufacturer's instructions for the specific dye used.
-
Storage: Store the labeled antibody in a light-protected container at 4°C or, for long-term storage, add a cryoprotectant like glycerol and store in aliquots at -20°C.[12]
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. biotium.com [biotium.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching Azido-PEG12-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for effectively quenching reactions involving Azido-PEG12-NHS ester. These guidelines are intended to ensure the successful termination of the conjugation reaction, preventing unwanted side reactions and ensuring the stability of the resulting conjugate.
Introduction to this compound Chemistry
This compound is a bifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. It contains an azide (B81097) group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1][2] This reaction is typically carried out in a pH range of 7.2 to 8.5.[2][3]
A critical step in any conjugation protocol involving NHS esters is the quenching of the reaction. Quenching terminates the reaction by consuming any unreacted NHS esters. This is crucial to prevent the labeling of unintended molecules in subsequent steps and to avoid aggregation or modification of the conjugated product over time.[4]
The Quenching Reaction
The quenching of an NHS ester reaction is achieved by adding a small molecule containing a primary amine.[5] This quenching agent competes with the target molecule for the NHS ester, effectively capping any unreacted sites. Common quenching agents include Tris, glycine, lysine, and ethanolamine.[6][7] The primary amine of the quenching agent nucleophilically attacks the carbonyl group of the NHS ester, leading to the formation of a stable amide bond with the quenching agent and the release of N-hydroxysuccinimide.[1]
An alternative to using a primary amine-containing quencher is to promote the hydrolysis of the NHS ester. The rate of hydrolysis increases with pH.[2] At a pH of 8.6 and 4°C, the half-life of an NHS ester is approximately 10 minutes.[2] Raising the pH can therefore be an effective way to quench the reaction, regenerating the original carboxyl group.[6][7]
Selecting a Quenching Agent
The choice of quenching agent can depend on the specific application and the nature of the biomolecule being conjugated. The table below summarizes the properties and recommended concentrations of common quenching agents.
| Quenching Agent | Recommended Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris | 20-100 mM | 5-15 minutes | Room Temperature or 4°C | A common and effective quenching agent.[2][6][8] |
| Glycine | 20-100 mM | 15 minutes | Room Temperature | Another widely used and effective quenching agent.[2][4][6] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching.[4][6] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quencher.[6] |
| Hydroxylamine | 10 mM | Not specified | Not specified | Can also be used to quench NHS ester reactions.[6] |
Experimental Protocols
Below are detailed protocols for quenching an this compound reaction using either a primary amine-containing buffer or by hydrolysis.
Protocol 1: Quenching with a Primary Amine Buffer (Tris or Glycine)
-
Perform the Conjugation Reaction: Carry out the reaction of your this compound with your amine-containing biomolecule in a suitable non-amine containing buffer (e.g., phosphate, bicarbonate, HEPES, or borate (B1201080) buffer) at a pH between 7.2 and 8.5 for 30 minutes to 4 hours at room temperature or 4°C.[2][3]
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.
-
Add the Quenching Agent: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[8][9] For example, add 1/10th of the reaction volume of a 1 M Tris solution to achieve a final concentration of 100 mM.[10]
-
Incubate: Incubate the quenching reaction for 5-15 minutes at room temperature or on ice for 15 minutes.[8]
-
Purification: Proceed with the purification of your conjugate to remove the excess quenching agent, unreacted this compound, and byproducts. This can be achieved through methods such as desalting columns, dialysis, or size-exclusion chromatography.[8][11]
Protocol 2: Quenching by Hydrolysis
-
Perform the Conjugation Reaction: Follow step 1 as described in Protocol 1.
-
Adjust the pH: Raise the pH of the reaction mixture to >8.0 by adding a suitable base.[6]
-
Incubate: Allow the reaction to proceed for a sufficient time to ensure complete hydrolysis of the unreacted NHS esters. The half-life of NHS esters decreases significantly with increasing pH.[2]
-
Purification: Purify the conjugate using an appropriate method to remove hydrolyzed linker and other byproducts.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for an this compound conjugation and subsequent quenching.
Caption: Workflow for this compound conjugation and quenching.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Quenching | Insufficient concentration of quenching agent. | Increase the final concentration of the quenching agent to 50-100 mM. |
| Insufficient incubation time. | Increase the incubation time to 15 minutes. | |
| Low Conjugation Efficiency | Hydrolysis of the NHS ester before reaction. | Ensure the this compound is stored properly under dry conditions and prepare solutions immediately before use.[11] Perform the reaction at a slightly lower pH (e.g., 7.2-7.5) to slow down hydrolysis.[2] |
| Presence of primary amines in the reaction buffer. | Use a non-amine containing buffer such as phosphate, bicarbonate, HEPES, or borate buffer.[2][3] | |
| Non-specific Binding/Aggregation | Incomplete removal of unreacted reagents. | Ensure thorough purification of the final conjugate using an appropriate method like desalting or dialysis.[5] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Purification of Proteins after Labeling with Azido-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Azido-PEG12-NHS ester is a specific reagent used for this purpose, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein surface (N-terminus and lysine (B10760008) residues) to form a stable amide bond.[1][2] The terminal azido (B1232118) group enables subsequent conjugation via click chemistry. A critical step following the labeling reaction is the purification of the PEGylated protein from unreacted this compound, hydrolyzed ester, and any unmodified protein.[1] The choice of purification method is crucial for obtaining a homogenous product with high purity, which is essential for downstream applications and reliable data.[1][3] This document provides detailed application notes and protocols for the most common purification techniques: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Comparison of Purification Methodologies
The selection of a suitable purification method depends on factors such as the scale of the reaction, the desired final concentration of the protein, the required level of purity, and the available equipment.[1] The following table summarizes the key characteristics of the three most common purification techniques.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic radius.[] | Separation based on differential diffusion across a semi-permeable membrane based on molecular weight cut-off (MWCO).[1][5] | Separation of macromolecules from smaller molecules by convection through a semi-permeable membrane under pressure.[6][7][8] |
| Primary Application | High-resolution separation of PEGylated protein from unreacted protein and excess labeling reagent.[][9] | Removal of small molecules (e.g., unreacted NHS ester, salts) and buffer exchange.[1][5][10] | Concentration of the protein sample and buffer exchange (diafiltration).[6][11][12] |
| Advantages | - High resolution and purity.[9] - Can separate different degrees of PEGylation.[9] | - Simple setup. - Gentle on proteins.[1] - Effective for buffer exchange.[5] | - Scalable for large volumes.[11][12] - Rapid processing time.[11] - Can concentrate and purify simultaneously.[12] |
| Disadvantages | - Sample dilution. - Limited sample volume capacity per run.[1] - Potential for protein aggregation on the column. | - Time-consuming (can take overnight).[1][13] - Significant increase in sample volume.[1] - Does not remove unreacted protein. | - Requires specialized equipment. - Potential for membrane fouling.[7] - May not be suitable for very small sample volumes. |
| Typical Protein Recovery | > 90% | > 95% | > 95% |
| Purity Achieved | High (>98%) | Moderate (removes small molecules effectively) | High (effective for buffer exchange and concentration) |
Experimental Workflow
The overall process of protein labeling with this compound followed by purification involves several key stages. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for protein labeling and purification.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size in solution.[10] The larger PEGylated protein will elute earlier from the column than the smaller, unreacted this compound and its hydrolysis byproducts.[][10]
Materials:
-
Labeled protein reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent, chosen based on the size of the protein and the desired resolution)
-
Chromatography system (e.g., FPLC)
-
Running buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fraction collector
-
UV detector (monitoring at 280 nm for protein)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer at the recommended flow rate until a stable baseline is achieved.
-
Sample Loading: Inject the protein labeling reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Elution: Elute the sample with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using the UV detector at 280 nm. The first peak corresponds to the higher molecular weight PEGylated protein, while a later peak will contain the low molecular weight unreacted labeling reagent.
-
Analysis of Fractions: Analyze the collected fractions containing the protein peak for purity and concentration. This can be done using SDS-PAGE and a protein concentration assay (e.g., BCA or Bradford).
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated protein. If necessary, concentrate the pooled sample using a centrifugal filter device with an appropriate molecular weight cut-off (MWCO).
Protocol 2: Purification by Dialysis
Dialysis is a technique that uses a semi-permeable membrane to separate the labeled protein from small molecule contaminants like the unreacted this compound.[1][5]
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[1]
-
Dialysis buffer (e.g., PBS, pH 7.4). The volume should be at least 200-500 times the sample volume.[1][5]
-
Large beaker or container
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.[1][10]
-
Load Sample: Load the protein labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.[1] Securely seal the tubing or cassette.
-
Dialysis: Immerse the sealed dialysis device in the beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.[1][13]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours.[1][13] Change the dialysis buffer. Repeat the buffer change at least two more times. For complete removal of the unreacted reagent, the final dialysis step can be performed overnight at 4°C.[1][13]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein sample.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for concentrating and desalting protein solutions, making it suitable for larger scale purifications.[6][11]
Materials:
-
Labeled protein reaction mixture
-
TFF system with an appropriate ultrafiltration membrane cassette (e.g., 10 kDa MWCO)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Reservoir for the sample and diafiltration buffer
Methodology:
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system by running the diafiltration buffer through the membrane.
-
Concentration (Optional): If the initial sample volume is large, concentrate the labeled protein solution to a more manageable volume by recirculating the retentate and removing the permeate.
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This process exchanges the buffer and removes small molecules like the unreacted this compound. Typically, 5-10 diavolumes are sufficient for complete buffer exchange.
-
Final Concentration: After diafiltration, concentrate the purified, labeled protein to the desired final concentration.
-
Sample Recovery: Recover the concentrated and purified PEGylated protein from the system.
Characterization of Purified PEGylated Protein
After purification, it is essential to characterize the final product to determine its purity, concentration, and the degree of PEGylation.
Purity Assessment:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation and to assess the presence of any unreacted protein. The PEGylated protein will migrate slower than the unmodified protein.
-
Size Exclusion Chromatography (SEC): Analytical SEC can be used to determine the purity and aggregation state of the final product.[9]
Concentration Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm to determine the protein concentration using its extinction coefficient.
-
BCA or Bradford Assay: These colorimetric assays can also be used to determine the protein concentration.
Degree of Labeling:
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is a powerful technique to determine the exact mass of the PEGylated protein and thereby the number of PEG chains attached per protein molecule.[14][15][16]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Recovery | - Protein precipitation. - Non-specific binding to chromatography resin or membrane. | - Optimize buffer conditions (pH, ionic strength). - Use a different purification method. - Passivate surfaces with a blocking agent if applicable. |
| Incomplete Removal of Unreacted Reagent | - Insufficient resolution in SEC. - Inadequate number of buffer changes in dialysis. - Insufficient diavolumes in TFF. | - Use a longer SEC column or a resin with a smaller pore size. - Increase the number and duration of dialysis buffer changes.[1] - Increase the number of diavolumes during TFF.[1] |
| Protein Aggregation | - High protein concentration. - Suboptimal buffer conditions. | - Perform purification at a lower protein concentration. - Screen for optimal buffer conditions (e.g., different pH, addition of excipients). - Analyze for aggregation using SEC.[17] |
Logical Relationship Diagram for Purification Method Selection
The choice of purification method is often guided by the specific requirements of the experiment. The following diagram illustrates a decision-making process for selecting an appropriate purification technique.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. repligen.com [repligen.com]
- 8. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. biopharmaspec.com [biopharmaspec.com]
Characterization of Azido-PEG12-NHS Ester Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation and drug development. This reagent features a terminal N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, while the azide group serves as a handle for "click chemistry" reactions.[1][2][3] This dual functionality allows for the straightforward introduction of an azide moiety onto a target molecule, which can then be selectively conjugated to an alkyne-containing partner through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[4][5] The hydrophilic PEG spacer enhances the solubility of the conjugate and can reduce steric hindrance.[3][6]
These application notes provide a comprehensive overview of the characterization of this compound conjugates, including detailed protocols for labeling, purification, and analysis.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in conjugation reactions.
| Property | Value | Reference |
| Molecular Formula | C31H56N4O16 | [1][7] |
| Molecular Weight | 740.8 g/mol | [1][7] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][8] |
| Storage | -20°C, protected from moisture | [1][7][8] |
Experimental Protocols
I. Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS).[9] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated amount of 1 M sodium bicarbonate buffer.[9][10] This is the optimal pH range for the reaction between NHS esters and primary amines.[11][12]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9][13] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[13][14]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9][13] Gently mix the reaction. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9][13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.[9][13] Protect the reaction from light.[9]
-
Quenching: (Optional) Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[6] Incubate for 30 minutes at room temperature.[6]
-
Purification: Remove unreacted this compound and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC).[13][15]
II. Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azido-modified protein to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azido-modified protein
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
PBS buffer
Procedure:
-
Prepare Reactants: In a microfuge tube, combine the azido-modified protein and a molar excess of the alkyne-functionalized molecule in PBS buffer.[16]
-
Prepare Catalyst Solution: Prepare fresh stock solutions of 100 mM CuSO4, 300 mM sodium ascorbate, and 100 mM THPTA ligand in water.[16]
-
Add Catalyst Components: Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition:
-
Incubation: Protect the reaction from light and incubate for 30 minutes to 4 hours at room temperature.[6][16]
-
Purification: Purify the final conjugate to remove excess reagents and catalyst using size-exclusion chromatography.
Characterization of Conjugates
Thorough characterization is essential to confirm successful conjugation and determine the properties of the final product.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the PEGylated protein from the unconjugated protein and other impurities.[17] Reversed-phase or size-exclusion chromatography can be employed. The efficiency of the reaction can be determined by comparing the peak areas of the conjugated and unconjugated species.[12]
II. Mass Spectrometry (MS)
Mass spectrometry provides the accurate molecular weight of the conjugate, confirming the addition of the Azido-PEG12 moiety.[17][18] Electrospray ionization (ESI) is commonly used for analyzing PEGylated proteins.[18] The degree of labeling (DOL), or the average number of PEG linkers per protein, can also be determined.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed structural information about the conjugate.[19][20] While complex, ¹H NMR can be used to quantify the degree of PEGylation by comparing the integration of PEG-specific signals to protein-specific signals.[17][21]
Data Presentation
The following table summarizes typical data obtained from the characterization of an antibody labeled with this compound.
| Parameter | Method | Typical Result |
| Purity | HPLC (SEC) | >95% |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Observed MW = MW of Antibody + (n * 740.8 Da) |
| Degree of Labeling (DOL) | UV-Vis or Mass Spectrometry | 2-6 azides per antibody |
Applications
The ability to introduce an azide handle onto a biomolecule opens up a vast array of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The azide group can be used to attach cytotoxic drugs to an antibody.[6]
-
Protein Labeling and Visualization: Fluorescent probes or other reporter molecules can be attached for imaging and tracking studies.[22][23]
-
Surface Functionalization: Immobilization of proteins onto surfaces for assays and diagnostics.[24]
-
PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]
Concluding Remarks
The this compound is a versatile tool for bioconjugation, enabling a two-step labeling strategy that combines the reliability of NHS ester chemistry with the specificity and efficiency of click chemistry.[6][22][23] The protocols and characterization methods outlined in these application notes provide a robust framework for researchers to successfully synthesize and analyze their conjugates for a wide range of applications in research and therapeutic development.
References
- 1. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. glenresearch.com [glenresearch.com]
- 16. broadpharm.com [broadpharm.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. eurolab.tr [eurolab.tr]
- 20. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. lumiprobe.com [lumiprobe.com]
- 24. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Azido-PEG12-NHS Ester in Diagnostic Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the development of advanced diagnostic probes. This reagent possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on biomolecules, and an azide (B81097) group for "click chemistry" reactions with alkyne-modified components. The polyethylene (B3416737) glycol (PEG) spacer, with 12 PEG units, imparts hydrophilicity to the resulting conjugate, which can enhance solubility, reduce non-specific binding, and improve in vivo pharmacokinetics.[1][2] This combination of features makes this compound a versatile tool for constructing a wide array of diagnostic probes, including those for immunoassays, fluorescence microscopy, and in vivo imaging.
These application notes provide detailed protocols for the use of this compound in the development of diagnostic probes, with a focus on antibody labeling and subsequent conjugation via click chemistry.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C31H56N4O16 | [2] |
| Molecular Weight | 740.79 g/mol | [2] |
| Appearance | White to off-white solid or viscous liquid | - |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | - |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation. | [2] |
Note: The NHS ester is moisture-sensitive and can hydrolyze. Prepare solutions immediately before use and avoid aqueous storage.
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the covalent attachment of the this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers with primary amines (e.g., BSA), it must be purified. Dialyze the antibody against 1X PBS, pH 7.4.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography or using a desalting column.
-
Collect the fractions containing the purified azide-modified antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined using various methods, though it is more challenging than for fluorescent dyes. A common approach is to perform a subsequent click reaction with an alkyne-containing fluorophore and then calculate the DOL based on the absorbance of the fluorophore and the protein.[3][4][5]
-
Quantitative Data Summary (Exemplary):
| Parameter | Typical Value |
| Molar Excess of this compound | 10-20 fold |
| Reaction Time | 1-2 hours at RT or overnight at 4°C |
| Antibody Concentration | 1-5 mg/mL |
| Expected Degree of Labeling (DOL) | 2-8 azides per antibody |
| Recovery of Antibody | > 85% |
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Probe Conjugation
This protocol describes the conjugation of the azide-modified antibody (from Protocol 1) to an alkyne-containing reporter molecule (e.g., a fluorescent dye, biotin, or a chelating agent for radiolabeling).
Materials:
-
Azide-modified antibody (in PBS, pH 7.4)
-
Alkyne-containing reporter molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA, TBTA)
-
Degassed PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-reporter in DMSO or an appropriate solvent.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in water or DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody and a 5- to 10-fold molar excess of the alkyne-reporter molecule.
-
In a separate tube, premix the CuSO4 and the copper ligand in a 1:5 molar ratio.
-
Add the CuSO4/ligand mixture to the antibody/alkyne solution to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting diagnostic probe conjugate using size-exclusion chromatography to remove the copper catalyst, excess reporter molecule, and other reagents.
-
-
Characterization:
-
Characterize the final probe by UV-Vis spectroscopy to confirm the presence of both the antibody and the reporter molecule.
-
Further characterization by SDS-PAGE and mass spectrometry can confirm the successful conjugation and purity of the probe.
-
Quantitative Data Summary (Exemplary):
| Parameter | Typical Value |
| Molar Excess of Alkyne-Reporter | 5-10 fold |
| Copper (II) Sulfate Concentration | 0.1-1 mM |
| Sodium Ascorbate Concentration | 1-5 mM |
| Reaction Time | 1-4 hours at RT |
| Conjugation Efficiency | > 90% |
| Final Probe Purity | > 95% |
Visualization of Workflows and Pathways
Experimental Workflow for Diagnostic Probe Synthesis
Caption: Workflow for synthesizing a diagnostic probe using this compound.
Generalized Signaling Pathway for a Targeted Diagnostic Probe
Caption: Generalized pathway of a targeted diagnostic probe.
Logical Relationship of Bioconjugation Strategy
Caption: Functional components and applications of this compound.
Conclusion
This compound is a powerful and versatile reagent for the development of sophisticated diagnostic probes. The combination of amine-reactive chemistry for initial biomolecule labeling and click chemistry for the modular attachment of reporter moieties allows for a highly controlled and efficient probe synthesis process. The inclusion of a PEG spacer further enhances the properties of the final conjugate, making it well-suited for a range of diagnostic applications. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of diagnostic probe development.
References
- 1. esports.bluefield.edu - Click Chemistry Organic Reactions [esports.bluefield.edu]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG12-NHS Ester Conjugation
Welcome to the technical support center for Azido-PEG12-NHS ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is highly pH-dependent.[4][5] At a lower pH, the primary amine is protonated and thus unreactive.[4][5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction and reduces the overall yield.[1][2][4] For many applications, a pH of 8.3-8.5 is considered optimal.[4]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[4][6] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2 can be used, though this may slow down the reaction rate and require longer incubation times.[7][8]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][7] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[1][2][7] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][2]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][4][6] It is crucial to use high-quality, anhydrous, and amine-free solvents.[4][9] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[7]
Q5: How should I store and handle this compound?
This compound is moisture-sensitive and should be stored at –20 °C in a sealed container with a desiccant, protected from light.[7][9][10] Before use, the vial should be equilibrated to room temperature before opening to avoid moisture condensation.[7][10] It is recommended to dissolve the NHS ester immediately before use and not to prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[7]
Troubleshooting Guide
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2][3] |
| Presence of Primary Amines in Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[1][2][7] If necessary, perform a buffer exchange of your sample into a recommended buffer like PBS or sodium bicarbonate. |
| Hydrolysis of NHS Ester | Prepare the this compound solution immediately before use.[7] Minimize the time the reagent is in an aqueous solution before the addition of the amine-containing molecule. Consider performing the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight).[1][2] |
| Inactive Reagent | Ensure the this compound has been stored properly at -20°C with a desiccant, protected from moisture and light.[7][9][10] Equilibrate the vial to room temperature before opening.[7][10] Use fresh, high-quality reagents. |
| Low Reactant Concentration | Increase the concentration of the protein or molecule to be conjugated.[1] For dilute protein solutions, a higher molar excess of the NHS ester may be required.[8] |
| Insufficient Molar Ratio of PEG Reagent | The optimal molar ratio depends on the specific biomolecule. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule.[7][8] This may need to be optimized for your specific application. |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in achieving high conjugation yields. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.
| pH | Temperature | NHS Ester Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [1][2] |
| 8.6 | 4°C | 10 minutes | [1][2] |
| 8.0 | Room Temperature | ~210 minutes | [11][12] |
| 8.5 | Room Temperature | ~180 minutes | [11][12] |
| 9.0 | Room Temperature | ~125 minutes | [11][12] |
Experimental Protocols
Standard Protocol for this compound Conjugation to a Protein
-
Buffer Preparation : Prepare a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 0.1 M phosphate buffer, pH 7.5). Ensure the buffer is free from any primary amines.
-
Protein Preparation : Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation : Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[4][6]
-
Reaction Setup : Add the dissolved this compound to the protein solution. A typical starting molar excess is 10-20 fold over the protein.[7] The final volume of the organic solvent should be less than 10% of the total reaction volume.[7]
-
Incubation : Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][4]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or glycine) to a final concentration of 20-50 mM.[1][13] Incubate for 15-30 minutes at room temperature.
-
Purification : Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[4][7]
Quantification of PEGylation
Several methods can be used to determine the extent of PEGylation:
-
SDS-PAGE Analysis : Compare the PEGylated protein to the unmodified protein. The PEGylated protein will show a shift in molecular weight. Staining with barium iodide can specifically detect PEG molecules.[14]
-
Size-Exclusion Chromatography (SEC) : PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier from an SEC column compared to the unmodified protein. The peak areas can be used for quantification.[14]
-
TNBS Assay : This assay quantifies the number of free primary amines remaining after conjugation. A decrease in free amines corresponds to the degree of PEGylation.[14]
-
UV-Vis Spectroscopy : If the PEG reagent contains a chromophore, its absorbance can be used for quantification.[14]
Visualizations
Caption: Chemical reaction pathway of this compound with a primary amine.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. creativepegworks.com [creativepegworks.com]
Technical Support Center: Hydrolysis of NHS Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in aqueous solutions for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is an NHS ester and what is it used for?
A1: N-hydroxysuccinimide (NHS) esters are common reagents used to covalently link molecules to primary amines (-NH₂) found on proteins, peptides, and other biomolecules.[1][2] This reaction forms a stable and irreversible amide bond, making it a popular method for attaching labels like fluorescent dyes, biotin, or drugs to a target molecule.[3][]
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a competing side reaction where the NHS ester reacts with water instead of the intended primary amine.[1][5] This reaction cleaves the ester, rendering it inactive and unable to conjugate to the target molecule.[1][5] Significant hydrolysis can drastically reduce the efficiency and yield of your labeling experiment.[1][6]
Q3: What is the optimal pH for an NHS ester reaction?
A3: The optimal pH for NHS ester coupling is a compromise between maximizing amine reactivity and minimizing ester hydrolysis.[1] A pH range of 7.2 to 8.5 is generally recommended.[7][8] Below this range, primary amines are protonated (-NH₃⁺) and less reactive.[1][9] Above this range, the rate of hydrolysis increases significantly, reducing the amount of active ester available for conjugation.[1][7][9]
Q4: Can I use buffers that contain primary amines, like Tris?
A4: No, it is critical to avoid buffers containing primary amines, such as Tris (TBS) or glycine.[7][10][11] These buffer components will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency and reagent consumption.[7][11] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, borate, or HEPES.[7][8][11]
Q5: How should I prepare and store my NHS ester?
A5: NHS esters are sensitive to moisture.[11] They should be stored desiccated at -20°C.[11] Before opening, the vial must be allowed to equilibrate to room temperature completely to prevent condensation.[12][13] For non-water-soluble esters, dissolve them in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][8][11] Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.[9]
Quantitative Data Summary
The stability of an NHS ester in an aqueous solution is highly dependent on the pH and temperature. The rate of hydrolysis increases as the pH rises.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [7][8][14] |
| 7.0 | Room Temp. | ~7 hours | [13] |
| 8.0 | Room Temp. | ~1 hour | [15] |
| 8.5 | Room Temp. | 180 minutes | [16] |
| 8.6 | 4°C | 10 minutes | [7][14][15] |
| 9.0 | Room Temp. | 125 minutes | [16] |
Note: These values are approximate and can vary depending on the specific NHS ester, buffer composition, and other reaction conditions.
Visual Guides
Reaction Pathway
The diagram below illustrates the competition between the desired amidation reaction with a primary amine and the undesirable hydrolysis reaction with water.
Troubleshooting Guide
Q: My conjugation efficiency is very low or non-existent. What went wrong?
A: Low conjugation efficiency is a common issue that can be traced back to several factors. Use the following guide and the decision tree below to diagnose the problem.
-
1. Check Your Buffer:
-
Is the pH correct? Verify that your reaction buffer is within the optimal pH range of 7.2-8.5.[7][11] A pH that is too low will result in non-reactive protonated amines, while a pH that is too high will cause rapid hydrolysis of your NHS ester.[1][9]
-
Does the buffer contain amines? Ensure you are not using a buffer like Tris or glycine, which contains primary amines that compete with your target molecule.[7][10][11] If your protein was stored in an amine-containing buffer, it must be exchanged for a suitable buffer (e.g., PBS) via dialysis or a desalting column before starting the conjugation.[10][11]
-
-
2. Evaluate Your Reagents:
-
Is the NHS ester fresh? NHS esters are moisture-sensitive and can degrade over time if not stored properly.[11] Use a fresh vial or one that has been stored correctly under desiccated conditions at -20°C.[11]
-
How was the NHS ester solution prepared? For water-insoluble esters, the reagent must be dissolved in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before being added to the aqueous reaction mixture.[3][11] Do not prepare stock solutions in water, as they will hydrolyze quickly.[9] Ensure your DMF is high-quality and free of dimethylamine (B145610) impurities, which can react with the ester.[9]
-
-
3. Review Your Reaction Conditions:
-
Are reactant concentrations too low? The hydrolysis reaction is more pronounced in dilute solutions.[7][8] If possible, increase the concentration of your protein (a concentration of at least 1-2 mg/mL is often recommended) and/or the molar excess of the NHS ester.[9][11]
-
Is the temperature appropriate? Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[7][17] Lowering the temperature can help minimize hydrolysis but may require a longer reaction time to achieve sufficient labeling.[11]
-
-
4. Consider Protein-Specific Factors:
-
Are the amine groups accessible? The primary amines on the protein surface must be sterically accessible for the reaction to occur.[11] If the target amines are buried within the protein structure, labeling efficiency will be poor.
-
Is the protein pure? Contaminants within the protein preparation could potentially interfere with the reaction.[11]
-
Troubleshooting Workflow
Key Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically for each specific application.[9]
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) and adjust the pH to 8.0-8.5.[9]
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[9][17] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[10][11]
-
NHS Ester Solution Preparation: Immediately before starting the reaction, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[3][17] For example, prepare a 10 mg/mL stock solution.
-
Reaction: Add the calculated amount of the NHS ester solution to the protein solution while gently stirring or vortexing.[9] A molar excess of 5-10 fold of the NHS ester over the protein is a common starting point.[3][9]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[7][9][17]
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of ~50 mM to consume any unreacted NHS ester.[7]
-
Purification: Remove excess, non-reacted label and the NHS byproduct from the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][10]
Protocol for Quantifying NHS Ester Reactivity
You can assess the activity of your NHS ester reagent by measuring the release of the NHS leaving group, which absorbs light around 260-280 nm, upon intentional base hydrolysis.[7][12][13]
-
Initial Measurement: Dissolve 1-2 mg of the NHS ester in an amine-free buffer (pH 7-8).[12][13] Measure the absorbance at 260 nm (A₂₆₀).
-
Base Hydrolysis: To a portion of this solution, add a strong base (e.g., NaOH to a final concentration of 0.1-0.5 N) to force complete hydrolysis of all active ester groups.[12][13]
-
Final Measurement: Immediately measure the A₂₆₀ of the base-hydrolyzed solution.[12][13]
-
Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester reagent was active.[12][13] If there is little to no change, the reagent has likely been hydrolyzed and is inactive.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: Azido-PEG12-NHS Ester Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Azido-PEG12-NHS ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in bioconjugation?
A1: The primary reaction of this compound involves the N-hydroxysuccinimide (NHS) ester group reacting with primary aliphatic amine groups (–NH₂) present on biomolecules. In proteins, these reactive sites are the N-terminus of the polypeptide chain and the ε-amino group of lysine (B10760008) residues. This reaction, known as nucleophilic acyl substitution, forms a stable covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]
Q2: What are the optimal reaction conditions for conjugating this compound to a protein?
A2: The conjugation reaction is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[2][3] In this range, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester. Below pH 7, the amine groups are largely protonated (-NH3+), reducing their reactivity. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1][3] Commonly used buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer.[3]
Q3: What are the common side reactions that can occur with this compound?
A3: Besides the desired reaction with primary amines, several side reactions can occur:
-
Hydrolysis: This is the most significant competing reaction, where the NHS ester reacts with water, leading to the hydrolysis of the ester and rendering it inactive for conjugation. The rate of hydrolysis is highly pH-dependent, increasing at higher pH values.[3]
-
Reaction with other nucleophilic amino acids: While NHS esters are highly selective for primary amines, they can also react with other nucleophilic amino acid side chains, especially under certain conditions. These include:
-
Serine and Threonine: The hydroxyl groups (-OH) of serine and threonine can be acylated by NHS esters, forming an ester linkage. This reaction is generally slower than the reaction with amines and the resulting O-acyl bond is less stable than the amide bond.[4][5]
-
Tyrosine: The phenolic hydroxyl group of tyrosine can also react, particularly at a slightly acidic to neutral pH.[4][6]
-
Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and can react with NHS esters, though this is less common than with maleimide (B117702) chemistry.[7]
-
Histidine: The imidazole (B134444) ring of histidine can also exhibit some reactivity towards NHS esters.[7]
-
Q4: How can I minimize side reactions?
A4: To minimize side reactions, it is crucial to optimize the reaction conditions:
-
Control pH: Maintain the pH of the reaction mixture within the optimal range of 7.2-8.5 to favor the reaction with primary amines and minimize hydrolysis.
-
Molar Ratio: Use an appropriate molar excess of the this compound. A high excess can increase the likelihood of modifying less reactive sites.
-
Reaction Time and Temperature: Shorter reaction times at room temperature or longer incubation at 4°C can help control the extent of modification and reduce side product formation.
-
Protein Concentration: Using a higher protein concentration can favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed this compound: The reagent may have been exposed to moisture during storage or handling. | Store the reagent under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions of the NHS ester immediately before use. |
| Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the primary amines. | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the 7.2-8.5 range. | |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester. | Use amine-free buffers like PBS, HEPES, or bicarbonate buffer. If your protein is in a Tris-based buffer, perform a buffer exchange prior to the conjugation reaction. | |
| Protein Precipitation after Labeling | Over-labeling: Modification of a large number of lysine residues can alter the protein's net charge and pI, leading to aggregation and precipitation. | Reduce the molar excess of the this compound in the reaction. Optimize the reaction time and temperature to control the degree of labeling. |
| Solvent Incompatibility: The organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester may be causing protein denaturation at high concentrations. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%. | |
| Heterogeneous Product | Side reactions with other amino acids: Modification of serine, threonine, or tyrosine residues in addition to lysines. | Optimize the reaction pH to be closer to 7.5 to disfavor reactions with hydroxyl groups. Consider a post-reaction treatment with hydroxylamine (B1172632) to selectively cleave the less stable ester bonds formed with serine and threonine, while leaving the amide bonds intact. |
| Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between experiments. | Standardize all reaction parameters and ensure they are carefully controlled in each experiment. |
Quantitative Data
Table 1: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours (at 4°C)[3] |
| 8.0 | ~1 hour (at 4°C) |
| 8.6 | ~10 minutes (at 4°C)[3] |
Note: The half-life can vary depending on the specific NHS ester, buffer composition, and temperature.
Table 2: Relative Reactivity of NHS Esters with Amino Acid Side Chains
| Amino Acid | Reactive Group | Relative Reactivity | pH Dependence |
| Lysine | ε-Amino group | High | Favored at pH 7.2-8.5[1][6] |
| N-terminus | α-Amino group | High | Generally more reactive than lysine at lower pH |
| Serine | Hydroxyl group | Low to Moderate | Can become significant at higher pH and high NHS ester concentrations[4][5] |
| Threonine | Hydroxyl group | Low to Moderate | Similar to serine[4][5] |
| Tyrosine | Phenolic hydroxyl | Low to Moderate | More reactive at slightly acidic to neutral pH[4][6] |
| Cysteine | Sulfhydryl group | Low to Moderate | Can react, but less common than with maleimides[7] |
| Histidine | Imidazole ring | Low | Can exhibit some reactivity[7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
The recommended protein concentration is 2-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. A molar excess of 10-20 fold of the NHS ester over the protein is a common starting point.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterize and Store the Conjugate:
-
Determine the degree of labeling (DOL) using a suitable method (e.g., UV-Vis spectroscopy if the PEG linker has a chromophore, or mass spectrometry).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Analysis of Conjugation Products by Mass Spectrometry
Objective: To determine the molecular weight of the conjugate and identify the number of attached PEG linkers.
Procedure:
-
Sample Preparation:
-
Purify the conjugated protein as described in Protocol 1 to remove excess reagents.
-
If necessary, perform a buffer exchange into a volatile buffer suitable for mass spectrometry (e.g., ammonium (B1175870) acetate).
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein conjugate using a high-resolution mass spectrometer such as ESI-TOF or Orbitrap.[8]
-
The mass spectrum of the conjugated protein will show a series of peaks corresponding to the protein with different numbers of attached Azido-PEG12 linkers.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
-
Data Interpretation:
-
The mass difference between the unmodified protein and the modified protein peaks will correspond to the mass of the attached Azido-PEG12 moieties.
-
The distribution of peaks will indicate the heterogeneity of the labeling.
-
Protocol 3: Analysis of Conjugation Products by HPLC
Objective: To separate and quantify the different conjugated species.
Procedure:
-
Method Selection:
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate proteins based on hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, leading to a shorter retention time on a C4 or C18 column.[9]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, resulting in an earlier elution time.
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the protein.
-
-
Analysis:
-
Inject the purified conjugate onto the appropriate HPLC column.
-
Develop a suitable gradient and detection method (e.g., UV at 280 nm).
-
The resulting chromatogram will show peaks corresponding to the unmodified protein and the various PEGylated species. The peak area can be used for relative quantification.
-
Visualizations
Caption: Primary and side reaction pathways of this compound.
Caption: Troubleshooting workflow for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. cellmosaic.com [cellmosaic.com]
How to improve the efficiency of protein labeling with Azido-PEG12-NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein labeling with Azido-PEG12-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of protein labeling with this compound?
This compound is a chemical reagent used to attach a polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group to a protein.[1][2][3][4] The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (-NH2) on the protein, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond.[5][][7] This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0).[5][][8] The azide group on the other end of the PEG linker can then be used for subsequent "click chemistry" reactions.[1][2][3]
Q2: Which buffer should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines.[8][9][10] Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the protein for the NHS ester, significantly reducing labeling efficiency.[8][9] Recommended buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0, or sodium bicarbonate or borate (B1201080) buffers at a pH between 8.0 and 9.0.[5][7][10][11]
Q3: How should I prepare and handle the this compound?
Azido-PEG12-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[8][10] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation upon opening.[8][10] The reagent should be dissolved immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][10][11] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.[8][10] When adding the dissolved reagent to your protein solution, ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8][10]
Q4: What is the optimal molar ratio of this compound to protein?
The ideal molar ratio depends on the specific protein, its concentration, and the desired degree of labeling, and should be determined empirically.[12][13] A common starting point is a 5- to 50-fold molar excess of the PEG reagent over the protein.[13] For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess is often used and typically results in the attachment of 4-6 PEG linkers per antibody molecule.[8][10] Keep in mind that dilute protein solutions may require a higher molar excess to achieve the same level of labeling as more concentrated solutions.[8][10]
Q5: Why is it important to quench the labeling reaction?
Quenching stops the reaction by consuming any unreacted this compound.[12][14] This is crucial to prevent the continued, unwanted labeling of your protein or other molecules in subsequent experimental steps.[14] Failing to quench can lead to heterogeneous products and potential artifacts in your downstream applications.[14]
Q6: What are the common methods for purifying the labeled protein?
After the labeling reaction, it is necessary to remove unreacted PEG reagent and byproducts.[12] Common purification techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid method to separate the larger labeled protein from smaller, unreacted PEG molecules.[][16]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from unlabeled protein.[][16][17]
-
Dialysis: This method can reduce the concentration of smaller molecular weight impurities.[16]
-
Reverse Phase Chromatography (RPC): Often used for analytical purposes to separate positional isomers and assess purity.[][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Hydrolyzed/Inactive Reagent: The this compound was exposed to moisture or the dissolved reagent was not used immediately.[8][10][13] | 1. Use a fresh vial of the reagent. Equilibrate to room temperature before opening and dissolve immediately before use.[8][10][13] |
| 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[8][9][13] | 2. Exchange the protein into an amine-free buffer such as PBS (pH 7.2-8.0).[8][13] | |
| 3. Suboptimal pH: The reaction pH was too low (<7.2), leading to protonated and less reactive primary amines on the protein.[11][13] | 3. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[5][][9] | |
| 4. Insufficient Molar Ratio: The molar excess of the PEG reagent was too low for the protein concentration used.[9][13] | 4. Perform a titration experiment with a range of molar ratios (e.g., 5:1, 20:1, 50:1) to determine the optimal excess for your specific protein.[9][13] | |
| Protein Precipitation During/After Reaction | 1. Over-Labeling: A high degree of PEGylation can alter the protein's physicochemical properties, leading to aggregation and precipitation.[13] | 1. Systematically lower the molar ratio of the PEG reagent to the protein.[13] |
| 2. High Organic Solvent Concentration: The concentration of DMSO or DMF in the final reaction mixture exceeded 10%.[18][19] | 2. Ensure the volume of the organic solvent used to dissolve the PEG reagent does not exceed 10% of the total reaction volume.[8][10] | |
| 3. Protein Instability: The protein may be unstable under the reaction conditions (e.g., pH, temperature). | 3. Optimize the reaction conditions, such as performing the incubation at a lower temperature (e.g., 4°C) for a longer duration.[9] | |
| High Polydispersity (Heterogeneous Labeling) | 1. High Molar Ratio: A large excess of the PEG reagent increases the probability of multiple lysine residues reacting.[13] | 1. Reduce the molar excess of the this compound.[13] |
| 2. High pH: A higher pH (e.g., >8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product.[13] | 2. Perform the reaction at a lower pH within the optimal range (e.g., 7.2-7.5) to decrease the overall reaction rate and potentially improve selectivity.[13] |
Experimental Protocols & Data
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Optimal pH for the reaction between NHS esters and primary amines.[5][][8] A pH of 8.3-8.5 is often cited as optimal.[11] |
| Temperature | Room Temperature or 4°C | Incubation at room temperature is typically faster, while 4°C may be beneficial for sensitive proteins.[5][9] |
| Reaction Time | 30 - 60 minutes at Room Temp. / 2 hours on ice | Longer incubation times may be necessary at lower temperatures or pH.[8][10] |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations may require a higher molar excess of the labeling reagent.[8][11] |
| Molar Excess of Reagent | 5- to 50-fold | A 20-fold excess is a common starting point for antibodies.[8][10][13] |
NHS Ester Hydrolysis Half-life
The primary competing reaction is the hydrolysis of the NHS ester by water, which increases with pH.[5][12]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[5] |
| 8.0 | Room Temp | ~3.5 hours[20][21] |
| 8.5 | Room Temp | ~3 hours[20][21] |
| 8.6 | 4°C | 10 minutes[5] |
| 9.0 | Room Temp | ~2 hours[20][21] |
Quenching Agents
To stop the labeling reaction, a quenching agent with a primary amine is added to react with any remaining NHS esters.[12]
| Quenching Agent | Typical Final Concentration |
| Tris | 50 - 100 mM[12] |
| Glycine | 50 - 100 mM[12] |
| Hydroxylamine | 50 - 100 mM[12] |
| Ethanolamine | 50 - 100 mM[12] |
Visualized Workflows and Pathways
Caption: A typical experimental workflow for protein labeling with this compound.
References
- 1. 叠氮基-dPEG®12-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address protein aggregation during the PEGylation process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common signs of protein aggregation during my PEGylation experiment?
A1: Aggregation can be identified through several observations. Visually, you might notice cloudiness (turbidity), opalescence, or the formation of visible solid particles (precipitates) in your reaction mixture.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity, indicating a less homogeneous sample.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue that can arise from several factors[1]:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups on both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition are critical for protein stability.[1][3] Deviating from the optimal range for your specific protein can expose hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally considered a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that lead to aggregation.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent, or a high percentage of diol in what should be a monofunctional PEG, can cause unintended cross-linking.[1]
Q3: How does the pH of the reaction buffer affect aggregation?
A3: The pH is a critical parameter influencing both the reaction rate and specificity, which directly impacts aggregation.[1][4] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[2] Performing the PEGylation reaction at a pH away from the protein's pI can enhance solubility. For amine-specific PEGylation, a lower pH (around 5.0-6.5) can favor the selective modification of the N-terminal alpha-amine over lysine (B10760008) residues, potentially reducing multi-PEGylation and subsequent aggregation.[1][4] Conversely, neutral to high pH (7.0 and above) increases the reactivity of lysine residues, which can be desirable but also increases the risk of extensive surface modification that may compromise conformational stability.[4]
Q4: Can the reaction temperature influence aggregation?
A4: Yes, temperature plays a significant role.[1] Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate. A more controlled, slower reaction can favor the desired intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1] It is recommended to screen different temperatures to find the optimal condition for your specific protein.[1]
Q5: What is the impact of the PEG-to-protein molar ratio on aggregation?
A5: The optimal molar ratio is protein-dependent and must be determined empirically.[1][4] A high molar excess of PEG can increase the reaction rate but also elevates the risk of multi-PEGylation, where multiple PEG chains attach to a single protein molecule. This extensive modification can lead to aggregation.[4] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive protein sites) and gradually increase it while monitoring for aggregation.[1]
Q6: Does the size (molecular weight) of the PEG molecule matter?
A6: Yes, the molecular weight (MW) of the PEG can influence aggregation. The hydrophilic nature and steric hindrance provided by the PEG chain are key mechanisms for preventing aggregation.[5] A study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG moiety to the N-terminus could prevent protein precipitation by keeping the aggregates soluble and slowing the rate of aggregation.[5] Even a smaller 5 kDa PEG showed a significant improvement in stability.[5] However, the effect is protein-specific, and different PEG sizes should be screened.[1]
Q7: Should I use a monofunctional or bifunctional PEG reagent to avoid aggregation?
A7: If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional linkers have reactive groups at both ends and carry an inherent risk of linking multiple protein molecules together.[1] If aggregation is a persistent problem with a bifunctional linker, switching to a monofunctional version is a critical troubleshooting step.[1]
Q8: How can stabilizing excipients help prevent aggregation?
A8: Excipients are additives that can stabilize proteins in solution. They work through various mechanisms, such as preferential exclusion, which enhances protein stability, and by suppressing non-specific protein-protein interactions.[1] Common examples include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20, Polysorbate 80).[1][2]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to protein aggregation during PEGylation.
| Problem/Symptom | Possible Cause | Recommended Solution & Action Steps |
| Visible precipitate, turbidity, or opalescence in the reaction mixture. | 1. Protein concentration is too high.2. Reaction pH is near the protein's isoelectric point (pI).3. Intermolecular cross-linking by bifunctional PEG.4. High reaction temperature causing protein unfolding. | 1. Reduce Protein Concentration: Test a range of lower concentrations (e.g., 0.5, 1, 2 mg/mL).[1]2. Optimize pH: Screen a range of pH values, ensuring the buffer pH is at least 1 unit away from the protein's pI.[2] Use amine-free buffers like PBS or HEPES for amine-PEGylation.[1]3. Switch to Monofunctional PEG: If using a bifunctional PEG, switch to a monofunctional version to eliminate cross-linking.[1]4. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow the reaction rate and reduce unfolding.[1] |
| High Molecular Weight (HMW) species observed in Size Exclusion Chromatography (SEC). | 1. Suboptimal PEG:protein molar ratio leading to multi-PEGylation.2. Reaction conditions (pH, buffer) are destabilizing the protein.3. Slow, gradual aggregation is occurring over the reaction time. | 1. Optimize Molar Ratio: Perform a screening experiment with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the lowest ratio that provides the desired PEGylation level without significant aggregation.[1]2. Screen Reaction Buffers: Test different buffer systems and pH levels to find conditions that maximize protein stability.[3]3. Time-Course Analysis: Analyze aliquots of the reaction at different time points to determine the optimal reaction time before significant aggregation occurs. |
| Initial optimization of core parameters (pH, temp, ratio) is insufficient. | 1. Instantaneous high concentration of PEG reagent upon addition.2. Inherent instability of the protein under reaction conditions. | 1. Use Stepwise Addition of PEG: Instead of adding the PEG reagent all at once, add it in several small aliquots over a period of time. This maintains a lower instantaneous concentration and can favor more controlled modification.[1]2. Add Stabilizing Excipients: Incorporate stabilizing agents into the reaction buffer. (See Table 2 for examples).[1] |
Diagram 1: Troubleshooting Workflow for PEGylation-Induced Aggregation
Caption: A decision tree for troubleshooting protein aggregation during PEGylation.
Section 3: Data and Protocols
Table 1: Recommended Starting Parameters for PEGylation Optimization
This table provides a starting point for a design of experiments (DoE) approach to systematically screen key reaction parameters.
| Parameter | Range to Screen | Rationale |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL | Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[1] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | Balances reaction efficiency with the risk of multi-PEGylation and aggregation.[1] |
| pH | 6.0, 7.0, 7.4, 8.0 | Influences reaction rate, specificity, and protein stability. Avoid the protein's pI.[1][3] |
| Temperature | 4°C, Room Temperature (~22°C) | Lower temperatures slow the reaction, potentially reducing aggregation by favoring controlled modification.[1] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, promoting the native protein state.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[1][2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
Experimental Protocol 1: Screening PEGylation Conditions
This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation while achieving the desired level of PEGylation.
Materials:
-
Purified protein of interest
-
Activated PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers do not contain primary amines (e.g., Tris) if targeting protein amines.[1] Suitable buffers include phosphate-buffered saline (PBS) and HEPES.[1]
-
Reducing agent if required (e.g., sodium cyanoborohydride for reductive amination)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl)
-
96-well plate or microcentrifuge tubes
-
Analytical system for analysis (e.g., SEC-HPLC)
Procedure:
-
Design the Experiment: Set up a matrix of conditions based on the parameters in Table 1. Each well or tube will represent a unique combination of protein concentration, PEG:protein ratio, pH, and temperature.
-
Protein Preparation: Prepare stock solutions of your protein at the highest concentration required for your screen.
-
Reaction Setup:
-
Add the appropriate volume of protein solution to each well/tube.
-
Add the corresponding reaction buffer to achieve the target protein concentration and pH.
-
If testing excipients, add them at this stage.
-
-
Initiate Reaction: Prepare a fresh stock solution of the activated PEG reagent. Add the calculated volume to each reaction well/tube to achieve the target molar ratio. Mix gently.
-
Incubation: Incubate the reactions at their designated temperatures (e.g., 4°C or room temperature) for a predetermined time (e.g., 2-24 hours). Gentle stirring may be required.
-
Quenching (Optional): Stop the reaction by adding a quenching buffer containing a primary amine (like Tris) to consume any unreacted PEG reagent.
-
Analysis: Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique like SEC-HPLC.
-
Data Evaluation: Compare the results from the different conditions to identify the combination of parameters that yields the desired PEGylation with minimal aggregation.[1]
Diagram 2: General PEGylation Experimental Workflow
Caption: A flowchart of the general experimental workflow for protein PEGylation.
Experimental Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.
Materials:
-
SEC-HPLC system with a suitable detector (e.g., UV at 280 nm)
-
SEC column appropriate for the size range of your protein and its potential aggregates
-
Mobile phase (e.g., Phosphate-Buffered Saline)[1]
-
PEGylated protein sample
-
Low-protein-binding 0.1 or 0.22 µm filters[1]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates before injection.[1]
-
Injection: Inject a defined volume of the filtered sample onto the SEC column.[1]
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric PEGylated protein, unreacted protein, and any HMW species (dimers, trimers, and larger soluble aggregates).
-
Integrate the area of each peak.
-
Calculate the percentage of aggregation by dividing the sum of the areas of the HMW peaks by the total area of all protein-related peaks.
-
Diagram 3: Factors Contributing to Protein Aggregation
References
Azido-PEG12-NHS ester solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues and other challenges with Azido-PEG12-NHS ester in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers like PBS?
A1: While the polyethylene (B3416737) glycol (PEG) spacer in this compound increases its hydrophilicity and water solubility compared to non-PEGylated NHS esters, it is still recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[1][2][3][4] Many non-sulfonated NHS-ester reagents are water-insoluble and require this pre-dissolution step.[5] For optimal results, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF and then add the appropriate volume to your protein solution in an amine-free buffer.[6][7] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[6]
Q2: Why is my conjugation reaction failing or showing low efficiency?
A2: Low conjugation efficiency is often due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[8][9] The NHS ester is highly sensitive to moisture and will react with water, converting it into a non-reactive carboxylic acid. This hydrolysis reaction competes directly with the desired amidation reaction with the primary amines on your target molecule.[10][11] Reaction failure can be caused by several factors including improper storage, using incompatible buffers, incorrect pH, or poor quality solvents.[6][12]
Q3: What are the optimal storage and handling conditions for this compound?
A3: To maintain the reactivity of the NHS ester, it is critical to minimize its exposure to moisture.[13]
-
Storage: Store the solid reagent at -20°C in a desiccator or a sealed container with desiccant.[3][6]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[6][14] This prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis. After use, purge the vial with an inert gas like argon or nitrogen before resealing.
Q4: Which buffers should I use for the conjugation reaction?
A4: The choice of buffer is critical. Do not use buffers containing primary amines , such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5][13]
-
Recommended Buffers: Amine-free buffers are essential. Good choices include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), or carbonate buffers.[4][5]
-
Optimal pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5.[5][9][15] Below this range, the primary amines are protonated and less nucleophilic, while above this range, the rate of hydrolysis increases significantly.
Q5: How quickly does the NHS ester hydrolyze in aqueous solution?
A5: The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the half-life of the NHS ester decreases dramatically. Aqueous stock solutions should be prepared immediately before use and not stored.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem 1: Reagent will not dissolve or forms a precipitate in the reaction buffer.
| Potential Cause | Recommended Solution |
| Direct dissolution in aqueous buffer attempted. | This compound, like most NHS esters, has limited solubility directly in aqueous buffers.[1][5] Action: First, dissolve the reagent in a small amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution. Then, add this stock solution dropwise to the aqueous reaction buffer containing your target molecule while gently vortexing.[6][15] |
| Organic solvent (e.g., DMSO/DMF) concentration is too high. | The final concentration of the organic solvent in the aqueous reaction should be kept low, typically below 10%, to avoid precipitation of proteins or other biomolecules.[6] Action: Adjust the concentration of your stock solution to ensure the final organic solvent volume remains within the acceptable range for your specific protein. |
| Low temperature of the reaction buffer. | If performing the reaction at 4°C, the solubility of the reagent may decrease. Action: Ensure the reagent is fully dissolved in the organic solvent before adding it to the cold buffer. Add the stock solution slowly to the stirred reaction mixture. |
Problem 2: Low or no conjugation efficiency.
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester. | The NHS ester has been deactivated by exposure to moisture. This can happen during storage, handling, or in the reaction itself.[13][14] Action: Review storage and handling procedures. Ensure the reagent is warmed to room temperature before opening. Use fresh, anhydrous grade DMSO or DMF. Prepare the reagent solution immediately before use.[6] |
| Incorrect buffer composition. | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[5] Action: Exchange your sample into an amine-free buffer such as PBS, HEPES, or borate at pH 7.2-8.5 using dialysis or a desalting column.[6][13] |
| Incorrect reaction pH. | The reaction pH is outside the optimal range of 7.2-8.5.[9] At lower pH, the amine is protonated and non-reactive. At higher pH, hydrolysis dominates.[8][15] Action: Carefully measure and adjust the pH of your protein solution to be within the 7.2-8.5 range before adding the NHS ester. |
| Dilute protein solution. | The reaction between the NHS ester and the amine is a second-order reaction. In dilute solutions, the competing first-order hydrolysis reaction can dominate.[9] Action: If possible, increase the concentration of your protein or other target molecule in the reaction mixture. You may also need to increase the molar excess of the this compound.[4] |
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Buffer
This table summarizes the stability of the NHS ester functional group at different pH values. While specific kinetics for the PEG12 variant may differ slightly, these values provide a strong guideline for experimental design.
| pH | Temperature (°C) | Half-life | Citation(s) |
| 7.0 | 0 | 4 - 5 hours | [8][9] |
| 7.0 | Room Temp. | ~7 hours | [14] |
| 8.0 | Room Temp. | ~1 hour | [10] |
| 8.5 | Room Temp. | 125 - 180 min | [16] |
| 8.6 | 4 | 10 minutes | [8][9][10] |
| 9.0 | Room Temp. | Minutes | [14] |
Note: "Room Temperature" is not consistently defined across all sources but is generally considered to be 20-25°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature for at least 20 minutes before opening to prevent moisture condensation.[6]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the required amount of the reagent in high-quality, anhydrous DMSO or DMF. For example, for a compound with a molecular weight of ~741 g/mol , dissolve ~7.4 mg in 1 mL of anhydrous DMSO.[6]
-
Vortex gently until the solid is completely dissolved.
-
This stock solution should be used immediately. While some sources suggest short-term storage of DMSO stocks at -20°C, immediate use is best practice for NHS esters to avoid degradation from any absorbed moisture.[3][6][15]
Protocol 2: General Procedure for Protein Conjugation
-
Buffer Exchange: Ensure your protein (or other amine-containing molecule) is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform buffer exchange using a desalting column or dialysis.[6]
-
Reaction Setup: Adjust the protein concentration, typically to 1-10 mg/mL.[7]
-
Reagent Addition: While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the freshly prepared this compound stock solution.[4][7] The final volume of DMSO or DMF should not exceed 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][6] Longer incubation times are generally not recommended as the NHS ester will hydrolyze.
-
Quenching (Optional but Recommended): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.[4] This will quench any unreacted NHS ester. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts (N-hydroxysuccinimide) from the conjugated protein using a desalting column, spin filtration, or dialysis.[6]
Visualizations
Caption: Standard experimental workflow for bioconjugation.
References
- 1. covachem.com [covachem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing Azido-PEG12-NHS Ester Reactions
This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with Azido-PEG12-NHS esters. The success of your bioconjugation is critically dependent on maintaining the optimal reaction pH to maximize yield and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an Azido-PEG-NHS ester reaction with a primary amine?
A1: The optimal pH range for reacting NHS esters with primary amines (like those on lysine (B10760008) residues or the N-terminus of a protein) is between 7.2 and 8.5.[1][2][3][4] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a high reaction rate.[3][5][6][7]
Q2: Why is reaction pH so critical for NHS ester chemistry?
A2: The pH is the most crucial factor because it governs a delicate balance between two competing reactions:
-
Amine Reactivity: The target primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive.[2][8]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (reaction with water), which renders them inactive. The rate of this competing hydrolysis reaction increases significantly at higher pH.[1][8][9] The optimal pH range maximizes amine reactivity while minimizing the rate of ester hydrolysis.
Q3: What happens if my reaction pH is too low or too high?
A3:
-
If the pH is too low (below 7.0): The concentration of reactive, deprotonated primary amines on your biomolecule will be very low, leading to a slow or incomplete reaction and poor conjugation efficiency.[2][6][7]
-
If the pH is too high (above 8.5-9.0): The hydrolysis of the Azido-PEG12-NHS ester will become the dominant reaction.[1][9] The reagent will be inactivated by water faster than it can react with your target molecule, resulting in a significantly reduced yield.[6][8]
Q4: Which buffers should I use for the conjugation, and which should I avoid?
A4: The choice of buffer is critical. Always use a buffer that does not contain primary amines.
-
Recommended Buffers: Phosphate (B84403), Carbonate-Bicarbonate, HEPES, and Borate buffers are all suitable for NHS ester reactions within the pH 7.2-8.5 range.[1][3] 0.1 M sodium phosphate or 0.1 M sodium bicarbonate at pH 8.3 are common and effective choices.[3][5][6]
-
Buffers to AVOID: Buffers containing primary amines, such as Tris (Tris-HCl) and Glycine , are incompatible.[2][3] These buffer molecules will compete with your target biomolecule for reaction with the NHS ester, drastically lowering the efficiency of your desired conjugation.[2] However, these buffers are useful for quenching (stopping) the reaction once it is complete.[1][8]
Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?
A5: This is common for non-sulfonated NHS esters. The standard procedure is to first dissolve the NHS ester in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5][6] This stock solution is then added to your biomolecule in the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing your protein.[10][11] It is critical to use high-quality, amine-free DMF, as degraded DMF contains dimethylamine, which will react with the NHS ester.[6]
Q6: Besides primary amines, can NHS esters react with other amino acid residues?
A6: While NHS esters show strong preference for primary amines, side reactions with other nucleophilic residues can occur, particularly if accessible primary amines are limited.[12] Significant reactivity has been observed with serine, threonine, and tyrosine, leading to the formation of O-acyl adducts.[12][13] These resulting ester bonds are less stable than the amide bond formed with amines and can be hydrolyzed.[12] Reactions with cysteine and histidine have also been reported.[12][13]
Data Summary Tables
Table 1: Effect of pH on NHS Ester Reaction Parameters
| pH | Amine Reactivity | NHS Ester Stability (Hydrolysis) | Overall Conjugation Efficiency |
| < 7.0 | Very Low (amines are protonated) | High (Half-life of 4-5 hours at pH 7.0, 0°C)[1][9] | Very Poor (Reaction is too slow)[2] |
| 7.2 - 8.0 | Good (Increasing deprotonation of amines) | Moderate (Hydrolysis rate increases) | Good, but may require longer incubation times or higher concentrations.[1] |
| 8.0 - 8.5 | Optimal (High concentration of reactive amines) | Compromise (Hydrolysis is significant but manageable) | Excellent (Optimal balance for high yield)[3][5][6] |
| > 8.6 | Excellent | Poor (Very rapid hydrolysis; half-life drops to ~10 minutes at pH 8.6, 4°C)[1][9] | Poor (Reagent is destroyed before it can react with the target)[6] |
Table 2: Buffer Selection Guide for NHS Ester Reactions
| Buffer Type | Recommended? | pH Range | Comments |
| Phosphate (PBS) | Yes | 6.0 - 8.0 | Widely used, especially at pH 7.2-7.4. Reaction may be slower, requiring longer incubation.[1][3] |
| Bicarbonate/Carbonate | Yes | 8.0 - 9.5 | Excellent choice for reactions at the optimal pH of 8.3-8.5.[1][3][5] |
| Borate | Yes | 8.0 - 9.2 | A suitable alternative to bicarbonate buffer.[1][3] |
| HEPES | Yes | 7.2 - 8.2 | Good buffering capacity in the physiological range.[1] |
| Tris (e.g., TBS) | NO | 7.0 - 9.0 | Incompatible for reaction. Contains primary amines that compete with the target molecule.[1][2] Use only to quench the reaction.[1][8] |
| Glycine | NO | - | Incompatible for reaction. Contains a primary amine.[2] Can also be used to quench the reaction.[1] |
Troubleshooting Guide
Problem: My conjugation yield is very low or non-existent.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Use a calibrated pH meter to verify your reaction buffer is within the optimal 7.2-8.5 range.[2] Remake the buffer if necessary. |
| Incompatible Buffer | Ensure you are not using a buffer with primary amines like Tris or glycine.[2][3] If needed, perform a buffer exchange on your sample into a recommended buffer (e.g., PBS, Bicarbonate) before starting.[10] |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive.[10][14] Always warm the reagent vial to room temperature before opening to prevent condensation.[10][14] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[10][14] |
| Low Reactant Concentration | Low protein/biomolecule concentration can favor the competing hydrolysis reaction.[2] If possible, increase the concentration of your target molecule (recommended >1-2 mg/mL).[2][8] You may also need to increase the molar excess of the Azido-PEG-NHS ester. |
| Inefficient Reaction Conditions | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[1][8] If you suspect hydrolysis is an issue, perform the reaction at 4°C. If the reaction is slow, a longer incubation at room temperature may be required.[2] |
Problem: My protein/biomolecule precipitates after adding the NHS ester solution.
| Potential Cause | Recommended Solution |
| High Organic Solvent Concentration | The final concentration of DMSO or DMF in the reaction should not exceed 10%, as higher concentrations can cause protein denaturation and precipitation.[10][11] Recalculate your volumes to ensure you are below this limit. |
| Protein Instability | The protein itself may be unstable at the reaction pH or concentration. Perform a control experiment where you expose the protein to the final buffer and solvent conditions without the NHS ester to check for stability. |
Visualized Workflows and Reaction Pathways
Caption: Figure 1. The critical balance between the desired amine reaction and competing hydrolysis.
Caption: Figure 2. A typical workflow for conjugating an Azido-PEG-NHS ester to a biomolecule.
Caption: Figure 3. A step-by-step guide to diagnosing low conjugation efficiency.
General Experimental Protocol: Protein Labeling
This protocol provides a general guideline. Optimization, particularly the molar excess of the NHS ester, may be required for your specific application.
1. Materials Required
-
Protein of Interest: In an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4).
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 is recommended.[3][6]
-
Anhydrous Solvent: High-quality, amine-free DMSO or DMF.[6][8]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[8]
-
Purification: Desalting column or dialysis equipment appropriate for your protein.[8]
2. Procedure
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 5- to 20-fold molar excess over the protein is a common starting point).[8]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing or stirring.[5][6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate methods (e.g., spectroscopy, mass spectrometry) to determine the degree of labeling.
-
Store the purified conjugate under conditions appropriate for the stability of your protein.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purification of Biomolecules after Azido-PEG12-NHS Ester Labeling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Azido-PEG12-NHS ester from a sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: The removal of unreacted and hydrolyzed this compound is a critical downstream step for several reasons.[1] The presence of these impurities can interfere with subsequent applications and lead to high background signals or non-specific binding in assays.[2] Failure to remove excess, unreacted label is a major source of inaccurate results.[2]
Q2: What are the most common methods for removing unreacted NHS esters?
A2: The most established techniques for purifying protein conjugates after an NHS ester reaction are Size Exclusion Chromatography (SEC), also known as gel filtration, and dialysis.[1][3] SEC can be performed using gravity-flow columns, automated liquid chromatography systems (FPLC), or conveniently with pre-packed spin/desalting columns for rapid, small-scale purification.[2][3] Dialysis is another effective method that relies on a semi-permeable membrane to separate the larger conjugate from the smaller, unreacted PEG linker.[3]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on factors like your sample volume, protein concentration, desired purity, and available equipment.[3]
-
For rapid, small-scale purification (up to ~2 mL): Spin columns (a form of SEC) are ideal. They are fast, user-friendly, and offer good protein recovery for small sample volumes.[3][4]
-
For larger sample volumes or high-purity applications: Traditional size exclusion chromatography on an FPLC system is recommended.[3]
-
For dilute protein samples (<1 mg/mL): Dialysis may be a better option as it does not further dilute the sample.[3]
Q4: Should I quench the NHS ester reaction before purification?
A4: Yes, it is highly recommended to quench the reaction to stop the labeling process and deactivate any remaining reactive NHS esters.[5] This is typically done by adding a small molecule with a primary amine, such as Tris, glycine (B1666218), or hydroxylamine, to a final concentration of 50-100 mM.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal or non-specific binding in downstream applications. | Incomplete removal of unreacted this compound.[2] | Optimize your purification protocol. For SEC, ensure the column size is appropriate for your sample volume (sample volume should not exceed 2-5% of the total column volume for optimal resolution).[1] For dialysis, increase the number of buffer changes and the total dialysis time.[3] |
| Low recovery of the conjugated protein after purification. | Spin Column: The protein may have precipitated or aggregated. The molecular weight cutoff (MWCO) of the column resin may be too large. | Ensure your protein is soluble in the chosen buffer. Select a spin column with an appropriate MWCO for your protein. |
| Dialysis: The protein may have been lost during handling or precipitated on the dialysis membrane. The MWCO of the dialysis membrane may be too large. | Handle the dialysis cassette or tubing carefully. Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein conjugate.[3] | |
| The purified conjugate still contains unreacted NHS ester. | SEC: The column may be overloaded, or the resolution may be insufficient to separate the conjugate from the free linker.[3] | Reduce the sample volume applied to the column.[3] Use a column with a smaller pore size or a longer column length to improve resolution.[6] |
| Dialysis: Insufficient buffer volume or too few buffer changes.[3] | Use a dialysis buffer volume that is at least 200-500 times the sample volume and perform at least three buffer changes.[3] An overnight dialysis step is often recommended for complete removal.[3] |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Following the conjugation reaction, add a quenching buffer such as 1 M Tris or 1 M glycine to the reaction mixture.
-
The final concentration of the quenching agent should be between 50-100 mM.[2]
-
Incubate for at least 30 minutes at room temperature.[7]
-
Proceed immediately to the purification step.[1]
Protocol 2: Removal of Unreacted this compound using a Spin Column (Desalting)
-
Equilibrate the Column: Remove the storage buffer from the pre-packed spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column with your desired buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Load the Sample: Apply the quenched reaction mixture to the top of the equilibrated resin.
-
Elute the Conjugate: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified protein conjugate will be in the eluate, while the smaller unreacted this compound will be retained in the column resin.[2]
Protocol 3: Removal of Unreacted this compound using Dialysis
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions. This often involves rinsing with deionized water.[3]
-
Load the Sample: Load the quenched reaction mixture into the dialysis tubing or cassette and securely seal it.
-
Perform Dialysis: Place the sealed dialysis bag or cassette into a beaker with a large volume of dialysis buffer (at least 200-500 times the sample volume).[3]
-
Stir the buffer gently on a stir plate at 4°C.
-
Change the Buffer: Dialyze for at least 2 hours, then change the buffer. Repeat the buffer change at least two more times. For complete removal, an overnight dialysis is recommended.[3]
-
Recover the Sample: Carefully remove the dialysis bag or cassette from the buffer and recover your purified protein conjugate.
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Azide-Related Issues in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the azide (B81097) functional group in azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: What are the most common reasons for low or no yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Low or no product yield in a CuAAC reaction can be attributed to several factors ranging from reagent quality to reaction conditions.[1] The most common culprits include:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I). This species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Insufficient reducing agent, such as sodium ascorbate (B8700270), or inadequate protection from air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials will inhibit the reaction. The purity of solvents and other reagents is also critical for optimal results.[1]
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the approach of the reactants, slowing down or preventing the reaction.[1][2] While CuAAC is known for its tolerance to steric bulk, extremely hindered substrates may require optimization of reaction conditions.[2]
-
Copper Chelation: Certain functional groups within your substrate, particularly thiols, can chelate the copper catalyst, making it unavailable to participate in the cycloaddition.[3][4]
-
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all negatively impact the reaction yield.[1] The reaction is generally robust over a pH range of 4 to 12.[5]
Q2: My CuAAC reaction with a sterically hindered substrate is failing. How can I troubleshoot this?
When dealing with sterically demanding substrates, several strategies can be employed to improve reaction efficiency:
-
Optimize Reaction Conditions: Increasing the reaction temperature or extending the reaction time can help overcome the higher activation energy associated with sterically hindered substrates.[1]
-
Choice of Ligand: The use of specific copper-chelating ligands can accelerate the reaction. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) oxidation state and improve reaction rates.[3][6]
-
Catalyst and Ligand Concentration: For particularly challenging substrates, increasing the concentration of the copper catalyst and ligand may be beneficial.[3]
-
Substrate Redesign: If possible, consider redesigning the substrate to include a less sterically hindered linker between the functional core and the azide group.[1]
Issue 2: Azide Stability and Side Reactions
Q3: How stable are organic azides, and what conditions should I avoid?
The stability of organic azides can vary significantly depending on their structure. Here are some general guidelines:
-
Carbon-to-Nitrogen Ratio: A key indicator of stability is the ratio of carbon and oxygen atoms to nitrogen atoms. A higher ratio generally indicates greater stability.[7]
-
(NC + NO) / NN ≥ 3: Azides meeting this criterion are generally considered stable enough to be isolated and stored.[7]
-
1 < (NC + NO) / NN < 3: These azides can be synthesized and isolated but should be stored at low temperatures and in solution.[7]
-
(NC + NO) / NN < 1: Organic azides with this ratio should not be isolated and should only be used as transient intermediates in a reaction mixture.[7]
-
-
Rule of Six: Another guideline is the "rule of six," which suggests that having at least six carbon atoms (or other similarly sized atoms) per energetic functional group (like an azide) provides sufficient dilution to make the compound relatively safe to handle.[7]
-
Incompatible Reagents: Azides can be reduced by certain reagents. For instance, phosphines like TCEP (tris(2-carboxyethyl)phosphine) can reduce azides via a Staudinger reduction.[8] If a reducing agent is needed prior to a click reaction, DTT (dithiothreitol) is a safer alternative as it does not readily react with azides.[8]
-
Heavy Metals: Avoid contact with heavy metals like lead and copper, as they can form shock-sensitive metal azides.[9]
-
Chlorinated Solvents: Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of highly explosive azidomethanes.[9]
Q4: What are the primary side reactions involving the azide group in CuAAC, and how can they be minimized?
While the CuAAC reaction is highly specific, some side reactions can occur:
-
Reduction of the Azide: As mentioned, reducing agents like phosphines can reduce the azide to an amine.[8] This can be a significant issue if such reagents are present in the reaction mixture. To avoid this, carefully select reagents that are compatible with the azide group.
-
Reaction with Cyclooctynes: In strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, some cyclooctyne (B158145) reagents can react with reduced cysteine residues via a thiol-yne reaction.[10]
To minimize side reactions, it is crucial to ensure the purity of all reagents and to select reaction conditions and components that are compatible with the azide functionality.
Issue 3: Purification Challenges
Q5: How can I effectively remove the copper catalyst from my reaction mixture after a CuAAC reaction?
Residual copper can be toxic to cells and can interfere with downstream applications, making its removal essential.[11] Several methods are available for copper removal:
-
Aqueous Washes with Chelating Agents: This is a common and effective method. The reaction mixture is diluted with an organic solvent and washed with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid), ammonia, or ammonium (B1175870) chloride.[12] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[12]
-
Solid-Supported Scavengers: Scavenger resins with functional groups that have a high affinity for metals can be used.[12] These resins are stirred with the reaction mixture and then filtered off, providing a clean product.
-
Filtration through a Solid Support: Passing the reaction mixture through a plug of silica (B1680970) gel, alumina, or Celite can help adsorb the copper catalyst.[12]
-
Dialysis: For macromolecular products such as bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective purification method.[12][13]
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference(s) |
| Reaction pH Range | 4 - 12 | The CuAAC reaction is effective across a broad pH range. | [5] |
| Reaction Temperature | Room Temperature (can be elevated) | While often performed at room temperature, heating can accelerate the reaction. | [5] |
| Catalyst Concentration | 1-5 mol% (CuSO₄·5H₂O) | Typical catalyst loading for a standard CuAAC reaction. | [1] |
| Reducing Agent | 5-10 mol% (Sodium Ascorbate) | A slight excess of the reducing agent is used to maintain the Cu(I) state. | [1] |
| Ligand:Copper Ratio | 1:1 or 2:1 | Recommended ratio when using a stabilizing ligand. | [3] |
| Azide Stability (C/N Ratio) | (NC + NO) / NN ≥ 3 | Guideline for azides that can be safely isolated and stored. | [7] |
Experimental Protocols & Workflows
General Protocol for a Small-Molecule CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Reaction Setup:
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting Workflow for Low Yield CuAAC Reactions
Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.
Copper Catalyst Removal Workflow
Caption: Decision workflow for selecting an appropriate copper catalyst removal method.
Alternative to CuAAC: Staudinger Ligation
For biological applications where copper toxicity is a concern, the Staudinger ligation offers a copper-free alternative for conjugating an azide to a phosphine.[14][15]
Comparison of CuAAC and Staudinger Ligation
| Feature | Cu-Catalyzed Click Chemistry (CuAAC) | Staudinger Ligation |
| Reaction Type | Azide + Terminal Alkyne | Azide + Phosphine |
| Catalyst | Copper(I) | None |
| Reaction Kinetics | Very Fast | Slow |
| Biocompatibility | Lower for live cells due to copper toxicity | High; suitable for live cells |
| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | Amide bond (traceless version) or Amide + Phosphine Oxide |
| Key Advantage | Extremely high reaction rate and efficiency | Forms a native amide bond (traceless version) |
| Key Disadvantage | Copper catalyst toxicity | Slow kinetics; phosphines are prone to oxidation |
Data sourced from BenchChem Technical Support.[14]
This technical support guide provides a starting point for addressing common issues with the azide group in click chemistry. For more specific and complex problems, consulting detailed literature and considering the unique properties of your substrates is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Stability of Amide Bonds in NHS Ester Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of amide bonds formed through N-hydroxysuccinimide (NHS) ester reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the amide bond formed from an NHS ester reaction under typical physiological conditions?
A1: The amide bond formed between an NHS ester and a primary amine is exceptionally stable under physiological conditions (pH ~7.4, 37°C).[1][2] Due to resonance stabilization, which gives the carbon-nitrogen bond a partial double-bond character, the amide linkage is highly resistant to spontaneous hydrolysis.[1] Estimates for the half-life of a peptide bond (a chemically identical amide bond) in water at neutral pH are as long as 267 to 1000 years.[1][3] This inherent stability makes it a preferred linkage in bioconjugation for applications requiring long-term integrity of the conjugate, such as therapeutic antibodies and other protein-based drugs.
Q2: What are the primary factors that can lead to the cleavage of the amide bond in my conjugate?
A2: While highly stable, the amide bond can be cleaved under certain conditions. The primary factors include:
-
Extreme pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of amide bonds. However, this typically requires conditions far outside the physiological range.
-
Enzymatic Degradation: The most significant factor for in vivo instability is enzymatic cleavage by proteases or amidases.[4] These enzymes are specifically designed to catalyze the hydrolysis of amide bonds in proteins and peptides. The susceptibility of a specific amide bond to enzymatic degradation depends on the local amino acid sequence and the accessibility of the bond to the enzyme.
Q3: Can the amide bond be cleaved during the purification or storage of my bioconjugate?
A3: Under standard purification and storage conditions (e.g., neutral pH buffers, refrigerated or frozen temperatures), the amide bond is highly unlikely to undergo cleavage. Instability during these steps is more commonly associated with other parts of the bioconjugate, such as the protein itself denaturing or the payload degrading. It is crucial to maintain appropriate buffer conditions and storage temperatures to ensure the overall stability of the conjugate.
Q4: Is the NHS ester itself stable during the conjugation reaction?
A4: No, the NHS ester is highly susceptible to hydrolysis, which is a competing reaction to the desired amidation. The rate of NHS ester hydrolysis is highly dependent on pH and temperature. Higher pH values, while favoring the deprotonation of the primary amine for the reaction, also significantly increase the rate of NHS ester hydrolysis. Therefore, a careful balance of pH is required, typically in the range of 7.2-8.5.
Troubleshooting Guide
Issue 1: Low or no conjugation efficiency.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Use freshly prepared solutions of the NHS ester. - If the NHS ester is not water-soluble, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture. |
| Suboptimal pH | - Verify the pH of your reaction buffer with a calibrated pH meter. - The optimal pH is a compromise between amine reactivity (higher pH) and NHS ester stability (lower pH). |
| Presence of primary amines in the buffer | - Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. - Use non-amine-containing buffers like phosphate, bicarbonate, or HEPES. |
| Poor quality of NHS ester reagent | - Store NHS ester reagents desiccated and protected from moisture. - Allow the reagent to warm to room temperature before opening to prevent condensation. |
Issue 2: Loss of biological activity of the protein after conjugation.
| Potential Cause | Troubleshooting Steps |
| Modification of critical lysine (B10760008) residues | - If the conjugation reaction modifies lysine residues essential for the protein's activity (e.g., in an enzyme's active site or an antibody's binding site), a loss of activity can occur. - Consider reducing the molar excess of the NHS ester to decrease the degree of labeling. - If possible, investigate site-specific conjugation methods to avoid modifying critical residues. |
| Denaturation of the protein | - Ensure the reaction conditions (pH, temperature, presence of organic solvents) are not causing the protein to denature. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Minimize the concentration of organic solvent in the final reaction mixture. |
Data Presentation: Stability of the Amide Bond
The following table summarizes the stability of the amide bond under various conditions. It is important to note that much of the quantitative data on non-enzymatic hydrolysis comes from studies on peptide bonds, which are chemically equivalent to the amide bonds formed in NHS ester reactions.
| Condition | Parameter | Value | Reference |
| Physiological | Half-life (pH 7) | 267 - 1000 years | [1][3] |
| Acidic | Hydrolysis Rate | Increases with decreasing pH | [1] |
| Basic | Hydrolysis Rate | Increases with increasing pH | [1] |
| Enzymatic (Proteases) | Half-life | Highly variable (minutes to hours) depending on the enzyme and substrate | [4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the amide bond in a bioconjugate in the presence of plasma enzymes.
1. Materials:
-
Bioconjugate of interest
-
Control compound with known plasma stability/instability
-
Pooled plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
2. Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Prepare a stock solution of the bioconjugate in PBS.
-
Spike the bioconjugate into the pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate and any released payload.
-
Plot the concentration of the intact bioconjugate versus time.
-
Calculate the half-life (t½) of the bioconjugate in plasma.
Protocol 2: Enzymatic Degradation Assay
This protocol assesses the susceptibility of the amide bond to cleavage by a specific protease.
1. Materials:
-
Bioconjugate of interest
-
Protease of interest (e.g., Cathepsin B, Trypsin)
-
Assay buffer appropriate for the chosen protease
-
Quenching solution (e.g., a strong acid or a specific protease inhibitor)
-
LC-MS/MS or HPLC system
2. Procedure:
-
Prepare a solution of the bioconjugate in the assay buffer.
-
Activate the protease according to the manufacturer's instructions, if necessary.
-
Initiate the reaction by adding the protease to the bioconjugate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples to quantify the amount of intact bioconjugate and/or released payload.
3. Data Analysis:
-
Plot the concentration of the intact bioconjugate or the released payload against time.
-
Determine the initial rate of cleavage from the linear portion of the curve.
Visualizations
Caption: NHS ester reaction workflow for amide bond formation.
Caption: Factors influencing the stability of the amide bond.
References
Impact of buffer choice on Azido-PEG12-NHS ester reactivity
Welcome to the technical support center for Azido-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The reaction of this compound with primary amines is highly pH-dependent.[1][2][3] The optimal pH range for this reaction is typically between 7.2 and 8.5.[1][][5] At a lower pH, the primary amines are protonated and therefore less reactive.[1][2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lower the overall yield.[1][2][6] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[2][3]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[6][7][8] A frequently recommended choice is a 0.1 M sodium bicarbonate solution.[2][] For proteins or molecules that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, although this may result in a slower reaction rate and necessitate longer incubation times.[9]
Q3: Are there any buffers I should avoid when using this compound?
Yes, it is critical to avoid buffers that contain primary amines.[1][10][11] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are incompatible with NHS ester reactions because they will compete with the target molecule for reaction with the this compound.[1][6] This competition will lead to significantly reduced labeling efficiency. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[6][7]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including this compound, may have limited solubility in aqueous buffers.[5][7] In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][5][10] It is crucial to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which can react with the NHS ester.[2] The final concentration of the organic solvent in the reaction mixture should ideally be kept low, typically not exceeding 10%.[10]
Q5: How can I stop the conjugation reaction?
To quench the reaction, you can add a buffer containing primary amines, such as Tris or glycine.[6][7] The primary amines in the quenching buffer will react with any remaining unreacted this compound, preventing further modification of your target molecule.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer pH is too low (below 7.2), leading to protonated, unreactive amines.[1][2] | Verify the pH of your reaction buffer using a calibrated pH meter and adjust to the optimal range of 7.2-8.5.[1] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.[1][6] | Exchange your sample into an amine-free buffer such as PBS, HEPES, or borate buffer before adding the this compound.[10][11] | |
| Hydrolyzed this compound: The reagent may have been exposed to moisture, leading to hydrolysis and inactivation.[10][11] | Always use fresh, anhydrous DMSO or DMF to prepare the this compound stock solution immediately before use.[11] Ensure the reagent is stored properly under desiccated conditions.[13][14] | |
| Low Reactant Concentration: Dilute protein or peptide solutions can lead to less efficient conjugation due to competing hydrolysis.[1] | Increase the concentration of your target molecule if possible. A protein concentration of at least 2 mg/mL is recommended.[1][15] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[2][3] | Monitor the pH of the reaction mixture throughout the experiment or use a more concentrated buffer to maintain pH stability.[2][3] |
| Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2] | |
| Excessive Aggregation or Polymerization | Crosslinker Concentration is Too High: An excessive molar excess of the NHS ester can lead to unwanted side reactions. | Empirically determine the optimal molar ratio of this compound to your target molecule. A common starting point is a 20-fold molar excess.[12] |
Quantitative Data Summary
The following table summarizes the relationship between pH and the half-life of a typical NHS ester, which is critical for understanding its stability and reactivity.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6][7][16] |
| 8.6 | 4 | 10 minutes[6][7][16] |
Note: This data is for general NHS esters and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, or 0.1 M HEPES, at a pH between 7.2 and 8.5.[6][7]
-
Protein Preparation: Dissolve your protein in the prepared reaction buffer to a concentration of 2-10 mg/mL.[1][3] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[10][11]
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[2][10] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[10][11]
-
Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1][6]
-
Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM.[12] Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2][3]
Protocol 2: Assessing the Reactivity of this compound by Hydrolysis
This protocol can be used to check the activity of your this compound, as the N-hydroxysuccinimide (NHS) byproduct of hydrolysis absorbs light at 260-280 nm.[6][17]
-
Reagent Preparation:
-
Prepare a 1-2 mg/mL solution of the this compound in an amine-free buffer (e.g., phosphate buffer, pH 7.0). If the ester is not water-soluble, first dissolve it in a minimal amount of DMSO or DMF.
-
Prepare a control solution containing only the buffer (and organic solvent if used).
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Initial Absorbance Measurement: Measure the absorbance of the this compound solution at 260 nm against the control solution.
-
Hydrolysis: To 1 mL of the this compound solution, add 100 µL of the NaOH solution. Vortex for 30 seconds to induce rapid hydrolysis.
-
Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Analysis: A significant increase in absorbance after adding NaOH indicates that the this compound was active.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Labeling Efficiency with Dilute Protein Solutions
<
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low labeling efficiency, particularly when working with dilute protein solutions.
Troubleshooting Guide
Low labeling efficiency can stem from several factors, from suboptimal reactant concentrations to interfering substances in the reaction buffer. Follow this guide to diagnose and resolve common issues.
Question: My protein labeling reaction has a low yield. What are the potential causes and how can I fix it?
Answer: Low labeling efficiency with dilute proteins is a common challenge. The primary reason is that the reaction rate is dependent on the concentration of both the protein and the labeling reagent.[1] In a dilute solution, the probability of a reactive dye molecule encountering a protein molecule is significantly reduced.
Here is a step-by-step approach to troubleshoot this issue:
Step 1: Assess and Optimize Protein Concentration
The concentration of your protein is a critical first step. For many common labeling reactions, a protein concentration of 1-10 mg/mL is considered optimal.[2][3] If your protein solution is too dilute (e.g., below 0.1 mg/mL), the labeling efficiency will likely be poor.[1]
-
Action: Concentrate your protein sample. Methods like ultrafiltration using spin concentrators are effective for increasing protein concentration with high recovery rates.[4][5][6]
Step 2: Verify Buffer Conditions
The composition and pH of your reaction buffer are crucial for a successful labeling reaction.
-
pH: The optimal pH depends on the labeling chemistry. For amine-reactive NHS esters, a pH of 8.3-8.5 is ideal to ensure the target primary amines are deprotonated and reactive.[2][7][8] For thiol-reactive maleimides, a pH range of 7.0-7.5 is recommended to ensure the specific reaction with sulfhydryl groups.[3][9]
-
Interfering Substances: Buffers containing primary amines, such as Tris, are incompatible with NHS ester chemistry as they compete with the protein for the labeling reagent.[10][11] Similarly, buffers with thiol-containing reagents should be avoided for maleimide (B117702) reactions.[9] Other substances like sodium azide (B81097) can also interfere with the labeling reaction.[1]
-
Action: Perform a buffer exchange to transfer your protein into an appropriate labeling buffer. Desalting columns or dialysis are effective methods for this purpose.[12][13]
Step 3: Optimize Labeling Reagent Concentration
The molar ratio of the labeling reagent to the protein is a key parameter to optimize. While a molar excess of the dye is necessary, an excessively high concentration can lead to protein precipitation or modification of non-target residues.
-
Action: Start with a modest molar excess (e.g., 10-20 fold) and perform a series of labeling reactions with varying dye-to-protein ratios to determine the optimal condition for your specific protein.[1][14]
Step 4: Adjust Incubation Time and Temperature
Longer incubation times can sometimes compensate for low reactant concentrations.[1]
-
Action: If you suspect low efficiency due to dilution, consider increasing the incubation time. Reactions can be performed for several hours at room temperature or overnight at 4°C.[8][15]
The following diagram outlines a general workflow for troubleshooting low labeling efficiency.
Caption: Troubleshooting workflow for low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended protein concentration for efficient labeling?
While the optimal concentration can vary, a general guideline is to aim for at least 1 mg/mL.[1] Labeling can be attempted at concentrations as low as 0.1 mg/mL, but this often requires optimization of other reaction parameters like incubation time and molar coupling ratio.[1]
Q2: How do I choose the right buffer for my labeling reaction?
The choice of buffer is dictated by the labeling chemistry you are using. The table below summarizes recommended buffer conditions for common labeling reactions.
| Labeling Chemistry | Functional Group Target | Recommended Buffer | Optimal pH | Incompatible Substances |
| NHS Ester | Primary Amines (e.g., Lysine) | Phosphate, Bicarbonate, Borate | 8.3 - 8.5[2][7][8] | Buffers with primary amines (e.g., Tris)[10] |
| Maleimide | Sulfhydryls (e.g., Cysteine) | Phosphate, HEPES | 7.0 - 7.5[3][9] | Buffers with thiols (e.g., DTT, BME) |
Q3: How can I concentrate my dilute protein solution without significant loss?
Centrifugal ultrafiltration devices, often called spin concentrators, are a widely used and effective method for concentrating protein solutions.[4][5] These devices use a semi-permeable membrane to separate the protein from the solvent, resulting in a more concentrated sample with typically high protein recovery (>90%).[5]
Q4: How do I remove unreacted dye after the labeling reaction?
Complete removal of free dye is essential for accurate downstream analysis.[16][17][18] Common methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid method that separates the larger labeled protein from the smaller, unconjugated dye molecules.[19]
-
Dialysis: This method involves placing the labeling reaction in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer to remove the free dye.[19]
The following diagram illustrates the decision-making process for optimizing labeling conditions.
Caption: Decision tree for optimizing protein labeling.
Experimental Protocols
Protocol 1: Protein Concentration Using a Spin Concentrator
This protocol describes the general steps for concentrating a dilute protein solution using a centrifugal ultrafiltration device.
-
Select the appropriate spin concentrator: Choose a device with a Molecular Weight Cut-Off (MWCO) that is at least two to three times smaller than the molecular weight of your protein to ensure high retention.
-
Pre-rinse the membrane (optional but recommended): Add buffer to the concentrator and centrifuge according to the manufacturer's instructions to remove any residual glycerin or other preservatives.
-
Load the sample: Add your dilute protein solution to the sample reservoir of the spin concentrator.
-
Centrifuge: Place the concentrator in a compatible centrifuge and spin at the recommended speed and for the time specified by the manufacturer. This will force the solvent and small molecules through the membrane, leaving the concentrated protein in the sample reservoir.[5]
-
Recover the concentrated sample: Carefully pipette the concentrated protein from the sample reservoir. To maximize recovery, you can perform a rinse step by adding a small amount of buffer to the reservoir and gently pipetting up and down before collecting.
Protocol 2: Buffer Exchange Using a Desalting Column
This protocol outlines the general procedure for buffer exchange using a pre-packed desalting column.
-
Equilibrate the column: Remove the storage buffer and equilibrate the desalting column with your desired labeling buffer. This typically involves passing several column volumes of the new buffer through the column.[12]
-
Load the sample: Apply your protein sample to the top of the equilibrated column.
-
Elute the protein: Add more of the labeling buffer to the column to allow your protein to move through. The larger protein molecules will pass through the column more quickly than the smaller salt and buffer molecules from the original solution.[13]
-
Collect the protein fraction: Collect the eluate containing your protein, which is now in the new labeling buffer.
Protocol 3: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[20]
-
Purify the labeled protein: It is crucial to remove all non-conjugated dye from the sample before measuring absorbance.[17][21]
-
Measure absorbance: Measure the absorbance of the purified protein-dye conjugate at two wavelengths:
-
At 280 nm (A280), to determine the protein concentration.
-
At the maximum absorbance wavelength of the dye (Amax).
-
-
Calculate the DOL: The DOL is calculated using the Beer-Lambert law. You will need the molar extinction coefficients of the protein at 280 nm (ε_prot) and the dye at its Amax (ε_dye), as well as a correction factor (CF) to account for the dye's absorbance at 280 nm.[17][20]
The general formula is: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_prot Dye Concentration (M) = Amax / ε_dye DOL = Dye Concentration / Protein Concentration
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein Concentration & Buffer Exchange [sigmaaldrich.com]
- 7. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 14. biotium.com [biotium.com]
- 15. neb.com [neb.com]
- 16. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. Degree of labeling (DOL) step by step [abberior.rocks]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Avoiding moisture contamination of Azido-PEG12-NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid moisture contamination of Azido-PEG12-NHS ester and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to prevent moisture contamination?
A1: Proper storage and handling are critical to maintaining the reactivity of this compound. This reagent is highly sensitive to moisture.[1][2][3]
Storage:
-
Store the vial at -20°C in a sealed container with a desiccant.[1][2][3]
-
For long-term storage, -80°C is also an option.
-
Protect the product from direct light.
Handling:
-
Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[1][2][4]
-
Whenever possible, handle the reagent under an inert atmosphere, such as in a glove box with nitrogen gas.[4][5]
-
Weigh out only the amount of reagent needed for the immediate experiment to avoid repeated opening and closing of the main container.[2][3]
-
Reseal the container tightly under an inert gas like nitrogen if possible.[4]
Q2: What solvents are recommended for dissolving this compound?
A2: Anhydrous (dry) solvents are essential to prevent hydrolysis.
-
Recommended solvents include anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6]
-
Ensure the solvent itself is free from water. Use a fresh bottle of anhydrous solvent or one that has been properly stored over molecular sieves.[5] DMSO is very hygroscopic and can absorb water from the air.[5]
-
It is not recommended to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[1][2][3] If a stock solution is prepared in an anhydrous solvent, it can be kept for a few days if frozen when not in use.[7]
Q3: What are the signs of this compound degradation due to moisture?
A3: The primary sign of degradation is a significant decrease in or complete loss of reactivity, leading to low or no conjugation efficiency in your experiments.[8] The solid reagent may also become tacky and difficult to handle if it has been exposed to air.[7]
Q4: Can I use buffers that contain primary amines, such as Tris or glycine, in my reaction?
A4: No, you should avoid buffers containing primary amines. These will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][2][8] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5.[8][9][10]
Q5: What is the optimal pH for reacting this compound with a primary amine?
A5: The optimal pH range for the reaction is typically between 7.2 and 8.5.[8][11] At a lower pH, the primary amine on the target molecule is protonated and less available to react.[8] At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[8][12] The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C.[9]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to moisture contamination of this compound.
Problem: Low or No Conjugation Efficiency
This is the most common symptom of this compound hydrolysis due to moisture contamination.
This protocol allows you to assess the reactivity of your NHS ester reagent. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be detected spectrophotometrically.[4][13]
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 ml of amine-free buffer. If it is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then add the buffer.[13]
-
Prepare a control tube containing only the buffer (and organic solvent if used).
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0 and record this value.[4]
-
To the measured solution, add 100 µl of 0.5-1.0 N NaOH and vortex for 30 seconds.[4]
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[4]
Data Interpretation:
| Result | Interpretation | Recommended Action |
| Absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance. | The this compound is active. | Proceed with your experiment, but review your handling and reaction conditions to rule out other causes of low efficiency. |
| Absorbance of the base-hydrolyzed solution is not significantly greater than the initial absorbance. | The this compound has likely been hydrolyzed and is inactive.[4][13] | Discard the reagent and use a fresh, unopened vial. Review your storage and handling procedures to prevent future contamination. |
Visual Guides
Hydrolysis of this compound
Caption: Hydrolysis of this compound by moisture.
Troubleshooting Workflow for Suspected Moisture Contamination
Caption: Troubleshooting workflow for suspected moisture contamination.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. purepeg.com [purepeg.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Handling Hygroscopic PEG Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic Polyethylene (B3416737) Glycol (PEG) reagents. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the stability and handling of these materials.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a PEG reagent to be "hygroscopic"?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1] Polyethylene glycol (PEG) is hygroscopic, meaning it will readily take up water from the air.[2] This can lead to physical changes in the reagent, such as clumping or liquefying, and can also impact its chemical stability and reactivity in experiments.[1]
Q2: Why is it critical to handle hygroscopic PEG reagents carefully?
A2: Improper handling of hygroscopic PEG reagents can lead to several experimental issues:
-
Inaccurate Concentrations: Absorbed water will alter the true concentration of the PEG reagent, leading to errors in stoichiometry and reaction kinetics.
-
Reduced Reactivity: Moisture can hydrolyze reactive functional groups on PEG derivatives (e.g., NHS esters), rendering them inactive for conjugation.
-
Degradation: The presence of water, especially in combination with oxygen and light, can accelerate the degradation of PEG, leading to the formation of impurities like aldehydes and carboxylic acids.[3]
-
Variability in Results: Inconsistent handling of hygroscopic reagents can introduce significant variability between experiments, making results difficult to reproduce.
Q3: How should I store my hygroscopic PEG reagents?
A3: Proper storage is the first line of defense against moisture contamination. Here are the best practices:
-
Airtight Containers: Store PEG reagents in tightly sealed containers.[1]
-
Inert Atmosphere: For long-term storage and for highly sensitive derivatives, it is strongly recommended to store them under an inert gas like nitrogen or argon.
-
Cool and Dry Environment: Keep the containers in a cool, dry place, away from direct sunlight and heat sources. A desiccator with a suitable drying agent is an excellent storage option.
-
Low Temperature: For many PEG derivatives, especially those with sensitive functional groups like NHS esters, storage at or below -15°C is recommended to maintain activity.
Q4: How does the molecular weight of PEG affect its hygroscopicity?
A4: Generally, the hygroscopicity of PEG decreases as its molecular weight increases.[2] Lower molecular weight PEGs are more prone to absorbing moisture from the atmosphere compared to their higher molecular weight counterparts.[4]
Q5: What are the signs that my PEG reagent may have been compromised by moisture?
A5: Visual inspection can often reveal moisture contamination. Signs include:
-
Clumping or caking of powdered reagents.
-
A "wet" or "pasty" appearance.
-
For low-melting point PEGs, they may appear as a liquid or slurry at room temperature.
-
Discoloration can also be an indicator of degradation, which can be accelerated by moisture.
Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic PEG reagents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in PEGylation reaction. | 1. Hydrolysis of reactive PEG: The reactive group (e.g., NHS ester, maleimide) on the PEG has been hydrolyzed due to moisture exposure. 2. Inaccurate concentration: The actual concentration of the PEG reagent is lower than calculated due to absorbed water. | 1. Use fresh or properly stored reagent: Always use PEG reagents that have been stored under the recommended conditions. Consider drying the reagent before use (see protocol below). 2. Handle with care: Minimize exposure to air during weighing and dissolution. Work quickly or use a glovebox. 3. Verify concentration: If possible, determine the concentration of your stock solution using an appropriate analytical method before proceeding with the reaction. |
| Inconsistent results between experiments. | 1. Variable moisture absorption: The amount of water absorbed by the PEG reagent differs between experiments due to variations in handling time and ambient humidity. | 1. Standardize handling procedures: Develop and adhere to a consistent protocol for weighing and dissolving your PEG reagents. 2. Control the environment: If possible, perform critical steps in a controlled environment, such as a glovebox or a room with controlled humidity. |
| PEG reagent is clumped and difficult to weigh accurately. | 1. Improper storage: The reagent has been exposed to ambient air and has absorbed moisture. | 1. Dry the reagent: If the reagent is stable to heating, you can dry it under vacuum (see protocol below). 2. Break up clumps: Gently break up any clumps with a clean, dry spatula before weighing.[1] Be aware that this does not remove the absorbed water. 3. Improve storage: After use, ensure the container is tightly sealed and stored in a desiccator. |
| Visible impurities or discoloration in the PEG reagent. | 1. Degradation: The PEG has started to degrade due to exposure to moisture, oxygen, light, or heat. | 1. Discard the reagent: It is generally not advisable to use a visibly degraded reagent, as the impurities can interfere with your experiment. 2. Review storage conditions: Ensure your storage conditions are optimal to prevent degradation of new reagents. |
Quantitative Data
Table 1: Deliquescence Relative Humidity (DRH) of Various PEGs
Deliquescence is the process by which a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution. The Deliquescence Relative Humidity (DRH) is the relative humidity at which this process begins. Lower DRH values indicate higher hygroscopicity.
| PEG Molecular Weight ( g/mol ) | Deliquescence Relative Humidity (DRH) at 25°C |
| 1450 | 66%[3] |
| 3350 | >95%[5] |
| 8000 | Not specified, but generally less hygroscopic than lower MW PEGs[6] |
| 100,000 | >95%[5] |
Table 2: Effect of Storage Conditions on the pH of PEG 4000 (50% w/v) Solution over 18 Months
| Storage Condition | Initial pH | pH after 18 Months |
| Room Temperature (approx. 25°C) | 5.5 | 3.5 |
| Refrigerated (4°C) | 5.5 | 4.5 |
| Frozen (-20°C) | 5.5 | 5.0 |
Data synthesized from trends presented in Hampton Research's "PEG Stability" guide. The study indicates that lower temperatures help maintain a more stable pH over time.
Experimental Protocols
Protocol 1: Weighing Hygroscopic PEG Reagents
Objective: To accurately weigh a hygroscopic PEG reagent while minimizing moisture absorption.
Method 1: Using a Glovebox (Recommended)
-
Transfer the sealed container of the PEG reagent, along with all necessary spatulas, weigh boats, and containers for the dissolved reagent, into the antechamber of a glovebox.
-
Purge the antechamber according to the glovebox's standard operating procedure to create an inert atmosphere.
-
Once inside the main chamber, allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the container and quickly weigh the desired amount of the PEG reagent onto a weigh boat.
-
Immediately transfer the weighed reagent to your reaction vessel or a sealable container for dissolution.
-
Tightly reseal the main container of the PEG reagent.
-
Remove the materials from the glovebox via the antechamber.
Method 2: Without a Glovebox (Alternative)
-
Prepare all necessary materials in advance (spatula, weigh boat, receiving vessel).
-
Minimize the time the main reagent container is open.
-
Open the container, quickly remove the approximate amount of reagent needed, and immediately reseal the container.
-
Weigh the reagent on the weigh boat. For highly hygroscopic materials, you may observe the weight increasing as it absorbs moisture. Work as quickly as possible.
-
For more accurate measurements, you can weigh the reagent by difference. Pre-weigh a sealed vial, add the reagent to the vial, seal it, and weigh it again. The difference in weight is the mass of the reagent. Then, dissolve the reagent directly in the vial.
Protocol 2: Dissolving Hygroscopic PEG Reagents
Objective: To dissolve a hygroscopic PEG reagent in a solvent with minimal exposure to atmospheric moisture.
-
Use a dry, clean receiving vessel (e.g., a round-bottom flask or a vial with a septum-sealed cap).
-
If using Schlenk techniques, ensure the vessel has been flame-dried under vacuum and backfilled with an inert gas.
-
Add the weighed hygroscopic PEG reagent to the vessel.
-
If not already under an inert atmosphere, purge the headspace of the vessel with a gentle stream of dry nitrogen or argon.
-
Using a syringe, add the anhydrous solvent to the vessel through the septum.
-
Stir the mixture until the PEG reagent is fully dissolved. Maintain a positive pressure of inert gas during dissolution.
-
The resulting solution should be used immediately or stored under an inert atmosphere.
Protocol 3: Drying Hygroscopic PEG Reagents
Objective: To remove absorbed water from a hygroscopic PEG reagent.
Caution: Only use this method if the PEG reagent is thermally stable at the required temperatures. Check the manufacturer's specifications.
Method: Drying under Vacuum
-
Place the hygroscopic PEG reagent in a suitable flask (e.g., a round-bottom flask).
-
Connect the flask to a vacuum line.
-
If the reagent is a solid, you can gently heat it while under vacuum. The temperature should be well below the melting or decomposition point of the PEG. For many PEGs, heating to 60-80°C is sufficient.
-
Continue to apply vacuum for several hours or overnight until the reagent is dry.
-
To backfill the flask, use a dry inert gas like nitrogen or argon.
-
Store the dried reagent in a desiccator or under an inert atmosphere until use.
Visualizations
References
- 1. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. water - If polyethylene glycol (PEG) is hygroscopic, how does it protect wood? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Non-Specific Binding in Experiments with PEGylated Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding (NSB) of PEGylated molecules in experimental settings.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
High Background Signal in Immunoassays (e.g., ELISA, Western Blot)
Question: I'm observing a high background signal in my immunoassay with a PEGylated protein. What could be the cause and how can I fix it?
Answer:
High background is a common issue and can often be attributed to the PEGylated molecule's interaction with the assay surface or other reagents. The large, flexible PEG chain can create a "cloud" around the molecule, which may lead to non-specific interactions.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer may not be effectively preventing the PEGylated molecule from adhering to the plate surface. |
| Optimize Blocking Agent: Standard blockers like Bovine Serum Albumin (BSA) or casein may be insufficient.[2] Consider adding a non-ionic surfactant like Tween-20 (0.05% - 0.1%) to your blocking and wash buffers to disrupt hydrophobic interactions.[3][4] | |
| Add Free PEG: Incorporate free PEG (with a similar molecular weight to the one used for PEGylation) into the blocking buffer. This can competitively inhibit non-specific binding of the PEGylated molecule to the surface.[4] | |
| Inadequate Washing | Insufficient washing steps may not be removing all non-specifically bound PEGylated molecules. |
| Increase Wash Steps: Increase the number and duration of wash steps. Ensure vigorous but controlled washing to dislodge weakly bound molecules. | |
| Optimize Wash Buffer: Add a non-ionic surfactant (e.g., Tween-20) to your wash buffer.[3] | |
| Hydrophobic Interactions | The PEGylated molecule may be interacting hydrophobically with the polystyrene microplate or membrane. |
| Modify Buffer Conditions: Increase the salt concentration (e.g., NaCl up to 500 mM) in your buffers to reduce charge-based interactions.[3] Adjusting the pH of the buffer can also help minimize non-specific interactions.[3][5] |
Low Recovery of PEGylated Compound During Purification
Question: I'm experiencing low recovery of my PEGylated protein during size-exclusion (SEC) or ion-exchange (IEX) chromatography. Why is this happening?
Answer:
Low recovery is often due to non-specific binding of the PEGylated molecule to the chromatography column matrix. The PEG chain can cause steric hindrance or interact with the resin.[6]
Possible Causes & Solutions:
| Chromatography Type | Cause | Recommended Solution |
| SEC & IEX | Non-specific binding to the column matrix | Ensure the column is thoroughly equilibrated with the mobile phase.[6] Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[6] |
| IEX | "Charge shielding" by PEG | The PEG chain can mask the protein's charge, leading to weak binding. Optimize the mobile phase pH to enhance the protein's net charge. A shallow salt gradient may be more effective for elution than a step gradient.[6] |
| IEX | Steric hindrance | The large PEG chain can prevent the protein from accessing the binding sites within the resin pores.[6] Consider using a resin with a larger pore size.[6] |
Inconsistent Results in Cell-Based Assays
Question: My cell-based assay is giving variable results when I use my PEGylated therapeutic. Could non-specific binding be the culprit?
Answer:
Yes, inconsistent results can arise from non-specific binding of PEGylated molecules to cell surfaces or components of the cell culture media.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Binding to Cell Surface | The PEGylated molecule may be non-specifically adhering to the cell membrane. |
| Include a Blocking Step: Pre-incubate cells with a blocking agent like BSA.[7] | |
| Optimize Media: Add a low concentration of a non-ionic surfactant to the cell culture media during the experiment, ensuring it is not toxic to the cells at that concentration. | |
| Interaction with Media Components | PEGylated molecules can interact with proteins or other macromolecules in the serum of the cell culture media. |
| Use Serum-Free Media: If possible for your cell line and assay, switch to a serum-free media to reduce the complexity of potential interactions. | |
| Wash Cells Thoroughly: Before analysis, ensure cells are washed thoroughly with a suitable buffer (e.g., PBS) to remove any non-specifically bound molecules. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for PEGylated molecules?
Non-specific binding (NSB) is the interaction of a molecule with surfaces or other molecules that are not the intended target.[8] For PEGylated molecules, the large, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) chain, while designed to reduce immunogenicity and improve pharmacokinetics, can also lead to unintended interactions.[1][9] This can result in high background signals in assays, reduced accuracy and reproducibility, and misinterpretation of experimental data.[2][5]
Q2: How does PEG reduce non-specific binding in some cases?
PEG can form a hydration layer or "water shielding" effect around a molecule or on a surface.[9] This creates a physical, dynamic barrier that sterically hinders the approach of other proteins and biomolecules, thereby preventing them from non-specifically adsorbing.[1][10]
Q3: What are the most common strategies to minimize non-specific binding?
Several strategies can be employed to reduce NSB:
-
Buffer Optimization: Adjusting the pH and increasing the ionic strength (salt concentration) of buffers can minimize electrostatic interactions.[3][5]
-
Use of Blocking Agents: Molecules like BSA, casein, or even free PEG can be used to coat surfaces and block sites where non-specific binding might occur.[2][4]
-
Addition of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20) can disrupt hydrophobic interactions that lead to NSB.[3]
Q4: Can the properties of the PEG itself influence non-specific binding?
Yes, the molecular weight and density of the PEG chains are critical. Longer or denser PEG chains can provide better shielding against non-specific interactions.[10] However, if the PEG chain is too long or the modification density is too high, it can lead to entanglement and other issues.[7] The architecture of the PEG, for instance, a Y-shape, has also been shown to be effective in reducing NSB.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Non-Specific Binding in an Immunoassay
This protocol allows for the quantification of NSB of a PEGylated molecule on a microplate surface.
Materials:
-
96-well microplate (e.g., polystyrene)
-
PEGylated molecule of interest (labeled with a detectable marker, e.g., HRP, fluorophore)
-
Blocking buffers to be tested (e.g., 1% BSA in PBS, 1% BSA + 0.05% Tween-20 in PBS, 1% BSA + 1 mg/mL free PEG in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection substrate (if required for the label)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the 96-well plate with a relevant protein or leave them uncoated to assess binding to the plastic itself, depending on your assay setup. Incubate as required and then wash.
-
Blocking: Add 200 µL of different blocking buffers to replicate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Discard the blocking buffer and wash the wells 3 times with 300 µL of wash buffer per well.
-
Incubation with PEGylated Molecule: Add a known concentration of the labeled PEGylated molecule to the wells. To determine NSB, this is done without the presence of the specific binding partner.
-
Incubation: Incubate for a set period (e.g., 1 hour) at room temperature.
-
Washing: Discard the solution and wash the wells 5 times with 300 µL of wash buffer per well to remove unbound molecules.
-
Detection: Add the appropriate detection substrate and measure the signal using a plate reader.
-
Analysis: Compare the signal intensity across the different blocking conditions. A lower signal indicates more effective prevention of non-specific binding.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to test the effectiveness of different blocking agents in reducing non-specific binding of a PEGylated antibody in an ELISA.
| Blocking Buffer Composition | Average Non-Specific Binding Signal (Arbitrary Units) | % Reduction in NSB (Compared to No Blocker) |
| No Blocker | 1.5 | 0% |
| 1% BSA in PBS | 0.8 | 46.7% |
| 1% BSA, 0.05% Tween-20 in PBS | 0.3 | 80.0% |
| 1% BSA, 1 mg/mL free PEG in PBS | 0.4 | 73.3% |
A study on PEG-modified hydrogels demonstrated a 10-fold decrease in non-specific binding in immunoassays for Staphylococcal Enterotoxin B detection.[11][12]
Visualizations
Logical Flow for Troubleshooting High Background in Immunoassays
Caption: Troubleshooting workflow for high background signals.
Mechanism of PEG in Reducing Non-Specific Binding
Caption: How PEG shielding reduces non-specific protein binding.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Reducing Non-Specific Binding [reichertspr.com]
- 5. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming Successful Conjugation with Azido-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. Azido-PEG12-NHS ester is a popular heterobifunctional linker that allows for the covalent attachment of a PEG spacer to primary amines on proteins, followed by subsequent modification via "click chemistry." This guide provides an objective comparison of methods to confirm successful conjugation using this compound against alternative PEGylation strategies, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chemical tool that features two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a 12-unit polyethylene glycol spacer. The NHS ester reacts with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The azide group allows for a highly specific and efficient secondary reaction with an alkyne-modified molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage. This dual functionality makes it a versatile reagent for creating complex bioconjugates.
Confirming Successful Conjugation: A Comparative Overview
Confirmation of a successful conjugation reaction involves demonstrating the covalent attachment of the PEG linker to the target biomolecule. Several analytical techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the nature of the biomolecule, the properties of the PEG linker, and the desired level of detail.
Here, we compare three common PEGylation strategies and the methods to confirm their success:
-
Amine-reactive PEGylation using this compound: Targets primary amines.
-
Thiol-reactive PEGylation using Maleimide-PEG Linkers: Targets free sulfhydryl groups on cysteine residues.
-
Bio-orthogonal "Click Chemistry" PEGylation: Involves the reaction of an azide-modified molecule with an alkyne-modified partner.
The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual workflows.
Performance Comparison of PEGylation Chemistries
The choice of PEGylation chemistry significantly impacts the specificity, yield, and stability of the resulting conjugate. The following table summarizes key performance indicators for the three compared methods.
| Feature | This compound (Amine-reactive) | Maleimide-PEG (Thiol-reactive) | Click Chemistry (Azide-Alkyne) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (requires prior modification) |
| Resulting Linkage | Amide bond | Thioether bond | Triazole ring |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 8.0 (CuAAC), Physiological (SPAAC) |
| Typical Molar Excess of PEG Reagent | 5 to 20-fold | 10 to 20-fold | 1.1 to 5-fold |
| Typical Reaction Time | 30 min - 2 hours at RT | 2 - 4 hours at RT | 1 - 4 hours at RT |
| Typical Conjugation Yield | Variable, moderate to high (50-90%) | High (>90%) | Very high (>95%) |
| Linkage Stability | High | Moderate (susceptible to retro-Michael addition) | Very High |
| Specificity | Moderate to low (multiple lysines can react) | High (cysteines are less abundant) | Very High (bio-orthogonal) |
Experimental Protocols for Confirming Conjugation
Detailed and reproducible experimental protocols are crucial for both performing the conjugation and confirming its success.
Protocol 1: Conjugation of a Protein with this compound
This protocol describes a general procedure for the conjugation of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Confirmation of PEGylation by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and widely used method to qualitatively confirm PEGylation. The increase in molecular weight due to the attached PEG chain results in a noticeable shift in the protein's migration on the gel.
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.
-
Mix a small aliquot of the purified PEGylated protein and the un-PEGylated control with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto the gel and run the electrophoresis at a constant voltage.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands. A band with a higher apparent molecular weight in the lane with the PEGylated sample compared to the control indicates successful conjugation.
Protocol 3: Quantitative Analysis of PEGylation by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the degree and efficiency of PEGylation. Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC) are commonly used methods.
Instrumentation:
-
HPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for PEG detection.
-
Size-Exclusion Chromatography (SEC) or Reversed-Phase Chromatography (RPC) column.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified PEGylated protein and the un-PEGylated control in the mobile phase.
-
Chromatographic Separation:
-
SEC: Separate the reaction mixture based on hydrodynamic volume. The PEGylated protein will elute earlier than the un-PEGylated protein.
-
RPC: Separate based on hydrophobicity. The retention time will depend on the specific protein and PEG used.
-
-
Data Analysis: Integrate the peak areas of the un-PEGylated and PEGylated protein species from the UV chromatogram (at 280 nm) to determine the percentage of conjugation. The CAD or ELSD signal can be used to confirm the presence of PEG in the conjugated species.
Protocol 4: Confirmation and Characterization by Mass Spectrometry
Mass spectrometry (MS) is a highly accurate technique to confirm conjugation and determine the precise molecular weight of the conjugate, thereby revealing the number of attached PEG molecules.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the purified PEGylated protein sample according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilution.
-
Mass Analysis: Acquire the mass spectrum of the PEGylated protein.
-
Data Analysis: Compare the mass of the PEGylated protein to the unmodified protein. The mass difference should correspond to the mass of the this compound (approximately 740.8 Da) multiplied by the number of attached PEG molecules. The presence of multiple peaks with mass differences corresponding to the PEG linker indicates a heterogeneous mixture of PEGylated species.
Alternative PEGylation Chemistries: A Comparison
While NHS-ester chemistry is widely used, alternative methods offer advantages in terms of specificity and linkage stability.
Maleimide-PEG Linkers
Maleimide-functionalized PEG reagents react specifically with free sulfhydryl groups on cysteine residues. This provides a higher degree of site-specificity compared to NHS esters, as cysteines are generally less abundant on the protein surface than lysines. The resulting thioether bond, however, can be less stable than the amide bond formed by NHS esters, particularly in the presence of reducing agents.
Click Chemistry
"Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and efficient method for PEGylation. This approach requires the prior introduction of an azide or alkyne group onto the protein. The bio-orthogonal nature of the reaction ensures that it proceeds with high yield and minimal side reactions. The resulting triazole linkage is extremely stable.[2]
Visualizing the Workflow and Pathways
The following diagrams, created using Graphviz, illustrate the key experimental workflows and reaction pathways discussed in this guide.
Caption: Experimental workflow for protein conjugation and confirmation.
Caption: Reaction pathway of this compound conjugation.
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted process that relies on a combination of analytical techniques. SDS-PAGE provides a rapid qualitative assessment, while HPLC offers quantitative data on conjugation efficiency. For unambiguous confirmation and detailed characterization of the degree of PEGylation, mass spectrometry is the gold standard.
When considering alternatives, maleimide-based PEGylation offers greater site-specificity for cysteine-containing proteins, while click chemistry provides the highest level of specificity and linkage stability. The choice of the optimal PEGylation strategy and corresponding confirmation methods will ultimately depend on the specific requirements of the research or drug development project, including the nature of the biomolecule, the desired properties of the final conjugate, and the available analytical instrumentation. By carefully selecting the appropriate methods, researchers can ensure the quality and consistency of their PEGylated products.
References
A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG12-NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azido-PEG12-NHS ester for protein labeling in mass spectrometry-based proteomics. We will delve into its performance characteristics, compare it with alternative labeling strategies, and provide detailed experimental protocols to aid in your research and development endeavors.
Introduction to this compound and Protein Labeling
This compound is a heterobifunctional crosslinking reagent that combines three key features: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group. The NHS ester facilitates the covalent attachment to primary amines (the N-terminus and lysine (B10760008) side chains) on proteins. The discrete PEG12 linker enhances solubility and reduces steric hindrance. The terminal azide group enables the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via "click chemistry," a highly efficient and specific bioorthogonal reaction. This two-step approach allows for the versatile analysis of proteins by mass spectrometry.
The use of a discrete PEG linker, such as in this compound, offers significant advantages in mass spectrometry. Unlike traditional polydisperse PEGs, which are a mixture of polymers with varying chain lengths, a discrete PEG has a precise, fixed molecular weight. This results in sharp, well-defined peaks in the mass spectrum for each degree of PEGylation, simplifying data interpretation and enabling accurate quantification. In contrast, polydisperse PEGs produce broad, complex spectra that are challenging to analyze.[1]
Performance Comparison in Mass Spectrometry
The choice of labeling reagent significantly impacts the outcome of a proteomics experiment. Here, we compare this compound with other common labeling strategies.
Table 1: Comparison of Amine-Reactive Labeling Reagents
| Feature | This compound | Standard NHS Ester (non-PEGylated) | Polydisperse PEG-NHS Ester |
| Structure | Discrete PEG linker with terminal azide | No PEG linker | Mixture of PEG chain lengths |
| Mass Spectrum | Sharp, well-defined peaks per modification | Single sharp peak per modification | Broad, complex series of peaks |
| Data Interpretation | Straightforward | Straightforward | Complex, requires deconvolution |
| Solubility | High | Variable, depends on reagent | High |
| Steric Hindrance | Reduced due to PEG linker | Can be significant | Reduced due to PEG linker |
| Labeling Efficiency | Generally high, but protein-dependent | Variable, can be high | Generally high, but protein-dependent |
| Quantitative Accuracy | High | High | Lower, due to spectral complexity |
Click Chemistry: CuAAC vs. SPAAC
After labeling with this compound, the azide group is available for a click chemistry reaction to attach a reporter molecule. The two most common types of click chemistry are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly efficient and uses a copper(I) catalyst to join an azide with a terminal alkyne. While very effective, the copper catalyst can be toxic to cells, making it more suitable for in vitro applications. There is also a risk of side reactions, such as the formation of thiotriazoles with cysteine residues.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. SPAAC is biocompatible and ideal for in vivo and live-cell labeling. However, the reaction kinetics can be slower compared to CuAAC, and the cyclooctyne reagents can be more sterically hindered.[3][4][5]
Table 2: Comparison of CuAAC and SPAAC in a Proteomics Workflow
| Feature | CuAAC (Biotin-Diazo-Alkyne) | SPAAC (Biotin-DIBO-Alkyne) |
| Number of Identified Proteins | 229 | 188 |
| Overlapping Identifications | - | 114 |
| Reaction Efficiency | Higher | Lower |
| Background Binding | Lower | Higher (potential for thiol-yne side reactions) |
| Biocompatibility | Lower (copper toxicity) | Higher (catalyst-free) |
Data synthesized from a comparative study on O-GlcNAc proteomics.[3][6]
Experimental Protocols
Here we provide detailed protocols for protein labeling with this compound, subsequent click chemistry, and preparation for mass spectrometry analysis.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Click Chemistry (CuAAC)
Materials:
-
Azide-labeled protein
-
Alkyne-biotin (or other alkyne-reporter)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
Procedure:
-
To the azide-labeled protein, add the alkyne-biotin.
-
Add the catalyst premix (CuSO4 and TBTA).
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature.
-
The biotinylated protein is now ready for enrichment (e.g., with streptavidin beads).
Protocol 3: Tryptic Digestion for Mass Spectrometry
Materials:
-
Labeled and purified protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction: Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 10 mM.
-
Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The peptide mixture is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: General workflow for protein analysis using this compound.
Signaling Pathway Example: Kinase Cascade
Caption: A generic kinase signaling pathway that can be studied with this method.
Comparison of PEG Reagents in Mass Spectrometry
Caption: Conceptual difference in mass spectra between discrete and polydisperse PEGs.
References
- 1. enovatia.com [enovatia.com]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
A Researcher's Guide to SDS-PAGE Analysis of Protein PEGylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of protein PEGylation is critical for ensuring the efficacy and safety of biotherapeutics. This guide provides a comparative analysis of various sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) techniques for characterizing PEGylated proteins, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of protein drugs, including their bioavailability and in-vivo half-life.[1] SDS-PAGE is a fundamental and accessible technique for monitoring the progress of PEGylation reactions and assessing the purity of the final product. However, the unique physicochemical properties of PEGylated proteins present specific challenges for traditional SDS-PAGE analysis. This guide explores different approaches to overcome these challenges and achieve reliable and informative results.
Comparing Electrophoretic and Staining Techniques
The choice of electrophoretic method and subsequent staining technique is pivotal for the successful analysis of PEGylated proteins. While standard SDS-PAGE is commonly employed, its limitations have led to the adoption of alternative methods like Native PAGE and specialized staining procedures.
A significant challenge in the SDS-PAGE analysis of PEGylated proteins is the interaction between PEG and SDS, which can lead to smeared or broadened bands.[2][3] This interaction can also cause PEGylated proteins to migrate slower than their actual molecular weight would suggest, resulting in a higher apparent molecular weight.[4][5] Native PAGE, by omitting SDS, eliminates this issue and can provide better resolution for PEGylation mixtures.[2][3]
Following electrophoresis, appropriate visualization is key. While Coomassie Brilliant Blue is a common protein stain, it may not be optimal for detecting all PEGylated species, especially those with a high degree of PEGylation. Specific stains for the PEG moiety, such as barium iodide, or more sensitive protein stains like silver staining, offer valuable alternatives.
| Analytical Method | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separates proteins based on molecular weight after denaturation with SDS. | Widely available, simple, and cost-effective for estimating molecular weight and purity.[6] | Interaction between PEG and SDS can cause band smearing and inaccurate molecular weight estimation.[2][3][7] |
| Native PAGE | Separates proteins based on their native size, shape, and charge, without denaturation. | Eliminates PEG-SDS interaction, providing better resolution for PEGylation mixtures.[2][3][8] | Migration depends on multiple factors, not just molecular weight, making size estimation complex. |
| Western Blot | Transfers separated proteins to a membrane for detection with specific antibodies. | Highly sensitive and specific for detecting PEGylated proteins, especially with anti-PEG antibodies.[1] | Requires specific antibodies and more complex protocol than simple gel staining. |
| Staining Method | Target Molecule | Limit of Detection (LOD) | Key Features |
| Coomassie Brilliant Blue | Protein | ~0.05 µg[6] | Simple, common protein stain. May have reduced sensitivity for highly PEGylated proteins. |
| Silver Staining | Protein | ~0.002 µg[6] | More sensitive than Coomassie, suitable for detecting low-abundance impurities.[6] |
| Barium Iodide Staining | Polyethylene Glycol (PEG) | Not specified | Specific for the PEG moiety, allowing direct visualization of PEGylated species.[4][9] |
| Zinc-Imidazole Reverse Staining | Protein (indirect) | Low nanogram range (~7 ng)[10] | Rapid staining (<20 min) with high sensitivity.[10] Transparent bands appear against a white background.[10] |
| Western Blot (Chromogenic) | PEG or Protein | 0.5 µg (PEGylated protein), 2.5 µg (free PEG)[1] | High specificity with the use of anti-PEG or anti-protein antibodies. |
| Western Blot (Chemiluminescence) | PEGylated G-CSF | 100 pg[1] | Extremely high sensitivity for detecting low amounts of PEGylated protein. |
Experimental Workflows and Protocols
To aid in the practical application of these techniques, detailed experimental workflows and protocols are provided below.
General Workflow for SDS-PAGE Analysis of Protein PEGylation
The following diagram illustrates a typical workflow for analyzing a protein PEGylation reaction mixture using SDS-PAGE.
Caption: Standard workflow for SDS-PAGE analysis.
Detailed Experimental Protocols
This protocol is a standard method for separating PEGylated proteins by SDS-PAGE.[1]
-
Sample Preparation:
-
Mix the protein sample (from a PEGylation reaction or purified product) with 2X Laemmli sample buffer (non-reducing conditions are often preferred to maintain the integrity of the PEGylated conjugate).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a pre-stained protein molecular weight marker onto a 4-20% gradient polyacrylamide gel.
-
Run the gel in Tris-glycine running buffer at a constant voltage (e.g., 100 V) for approximately 90 minutes, or until the dye front reaches the bottom of the gel.
-
This method specifically stains the PEG component of the conjugate.[3]
-
Post-Electrophoresis Wash:
-
After electrophoresis, rinse the gel with deionized water.
-
-
Staining:
-
Immerse the gel in a 5% barium chloride solution for 10 minutes.
-
Rinse the gel briefly with deionized water.
-
Immerse the gel in a 0.1 M iodine solution for 5-10 minutes. PEGylated protein bands will appear as light brown bands against a darker background.
-
-
Destaining and Imaging:
-
Destain the gel with deionized water.
-
Image the gel promptly as the staining can fade.
-
This protocol provides high sensitivity and specificity for the detection of PEGylated proteins.[1]
-
Protein Transfer:
-
Following SDS-PAGE, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5-10% non-fat dried milk in Tris-buffered saline with 0.05% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a primary antibody specific for PEG (e.g., anti-PEG rabbit monoclonal antibody) diluted in blocking buffer (e.g., 1:500) for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent or chromogenic substrate according to the manufacturer's instructions.
-
Logical Relationship of Analytical Choices
The selection of an appropriate analytical strategy depends on the specific goals of the experiment. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of protein PEGylation by SDS-PAGE requires careful consideration of the potential interactions between PEG and the gel matrix components. While standard SDS-PAGE with Coomassie staining provides a basic assessment, researchers can achieve more accurate and detailed characterization by employing alternative electrophoretic techniques like Native PAGE and specialized staining methods such as barium iodide staining or highly sensitive Western blotting. The protocols and comparative data presented in this guide offer a solid foundation for selecting the most appropriate methods for your research needs, ultimately leading to a more thorough understanding of your PEGylated protein products.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 9. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Azido-PEG12-NHS ester to other PEG linkers
A Comparative Guide to Azido-PEG12-NHS Ester and Other PEG Linkers for Bioconjugation
In the evolving landscape of biotherapeutics and diagnostics, the precise linking of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become essential tools, offering a bridge between biomolecules and payloads like drugs or labels.[1] These linkers not only provide spatial separation but also enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of the resulting conjugates.[2][] This guide provides a detailed comparison of this compound, a versatile linker, with other common PEG linkers, focusing on their chemistry, performance, and applications, particularly in the development of antibody-drug conjugates (ADCs).[4][5]
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional linkers possess two distinct reactive groups, enabling the sequential and controlled conjugation of different molecules.[6] The choice of linker is critical and depends on the available functional groups on the target molecules (e.g., proteins, antibodies) and the payload, as well as the desired stability and properties of the final conjugate.[1]
This compound is a prime example of such a linker. It features:
-
An N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.[7][8]
-
An azide (B81097) (N₃) group, which is a key component for "click chemistry." It reacts with alkyne-containing molecules in a highly specific and efficient manner to form a stable triazole ring.[9][10] This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used in a strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12]
-
A 12-unit PEG chain , which is a discrete (monodisperse) chain that enhances water solubility and provides a flexible spacer.[13]
This dual functionality allows for a two-step conjugation strategy: first, attachment to a protein via its amines, and second, "clicking" on a payload that has been modified with an alkyne.[14]
Comparison of Key PEG Linker Chemistries
The selection of a linker is dictated by the conjugation strategy. This compound is part of a broader family of linkers, each with unique reactive partners. The most common alternatives include maleimide- and alkyne-based linkers.
| Feature | Azido-PEG-NHS Ester | Maleimide-PEG-NHS Ester | Alkyne-PEG-NHS Ester |
| Reactive Group 1 | NHS Ester | NHS Ester | NHS Ester |
| Target 1 | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Bond Type 1 | Amide | Amide | Amide |
| Reactive Group 2 | Azide (-N₃) | Maleimide (B117702) | Terminal Alkyne |
| Target 2 | Alkynes (e.g., DBCO, BCN) | Thiols/Sulfhydryls (-SH) | Azides (-N₃) |
| Bond Type 2 | Triazole | Thioether | Triazole |
| Key Advantage | High specificity and bioorthogonality of click chemistry.[10] | High reactivity and specificity towards thiols at neutral pH.[15] | Enables highly efficient copper-catalyzed click chemistry (CuAAC). |
| Considerations | SPAAC can be slower than maleimide reactions; CuAAC requires a copper catalyst which can be cytotoxic if not properly chelated.[12][16] | The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[17][18] | Requires a copper catalyst for the reaction with azides. |
Quantitative Performance Data
Direct, head-to-head comparisons of linker performance under identical conditions are scarce in the literature. The following table synthesizes data from various sources to provide a general overview of what can be expected. Efficiency and stability are highly dependent on the specific biomolecules, reaction conditions, and analytical methods used.
| Parameter | Azide-PEG-NHS (Click Chemistry) | Maleimide-PEG-NHS (Thiol Chemistry) |
| Reaction pH | NHS-amine: 7.2-8.5[19]; SPAAC: ~7.4[12]; CuAAC: 4-11[10] | NHS-amine: 7.2-8.5[19]; Thiol-maleimide: 6.5-7.5[20] |
| Reaction Time | NHS-amine: ~2 hrs to overnight[21]; SPAAC: ~2 hrs[12]; CuAAC: 30-60 min[16] | NHS-amine: ~2 hrs to overnight[21]; Thiol-maleimide: ~2 hrs[22] |
| Conjugation Efficiency | Generally high (>90%) for the click reaction step.[11] | Variable, can be high (>80%) but is often dependent on the accessibility of the thiol group.[17] Efficiencies of 58-84% have been reported.[15] |
| Linkage Stability | The triazole bond formed via click chemistry is considered highly stable and biologically inert.[6] | The thioether bond is generally stable but can be reversible, especially in vivo in the presence of competing thiols like glutathione.[17][18] One study showed that after 7 days in the presence of 1 mM glutathione, less than 70% of a maleimide-PEG conjugate remained intact.[17] |
Mandatory Visualizations
Reaction Scheme and Application Workflow
The following diagrams illustrate the conjugation process using this compound and a general workflow for choosing a suitable linker.
Caption: Reaction scheme for creating an ADC using this compound via a two-step process.
Caption: Decision workflow for selecting a heterobifunctional linker based on available protein residues.
Caption: A generalized experimental workflow for protein conjugation and analysis.
Experimental Protocols
The following are generalized protocols for protein labeling. Note: These are starting points and must be optimized for specific molecules and applications.
Protocol 1: Two-Step Labeling with this compound
This protocol first attaches the azide linker to an antibody and then couples an alkyne-modified payload.
Materials:
-
Antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
DBCO-functionalized payload.
-
Reaction buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5.[21]
-
Purification column (e.g., desalting column like Sephadex G-25).
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the reaction buffer (pH 8.3-8.5). Adjust the concentration to 1-10 mg/mL.[8]
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[23]
-
Step 1: NHS Ester Reaction:
-
Purification 1: Remove excess, unreacted linker using a desalting column equilibrated with PBS (pH 7.4).
-
Payload Preparation: Prepare a stock solution of the DBCO-functionalized payload in DMSO.
-
Step 2: Click Chemistry (SPAAC) Reaction:
-
Final Purification: Purify the final antibody-drug conjugate using a desalting column or another appropriate chromatography method to remove the excess payload.
-
Characterization: Analyze the conjugate by SDS-PAGE, HPLC, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and purity.
Protocol 2: Two-Step Labeling with Maleimide-PEG-NHS Ester
This protocol is for conjugating a payload to a protein that has native or engineered free thiol groups.
Materials:
-
Protein with primary amines (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Maleimide-PEG-NHS ester.
-
Anhydrous DMSO or DMF.
-
Thiol-containing payload.
-
Purification column (e.g., desalting column).
Procedure:
-
Protein-Linker Conjugation:
-
Follow steps 1-4 from Protocol 1, using Maleimide-PEG-NHS ester instead of the azide linker. The reaction buffer should be pH 7.2-7.5 to balance the reactivity of the NHS ester and the stability of the maleimide group.[20]
-
-
Payload Preparation: Dissolve the thiol-containing payload in an appropriate buffer. If the payload has disulfide bonds, they may need to be reduced first using a reagent like TCEP, which must then be removed before conjugation.[24]
-
Thiol-Maleimide Reaction:
-
Final Purification & Characterization: Purify and characterize the final conjugate as described in steps 7 and 8 of Protocol 1.
Conclusion
The choice between this compound and other PEG linkers is a critical decision in the design of bioconjugates. This compound offers unparalleled specificity and stability through its bioorthogonal click chemistry handle, making it an excellent choice for complex, multi-step conjugations where stability is paramount.[14] In contrast, Maleimide-PEG-NHS esters provide a more direct route for targeting thiols, which is highly effective but requires careful consideration of the potential for the conjugate to dissociate in a reducing in vivo environment.[18] Ultimately, the optimal linker depends on the specific biological application, the nature of the molecules to be conjugated, and the desired balance between reaction efficiency, stability, and overall performance of the final product.
References
- 1. precisepeg.com [precisepeg.com]
- 2. adcreview.com [adcreview.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - CD Bioparticles [cd-bioparticles.net]
- 14. benchchem.com [benchchem.com]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. interchim.fr [interchim.fr]
- 22. biotium.com [biotium.com]
- 23. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 24. lumiprobe.com [lumiprobe.com]
- 25. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
The Decisive Advantage of Precision: A Comparative Guide to Discrete PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, safety, and manufacturability of a bioconjugate. While traditional polydisperse Poly(ethylene glycol) (PEG) linkers have long been a mainstay, a new class of precisely engineered, discrete PEG (dPEG®) linkers is demonstrating significant advantages. This guide provides an in-depth comparison of a representative discrete linker, Azido-PEG12-NHS ester, with its polydisperse counterparts and other alternative linker technologies, supported by experimental data and detailed protocols.
The use of discrete PEG linkers, defined by a single, unambiguous molecular weight and structure, offers a level of precision that overcomes the inherent heterogeneity of polydisperse PEGs.[1][2][3] This molecular uniformity translates into more homogenous bioconjugates with predictable properties, a crucial factor in the development of sophisticated therapies like Antibody-Drug Conjugates (ADCs).[1][4]
Unveiling the Homogeneity Advantage: Discrete vs. Polydisperse PEG Linkers
The fundamental difference between discrete and polydisperse PEG linkers lies in their chemical composition. This compound is a single molecular entity with a precise chain length of 12 ethylene (B1197577) glycol units. In contrast, a polydisperse PEG linker with a similar average molecular weight is a heterogeneous mixture of polymers with varying chain lengths.[3][5] This seemingly subtle distinction has profound implications for the final bioconjugate.
The heterogeneity of polydisperse PEGs leads to the production of a mixture of ADC species with different drug-to-antibody ratios (DAR) and pharmacokinetic profiles.[2] This lack of uniformity can complicate manufacturing, characterization, and regulatory approval.[2] Discrete PEG linkers, by virtue of their defined structure, yield a more homogenous ADC product with a more predictable and consistent performance.[1][4]
Key Performance Advantages of Discrete PEG Linkers:
-
Homogeneous Drug-to-Antibody Ratio (DAR): The precise nature of discrete PEG linkers allows for greater control over the conjugation reaction, resulting in a more uniform DAR across the antibody population. This is critical for optimizing the therapeutic window of an ADC.[1]
-
Improved Pharmacokinetics: The defined hydrodynamic radius of bioconjugates made with discrete PEG linkers leads to more predictable and consistent pharmacokinetic (PK) profiles, including longer circulation half-life and reduced clearance rates.[1]
-
Reduced Aggregation: The hydrophilic nature of the PEG chain helps to mitigate the aggregation often caused by hydrophobic drug payloads. The uniformity of discrete PEGs further contributes to the stability and solubility of the final ADC.[6][7]
-
Lower Immunogenicity: While PEG, in general, is considered to have low immunogenicity, the heterogeneity and potential for aggregation of polydisperse PEGylated conjugates can sometimes trigger an immune response. The homogeneity of discrete PEGs may help to reduce this risk.[1]
-
Enhanced Batch-to-Batch Reproducibility: The use of a single, well-defined chemical entity simplifies the manufacturing process and ensures greater consistency between production batches, a critical factor for clinical development and commercialization.[1]
Quantitative Comparison of Linker Technologies
For instance, a study comparing a discrete PEG12 linker to a discrete polysarcosine (PSAR) linker of the same length in the context of an ADC with a DAR of 8 demonstrated the significant impact of the linker on the conjugate's properties.
| Parameter | ADC with Discrete PSAR12 Linker | ADC with Discrete PEG12 Linker |
| Clearance Rate (mL/day/kg) | 15.8 | 38.9 |
| In Vivo Antitumor Activity | High (Complete Remission) | Moderate (Delayed Tumor Growth) |
This data is adapted from a study comparing discrete polysarcosine and discrete PEG linkers, highlighting the performance benefits of a well-defined hydrophilic linker. It is important to note that this is not a direct comparison with a polydisperse PEG linker.[8][9]
This data clearly shows that even among discrete linkers, the chemical structure plays a crucial role in determining the pharmacokinetic behavior and efficacy of the ADC. The superior performance of the PSAR12 linker in this study underscores the importance of optimizing the linker chemistry, a task made significantly more straightforward with discrete building blocks.
Another study investigating the impact of linker architecture found that an ADC with a pendant di-PEG12 linker (two PEG12 chains) exhibited slower clearance rates compared to an ADC with a linear PEG24 linker, despite both having the same number of ethylene glycol units.[10] This further emphasizes the level of fine-tuning possible with discrete PEG linkers.
Alternatives to PEG Linkers
The potential for pre-existing anti-PEG antibodies in a segment of the population has driven the exploration of alternative hydrophilic linkers.[11] Some promising alternatives include:
-
Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine, PSar is biodegradable and has shown excellent hydrophilicity and low immunogenicity.[11][12] As demonstrated in the comparative data above, PSar linkers can offer superior performance to PEG linkers in certain ADC formats.[8][9]
-
Polypeptides: Linkers based on sequences of natural amino acids (e.g., glycine-serine repeats) are biodegradable and generally have low immunogenicity. Their properties can be tuned by altering the amino acid sequence.[11]
-
Other Hydrophilic Polymers: Researchers are also investigating other classes of hydrophilic polymers as potential PEG alternatives.[11]
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation using this compound
This protocol describes the initial step of introducing the azide (B81097) functionality onto an antibody via its lysine (B10760008) residues using this compound. The resulting azide-modified antibody can then be used in a subsequent click chemistry reaction with a drug payload containing a terminal alkyne or a strained cyclooctyne.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis or using an antibody purification kit.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.2-8.0.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound solution to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point for labeling IgG, which typically results in 4-6 linkers per antibody.[13] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Modified Antibody:
-
Remove the excess, unreacted this compound and other small molecules using a desalting column or by dialysis against PBS.
-
The purified azide-modified antibody is now ready for the subsequent click chemistry reaction with the drug payload.
-
Characterization of the Conjugate:
The successful conjugation and the resulting DAR can be determined using techniques such as:
-
UV-Vis Spectroscopy: To determine the protein concentration and, if the drug has a distinct absorbance, the drug concentration.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the distribution of linker-drug moieties per antibody.
-
Hydrophobic Interaction Chromatography (HIC): To assess the hydrophobicity profile of the ADC and the homogeneity of the conjugation.
Visualizing the Advantage: Workflows and Structures
Bioconjugation Workflow using this compound
Caption: A two-step workflow for creating an ADC using this compound.
Conceptual Comparison: Discrete vs. Polydisperse PEG Linkers in ADCs
Caption: Conceptual differences between ADCs synthesized with discrete versus polydisperse PEG linkers.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Amine Labeling Chemistries: Alternatives to NHS Esters
For decades, N-hydroxysuccinimide (NHS) ester chemistry has been a cornerstone for labeling primary amines on proteins and other biomolecules.[] Its popularity stems from a relatively straightforward reaction mechanism and the formation of stable amide bonds.[] However, the broad reactivity of NHS esters with all accessible primary amines, including the N-terminus and lysine (B10760008) residues, can lead to a heterogeneous population of labeled molecules, potentially impacting the protein's structure and function.[2][3] This guide provides a comprehensive comparison of viable alternatives to NHS ester chemistry, offering researchers and drug development professionals the insights needed to select the optimal labeling strategy for their specific application.
This guide will delve into the performance of four prominent alternatives:
-
Isothiocyanates
-
Sortase-Mediated Ligation
-
Squaric Acid Esters
-
Reductive Amination
We will explore the experimental data supporting each method, provide detailed protocols for their implementation, and present visual diagrams of the underlying chemical and enzymatic pathways.
Comparative Analysis of Amine Labeling Chemistries
The choice of a labeling chemistry is a critical decision that can significantly influence the outcome of an experiment. The ideal method should offer high efficiency, specificity, and yield a stable conjugate without compromising the biological activity of the target molecule. The following table summarizes the key performance characteristics of the discussed alternatives in comparison to the traditional NHS ester chemistry. It is important to note that direct head-to-head comparative studies under identical conditions are scarce in the literature; therefore, the presented data is a synthesis of information from various sources.
| Parameter | NHS Esters | Isothiocyanates (e.g., FITC) | Sortase-Mediated Ligation | Squaric Acid Esters | Reductive Amination |
| Target | Primary amines (N-terminus, Lysine)[] | Primary amines (N-terminus, Lysine)[4] | Specific peptide sequence (e.g., LPXTG)[5] | Primary amines[6] | Primary amines[7] |
| Specificity | Low (reacts with all accessible primary amines)[2] | Low (reacts with all accessible primary amines)[8] | High (site-specific)[5] | Moderate (preferential reactivity)[9] | Moderate (can be directed to N-terminus under specific pH) |
| Reaction pH | 7.2 - 9.0[] | 9.0 - 9.5[8] | 6.0 - 8.0[10] | Step 1: Neutral, Step 2: Basic (pH 9)[6] | Weakly acidic to neutral[11] |
| Reaction Time | 30 - 120 minutes[] | ~2 hours[12] | < 3 hours[10][13] | Step 1: ~24h, Step 2: ~20h[6] | 10 - 96 hours[7][14] |
| Bond Formed | Amide[] | Thiourea[4] | Amide[5] | Squaric acid diamide[6] | Secondary amine[7] |
| Bond Stability | Highly stable[] | Very stable[15] | Highly stable[5] | Stable | Stable |
| Key Advantages | Fast reaction, well-established.[] | High quantum yield for fluorescent labels.[4] | Site-specific labeling, preserves protein function.[5] | Good selectivity for amines over other nucleophiles.[9] | Can be performed in a one-pot reaction.[16] |
| Key Disadvantages | Heterogeneous products, potential loss of function.[2] | Can form unstable adducts with other residues, lower reactivity than NHS esters.[8] | Requires genetic modification of the target protein.[5] | Slower reaction rates compared to NHS esters.[9] | Requires a reducing agent, which can have side reactions.[16] |
Isothiocyanates: The Fluorescent Labeling Workhorse
Isothiocyanates, with fluorescein (B123965) isothiocyanate (FITC) being a prime example, are widely used for attaching fluorescent labels to proteins.[4] They react with primary amines to form a stable thiourea (B124793) bond.[4] While the reaction mechanism is similar to that of NHS esters in its lack of site-specificity, FITC remains a popular choice due to the excellent photophysical properties of the fluorescein dye.[4]
Experimental Data Summary
Experimental Protocol: FITC Labeling of an Antibody
This protocol is adapted from publicly available resources for the conjugation of FITC to an IgG antibody.[12][17]
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
FITC (5 mg/mL in anhydrous DMSO, prepared fresh)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0-9.5)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer at the desired concentration. If necessary, perform dialysis against the carbonate-bicarbonate buffer. Buffers containing primary amines like Tris will interfere with the conjugation.[17]
-
Reaction Setup: In a microcentrifuge tube protected from light, add the antibody solution.
-
FITC Addition: While gently stirring, slowly add the freshly prepared FITC solution to the antibody solution. The molar ratio of FITC to antibody may need to be optimized, with typical starting ratios being between 5:1 and 20:1.[12]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring. Protect the reaction from light.[12]
-
Quenching: Stop the reaction by adding the quenching solution. Incubate for another 30 minutes at room temperature.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (F/P ratio) by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Reaction Mechanism
Caption: Reaction of a protein's primary amine with an isothiocyanate group to form a stable thiourea linkage.
Sortase-Mediated Ligation: The Precision Tool
Sortase-mediated ligation (SML) is an enzymatic method that offers unparalleled site-specificity.[5] The enzyme, Sortase A, recognizes a specific peptide motif (e.g., LPXTG for Staphylococcus aureus Sortase A) and catalyzes the formation of a native amide bond between the threonine of this motif and an N-terminal oligo-glycine sequence on another molecule.[5] This allows for the precise labeling of a protein at either the N- or C-terminus, provided the appropriate recognition sequences are genetically engineered into the protein of interest and the label.[10][18]
Experimental Data Summary
SML is reported to be highly efficient, with reaction times often under 3 hours.[10][13] A study on metal-assisted sortase-mediated ligation (MA-SML) demonstrated a significant increase in ligation product formation, reaching 77% conversion after 6 hours, compared to 38% for the standard reaction.[19] The key advantage of SML is its specificity, which ensures a homogeneous product and preserves the native function of the protein.[5]
Experimental Protocol: N-Terminal Protein Labeling using Sortase A
This protocol is a generalized procedure based on published methods.[10][20]
Materials:
-
Purified target protein with an N-terminal oligo-glycine (e.g., GGG-Protein)
-
Labeling probe with a C-terminal sortase recognition motif (e.g., Label-LPETG)
-
Purified Sortase A enzyme
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, the labeling probe, and Sortase A in the sortase reaction buffer. Typical final concentrations are 10-50 µM for the target protein, 0.5-1 mM for the probe, and 20-150 µM for Sortase A.[20]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 5 hours. The optimal time should be determined empirically.[20]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. The labeled protein will have a higher molecular weight.
-
Purification: Purify the labeled protein from the enzyme, unreacted probe, and cleaved tag using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography if the protein has a purification tag).
Signaling Pathway
Caption: The two-step mechanism of Sortase A-mediated protein ligation.
Squaric Acid Esters: A Tunable Alternative
Squaric acid esters offer a two-step, amine-selective conjugation method.[6] The reaction proceeds through a monoamide monoester intermediate, which then reacts with a second amine under more basic conditions to form a stable squaric acid diamide.[6] This stepwise reactivity allows for more controlled conjugations compared to NHS esters.
Experimental Data Summary
Kinetic studies have shown that squarates react about four orders of magnitude slower than NHS esters, which contributes to their higher selectivity for binding site lysines.[9] The reactivity of squarates can be tuned by modifying their substituents.[9] While slower, the reaction can still achieve high yields. For instance, a one-pot, two-step conjugation of an amine to BSA resulted in a loading of 14.5 molecules of the amine per BSA molecule.[6]
Experimental Protocol: One-Pot Squaric Acid Diester Mediated Protein Conjugation
This protocol is based on a published procedure for aqueous protein conjugation.[6]
Materials:
-
Amine-containing molecule to be conjugated
-
Water-soluble squaric acid diester (e.g., di(triethylene glycol monomethyl ether) squarate)
-
Target protein (e.g., BSA)
-
Buffer for pH adjustment (e.g., sodium borate)
Procedure:
-
First Amidation: Dissolve the amine-containing molecule and a 2-fold molar excess of the squaric acid diester in an aqueous buffer at a neutral pH.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature. This extended time ensures complete conversion of the primary amine and hydrolysis of the excess squarate.[6]
-
Second Amidation: Add the target protein to the reaction mixture. Adjust the pH to 9.0 with a suitable buffer.
-
Incubation: Incubate the reaction for another 20 hours at room temperature.
-
Purification: Purify the conjugated protein by dialysis or size-exclusion chromatography to remove unreacted components.
Experimental Workflow
Caption: A one-pot, two-step workflow for protein conjugation using squaric acid diester chemistry.
Reductive Amination: A Classic Approach with Modern Applications
Reductive amination is a versatile method for forming a stable secondary amine linkage between a carbonyl group (an aldehyde or ketone) and a primary amine.[7] In the context of protein labeling, this typically involves the reaction of a protein's amine groups with an aldehyde-containing label in the presence of a reducing agent.[7]
Experimental Data Summary
Reductive amination is often used for coupling carbohydrates to proteins. Improved reaction conditions have been reported to increase the yield by approximately 500%.[7] The reaction can be slow, sometimes requiring incubation for up to 96 hours to achieve high yields.[7][14] The choice of reducing agent is critical, with sodium cyanoborohydride being a common choice due to its stability in water and selectivity for the iminium ion intermediate over the aldehyde.[7]
Experimental Protocol: Reductive Amination of a Carbohydrate to a Protein
This protocol is adapted from a procedure for improving the direct coupling of carbohydrates to proteins.[7][14]
Materials:
-
Protein solution (e.g., BSA, 150 mg/mL)
-
Oligosaccharide solution (with a free reducing end)
-
Sodium borate (B1201080) buffer (400 mM, pH 8.5)
-
Sodium sulfate (B86663) solution (3 M)
-
Sodium cyanoborohydride solution (3 M)
Procedure:
-
Reaction Setup: In a PCR tube, combine the protein solution, sodium borate buffer, sodium sulfate solution, and oligosaccharide solution.
-
Initiation: Add the sodium cyanoborohydride solution to initiate the reaction.
-
Incubation: Incubate the reaction in a thermal cycler with a heated lid at 56°C for 96 hours.[7][14]
-
Purification: After incubation, extensively dialyze the reaction mixture against water to remove salts and unreacted sugar.
-
Analysis: The resulting glycoconjugate can be analyzed by methods such as MALDI-TOF mass spectrometry to determine the average number of sugar chains per protein molecule.
Logical Relationship
Caption: The logical progression of reductive amination from reactants to the final secondary amine product.
References
- 2. Efficient Sortase-Mediated Ligation Using a Common C-Terminal Fusion Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.mit.edu [dspace.mit.edu]
A Head-to-Head Battle for Bioconjugation: Copper-Catalyzed vs. Copper-Free Click Chemistry
In the landscape of bioconjugation, the choice of ligation chemistry is a critical decision that can define the success of an experiment. Among the most powerful tools available to researchers are the azide-alkyne cycloaddition reactions, broadly categorized as "click chemistry." These reactions offer high efficiency and specificity, enabling the precise attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.
This guide provides an objective comparison of the two leading strategies: the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent innovation, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. We will delve into the performance of each method, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.
The Contenders: A Tale of Two Chemistries
The foundational click reaction, CuAAC, is a [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[1] This reaction is lauded for its rapid kinetics and the formation of a stable, biologically inert triazole linkage.[2] However, the reliance on a copper catalyst, which can be toxic to living cells, has been a significant hurdle for in vivo applications.[3][4]
In response to this limitation, copper-free click chemistry, primarily SPAAC, was developed.[] SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[] This is driven by the release of ring strain in the cyclooctyne, making the reaction bioorthogonal—highly specific and non-toxic in a biological environment.[1][]
Performance Showdown: A Quantitative Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper; can be mitigated with ligands.[6][7] | Highly biocompatible; ideal for live cell and in vivo applications.[1][4] |
| Reaction Kinetics | Generally faster, with reactions often completing in minutes to a few hours.[8][9] | Kinetics are dependent on the specific cyclooctyne used and can be slower than CuAAC.[9][10] |
| Reagents | Terminal alkynes are typically inexpensive and readily available. | Strained cyclooctynes can be more expensive and complex to synthesize.[1][9] |
| Byproducts | Can generate reactive oxygen species (ROS).[11][12] | Generally a clean reaction with minimal byproducts.[9] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole.[9] | Can result in a mixture of regioisomers.[9][13] |
Table 1: General Comparison of CuAAC and SPAAC
| Reagent Combination | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | ||
| Azide + Terminal Alkyne (with Cu(I) catalyst) | 10 to 10⁴ | [10] |
| SPAAC | ||
| Benzyl Azide + DIBAC | Up to 179-fold rate enhancement with micellar catalysis | [14][15] |
| Azide + Various Cyclooctynes | Slower than CuAAC, with rates varying based on cyclooctyne structure | [9][10] |
Table 2: Comparison of Second-Order Rate Constants
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To further clarify the differences between these two powerful techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
References
- 1. chempep.com [chempep.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
Assessing the Degree of Labeling with Azido-PEG12-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise control and assessment of labeling are critical for reproducible and effective outcomes. Azido-PEG12-NHS ester is a popular reagent that introduces a bioorthogonal azide (B81097) group onto proteins and other biomolecules via reaction with primary amines. This guide provides a comparative analysis of methods to assess the degree of labeling (DOL) with this compound, compares its performance with alternative labeling strategies, and provides detailed experimental protocols.
Performance Comparison of Labeling Reagents
The choice of a labeling reagent significantly impacts the specificity, yield, and downstream applications of the resulting bioconjugate. While N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards abundant primary amines (lysine residues and N-termini), other chemistries like those targeting thiols (cysteine residues) offer greater site-specificity.
Table 1: Quantitative Comparison of Common Labeling Chemistries
| Feature | This compound | Maleimide-PEG-Azide |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5[2] |
| Specificity | Lower (targets multiple lysines) | Higher (targets less abundant cysteines)[2] |
| Typical Degree of Labeling (DOL) | 2 - 8 labels/protein (variable)[3] | 1 - 4 labels/protein (more defined) |
| Bond Stability | Stable Amide Bond | Stable Thioether Bond[4] |
| Potential for Protein Function Alteration | Higher, due to random labeling | Lower, if cysteine is not in an active site |
Note: The typical DOL can vary depending on the protein, reagent concentration, and reaction conditions.
The length of the polyethylene (B3416737) glycol (PEG) spacer in Azido-PEG-NHS esters can also influence the labeling efficiency and the properties of the final conjugate. While direct quantitative comparisons for a wide range of PEG lengths are not extensively published, longer PEG chains may slightly decrease labeling efficiency due to steric hindrance but can improve the solubility and reduce the immunogenicity of the resulting conjugate.[5]
Experimental Protocols for Assessing Degree of Labeling
Accurate determination of the DOL is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the bioconjugate. The following are detailed protocols for common methods to quantify the degree of labeling with this compound.
Method 1: UV-Vis Spectrophotometry (via Click Chemistry)
This method involves a two-step process: first, the protein is labeled with the this compound, and second, the incorporated azide is reacted with an alkyne-containing fluorescent dye via a click chemistry reaction. The DOL is then determined by measuring the absorbance of the protein and the dye.
Experimental Workflow
Caption: Workflow for DOL determination using UV-Vis spectrophotometry via click chemistry.
Protocol:
-
Protein Labeling:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3]
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Remove the unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Click Chemistry Reaction:
-
To the azide-labeled protein, add an alkyne-fluorophore (e.g., an alkyne-modified Cy5 or FITC) at a 2- to 10-fold molar excess over the protein.
-
Prepare a fresh copper(I) catalyst solution. For example, mix copper(II) sulfate, a ligand like TBTA or THPTA, and a reducing agent like sodium ascorbate.[7][8]
-
Add the catalyst solution to the protein/dye mixture and incubate for 1-2 hours at room temperature, protected from light.[9]
-
Purify the fluorescently labeled protein from excess dye and catalyst using a desalting column.
-
-
DOL Calculation:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_dye).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = (A280 - (A_dye × CF)) / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280_dye / A_max_dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_dye / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
Method 2: Mass Spectrometry
Mass spectrometry (MS) provides a direct and accurate method to determine the DOL by measuring the mass increase of the protein after labeling.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: N-(azidomethyl)benzamide Analogs and NHS Esters for Protein Modification
A detailed guide for researchers, scientists, and drug development professionals on choosing the optimal strategy for protein bioconjugation.
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and stable modification of proteins is paramount. The ability to attach probes, drugs, or other functional molecules to a protein of interest underpins a vast array of modern biological research and therapeutic strategies. Among the myriad of chemical tools available, N-hydroxysuccinimide (NHS) esters have long been a workhorse for targeting primary amines. However, the rise of bioorthogonal chemistry has introduced powerful alternatives, such as those enabled by N-(azidomethyl)benzamide analogs through azide-alkyne click chemistry.
This guide provides an objective, data-supported comparison of these two prominent methods, offering insights into their respective mechanisms, performance characteristics, and experimental considerations to help researchers select the most suitable approach for their specific needs.
At a Glance: Key Differences
| Feature | N-(azidomethyl)benzamide Analogs (via Click Chemistry) | NHS Esters (Direct Labeling) |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., SPAAC or CuAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced azides | Primary amines (Lysine, N-terminus) |
| Specificity | Very High | Moderate to Low |
| Control over Degree of Labeling (DoL) | High | Moderate, can be challenging |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
| Side Reactions | Minimal (SPAAC); Copper toxicity/side reactions (CuAAC) | Hydrolysis, reactions with other nucleophiles |
| Biocompatibility | High (especially copper-free SPAAC) | High |
| Workflow | Two-step process | One-step process |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two approaches lies in their reaction chemistry. NHS esters directly target naturally occurring functional groups on the protein surface, while N-(azidomethyl)benzamide analogs are part of a two-step bioorthogonal strategy.
NHS Esters: This method relies on the reaction of the NHS ester with primary amines, predominantly found on the side chains of lysine (B10760008) residues and the protein's N-terminus. The reaction is a nucleophilic acyl substitution that forms a stable and effectively irreversible amide bond under physiological conditions.[1] However, since most proteins contain multiple lysine residues, this approach often leads to a heterogeneous mixture of labeled products with varying degrees of labeling (DoL) and at different locations.[2][3]
N-(azidomethyl)benzamide Analogs & Click Chemistry: These reagents are used to introduce an azide (B81097) (–N₃) group, a bioorthogonal handle, onto a protein. This is typically achieved in a first step that may itself use an amine-reactive chemistry (e.g., an azide-NHS ester) to attach the azide moiety to lysines. The key difference is the subsequent, highly specific "click" reaction. The azide-modified protein is then reacted with a molecule containing a strained alkyne (e.g., DBCO) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] This reaction is highly selective, forming a stable triazole linkage, and proceeds efficiently under physiological conditions without interfering with native biological processes.[4][5] This two-step approach offers significantly greater control and specificity.[6]
Performance Comparison: The Data
The choice between these methods often comes down to a trade-off between the simplicity of a one-step reaction and the precision of a two-step bioorthogonal approach.
| Parameter | N-(azidomethyl)benzamide Analogs (via Click Chemistry) | NHS Esters (Direct Labeling) |
| Reaction pH | Wide range (pH 4-11), insensitive[1][2] | Optimal at pH 7.2 - 8.5[7][8] |
| Reaction Time | SPAAC: 1-12 hours; CuAAC: 30-60 minutes[9][10] | 1 - 4 hours at room temperature, or overnight at 4°C |
| Efficiency/Yield | Generally high to very high[4] | Variable, dependent on protein concentration and pH |
| Linkage Stability | Very High : Triazole ring is resistant to hydrolysis and enzymatic cleavage.[11][12][13] | High : Amide bond is thermodynamically stable.[1] |
| Specificity | Very High : Azide and alkyne groups are bioorthogonal and react only with each other.[1][2] | Moderate to Low : Reacts with all accessible primary amines, leading to heterogeneity.[2][3] Can also react with other nucleophiles like serine and tyrosine.[14][15] |
| Key Side Reaction | SPAAC : Potential reaction of some cyclooctynes with thiols (cysteine).[16][17] CuAAC : Copper catalyst can be cytotoxic and promote oxidation of certain amino acids.[18] | Hydrolysis : NHS esters are moisture-sensitive and readily hydrolyze in aqueous buffers, reducing labeling efficiency.[7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other molecule functionalized with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester of the desired label.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting or size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Adjust the protein concentration to 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently vortexing the protein solution, add the NHS ester stock solution to achieve a desired molar excess (typically 10-20 fold excess of NHS ester to protein).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if the label is light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the Degree of Labeling (DoL) using spectrophotometry.
Protocol 2: Two-Step Protein Labeling via Azide Introduction and SPAAC
This protocol outlines the introduction of an azide handle onto a protein using an azide-NHS ester, followed by labeling via copper-free click chemistry (SPAAC).
Materials:
-
Step 1: Azide Introduction
-
Protein of interest in amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester).
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Desalting column.
-
-
Step 2: SPAAC Reaction
-
Azide-modified protein from Step 1.
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye).
-
PBS buffer, pH 7.4.
-
Procedure:
Step 1: Introduction of the Azide Handle
-
Follow steps 1-3 from Protocol 1, using the Azide-NHS ester instead of a directly labeled NHS ester. A 5-10 fold molar excess is often sufficient.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Crucially, remove all unreacted Azide-NHS ester using a desalting column, exchanging the protein into a neutral buffer like PBS, pH 7.4. This purification step is critical for controlling the subsequent click reaction. The resulting azide-functionalized protein is now ready for the SPAAC reaction.[9]
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Alkyne Solution: Prepare a stock solution of the strained alkyne-containing molecule (e.g., DBCO-dye) in DMSO.
-
Click Reaction: To the purified azide-modified protein, add the DBCO-reagent. The molar ratio of the DBCO reagent to the protein will directly determine the final Degree of Labeling.[6] For a DoL of 2, use a 2-fold molar excess.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C.[9] The reaction is typically complete within this timeframe.
-
Purification (Optional but Recommended): While the reaction is highly efficient, a final purification step via size-exclusion chromatography can remove any residual unreacted alkyne reagent.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Conclusion: Making the Right Choice
The choice between N-(azidomethyl)benzamide analogs (via click chemistry) and NHS esters is not about which method is universally "better," but which is best suited for a given application.
Choose NHS Esters when:
-
A quick and straightforward labeling protocol is required.
-
A heterogeneous population of labeled proteins is acceptable for the downstream application.
-
The protein of interest has a limited number of accessible lysines, or when modifying multiple lysines is not detrimental to protein function.
Choose N-(azidomethyl)benzamide Analogs and Click Chemistry when:
-
High specificity and a precisely controlled Degree of Labeling (DoL) are critical. [6]
-
The modification needs to occur in a complex biological environment or in living cells (using SPAAC).[4]
-
A consistent and homogenous product is required for applications like antibody-drug conjugates (ADCs), quantitative proteomics, or high-resolution imaging.
-
The potential for side reactions with NHS esters (hydrolysis, off-target reactions) is a concern.
Ultimately, by understanding the underlying chemistry and performance characteristics of each method, researchers can confidently select the optimal tool to advance their scientific goals, ensuring the generation of reliable and reproducible data.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjugation: A Comparative Guide
In the intricate world of drug development and molecular biology, the covalent linking of two molecules, or bioconjugation, is a cornerstone technique for creating advanced therapeutics, diagnostics, and research tools.[1][2] The choice of the linker that connects these molecular entities is critical, profoundly influencing the efficacy, safety, and stability of the final conjugate.[3] Among the most versatile and widely adopted linkers are those incorporating hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[4][5]
This guide provides an objective comparison of bioconjugates utilizing hydrophilic PEG spacers against alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to aid in the strategic selection of linkers for their bioconjugation needs.
Core Benefits of PEG Spacers: Enhancing Performance and Stability
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[6] The incorporation of PEG chains as spacers in bioconjugates—a process known as PEGylation—imparts several significant advantages that address common challenges in drug delivery and molecular engineering.[7][]
Increased Solubility and Reduced Aggregation
Many therapeutic molecules, particularly cytotoxic payloads used in Antibody-Drug Conjugates (ADCs), are hydrophobic. This can lead to aggregation, compromising efficacy and potentially inducing an immune response.[3][9] Hydrophilic PEG linkers create a hydration shell around the conjugate, dramatically improving aqueous solubility and preventing aggregation.[3][10][11] This is particularly crucial when a high drug-to-antibody ratio (DAR) is desired. Studies have shown that hydrophilic PEG linkers enable the conjugation of more drug molecules to an antibody without causing the aggregation issues seen with more hydrophobic linkers.[12][13]
Enhanced Pharmacokinetics and Bioavailability
The flexible PEG chain creates a "stealth" effect, sterically shielding the bioconjugate from the immune system and proteolytic enzymes.[1][11][14] This protective layer reduces clearance by the reticuloendothelial system, leading to a significantly prolonged circulation half-life and increased bioavailability.[3][6][7] The increased size of the PEGylated molecule also minimizes renal clearance.[7]
Reduced Immunogenicity
By masking the antigenic sites of a therapeutic protein or peptide, PEGylation can significantly reduce or even eliminate its immunogenicity.[1][6][10] This is a critical advantage for protein-based therapeutics, which can otherwise elicit an immune response that neutralizes the drug and can cause adverse effects. However, it is important to note that anti-PEG antibodies can develop in some cases, which may lead to accelerated clearance of the PEGylated drug upon subsequent administrations.[15][16][17]
Optimized Spatial Orientation and Minimized Steric Hindrance
PEG linkers act as flexible spacers, providing optimal spatial separation between the conjugated molecules.[1][5] This flexibility can reduce steric hindrance, ensuring that a protein or antibody retains its native conformation and biological activity. For instance, when antibodies are immobilized on a surface for diagnostic assays, a PEG spacer can increase the antigen capture efficiency by distancing the antibody from the surface and improving its accessibility.[18]
Comparative Performance Data
The advantages of incorporating a hydrophilic PEG spacer have been quantified in numerous studies. The following tables summarize key experimental data comparing bioconjugates with and without PEG spacers or with alternative linkers.
Table 1: Effect of PEG Spacers on Bioconjugate Stability and Aggregation
| Bioconjugate System | Linker Type | Key Finding | Reference |
| Antibody-Maytansinoid Conjugate (AMC) | Hydrophobic (SPDB, SMCC) | Aggregation observed at higher Drug-to-Antibody Ratios (DAR). | [12][13] |
| Antibody-Maytansinoid Conjugate (AMC) | Hydrophilic (PEG-containing) | Enabled higher DAR without triggering aggregation. | [12][13] |
| SH3 Protein Domain | Non-PEGylated | Baseline conformational stability. | [19] |
| SH3 Protein Domain | Tri-PEGylated | -0.93 kcal/mol more stable than the non-PEGylated counterpart. | [19] |
| T4 Lysozyme | Unmodified | Melting Temperature (Tm) = 56.8 °C. | [20] |
| T4 Lysozyme | Linear PEG Conjugate | Melting Temperature (Tm) = 62.6 °C. | [20] |
| T4 Lysozyme | Cyclic PEG Conjugate | Melting Temperature (Tm) = 63.2 °C. | [20] |
Table 2: Impact of PEG Spacers on Biological Activity and Immunogenicity
| Bioconjugate System | Linker Type | Key Finding | Reference |
| Bevacizumab Fab fragment | UnPEGylated | Baseline apparent binding affinity. | [21] |
| Bevacizumab Fab fragment | PEGylated (20, 30, or 40 kDa) | Apparent binding affinity was 2-fold lower than the unPEGylated Fab. | [21] |
| Meningococcal Group Y Polysaccharide Vaccine | No Spacer | Baseline PS-specific IgG titers. | [22] |
| Meningococcal Group Y Polysaccharide Vaccine | With PEG Spacer | Led to a 3.0-fold increase in PS-specific IgG titers. | [22] |
| Immobilized Antibodies | Direct Immobilization | Lower antigen capture efficiency, especially for large antigens. | [18] |
| Immobilized Antibodies | Immobilization via PEG Spacer | Higher antigen capture efficiency. | [18] |
| T4 Lysozyme | Unmodified | Baseline enzymatic activity. | [20] |
| T4 Lysozyme | PEG Conjugate (Linear or Cyclic) | Approximately 10% less active than the unmodified protein. | [20] |
Visualizing the Role of PEG Spacers
Diagrams created using Graphviz provide a clear visual representation of the concepts discussed.
Key Experimental Protocols
Below are generalized protocols for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC) using a hydrophilic PEG spacer. These methodologies are based on common practices in the field.[12][13]
Protocol 1: Synthesis of a PEGylated ADC via Cysteine Conjugation
Objective: To conjugate a cytotoxic drug to an antibody via a maleimide-functionalized PEG linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Maleimide-PEGn-Drug construct (e.g., Mal-PEG8-MMAE).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
PBS, pH 7.4.
-
PD-10 desalting columns.
Methodology:
-
Antibody Reduction:
-
Start with the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Preparation:
-
Dissolve the Maleimide-PEGn-Drug construct in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Remove excess TCEP from the reduced antibody solution using a PD-10 desalting column, eluting with PBS.
-
Immediately add a 10-fold molar excess of the Maleimide-PEGn-Drug solution to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a PD-10 desalting column or size-exclusion chromatography (SEC), eluting with PBS.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
-
Assess aggregation using size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the synthesized ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADCs).
-
Control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
Synthesized ADC, unconjugated antibody, and free drug.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The use of hydrophilic PEG spacers represents a significant advancement in bioconjugation technology.[3] By improving solubility, enhancing stability, extending circulation half-life, and reducing immunogenicity, these linkers contribute to the development of safer and more effective biotherapeutics.[6][10][14] While potential challenges such as the generation of anti-PEG antibodies exist, the overwhelming body of evidence supports the strategic use of PEGylation to overcome critical hurdles in drug development.[15][17] The experimental data clearly demonstrates that for many applications, particularly in the realm of ADCs and protein therapeutics, the benefits conferred by hydrophilic PEG spacers are indispensable.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. books.rsc.org [books.rsc.org]
- 10. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. purepeg.com [purepeg.com]
- 12. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Drug Delivery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to target cells. At the heart of every ADC is the linker, a critical component that bridges the antibody and the payload. The choice of linker—primarily between a cleavable and a non-cleavable strategy—profoundly influences the ADC's stability, mechanism of action, efficacy, and safety profile.
This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers, summarizing key performance data, detailing experimental protocols for their evaluation, and visualizing the underlying biological and experimental processes.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., SMCC) |
| Mechanism of Release | Enzymatic (e.g., Cathepsin B) or chemical (pH, glutathione) cleavage in the target cell.[1][2] | Proteolytic degradation of the antibody backbone in the lysosome.[1][2] |
| Released Payload | Typically the native, unmodified cytotoxic drug.[2] | Cytotoxic drug with an attached linker remnant and amino acid.[2] |
| Plasma Stability | Can be more susceptible to premature payload release in systemic circulation.[2] | Generally exhibits higher stability in plasma.[2] |
| Bystander Effect | High potential due to the release of a membrane-permeable payload.[1][2] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[1][2] |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity. | Generally wider due to higher stability and reduced off-target effects.[2] |
| Ideal Application | Heterogeneous tumors where killing of antigen-negative neighboring cells is beneficial.[2] | Homogeneous tumors with high antigen expression. |
Quantitative Performance Data
The selection of a linker technology is a critical decision in ADC design, directly impacting its therapeutic index. The following tables summarize quantitative data from head-to-head comparative studies of ADCs utilizing cleavable (valine-citrulline, Val-Cit) and non-cleavable (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) linkers.
Table 1: Comparative Plasma Stability
A critical attribute for any ADC is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic effect.
| Linker Type | Conjugate | Species | Half-life (t½) | Reference |
| Cleavable (Val-Cit) | MMAE | Human Plasma | > 7 days | [1] |
| Cleavable (Val-Cit) | MMAE | Mouse Plasma | ~1 hour (hydrolyzed) | [1] |
| Non-Cleavable (SMCC) | DM1 | Mouse Plasma | ~9.9 days | [1] |
Note: The significant difference in Val-Cit linker stability between human and mouse plasma is attributed to the presence of carboxylesterases in mouse plasma that can cleave the linker.
Table 2: In Vitro Cytotoxicity (IC50 Values)
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. Lower IC50 values represent higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Cleavable (Val-Cit) | MMAE | HER2+ | 14.3 | [1] |
| Non-Cleavable | MMAE-linker-amino acid | HER2+ | 609 | [1] |
| Cleavable (Val-Cit) | MMAE | HCC1954 (HER2+) | 30 | [3] |
| Non-Cleavable (SMCC) | DM1 | SK-BR-3 (HER2+) | 10-50 ng/mL | [] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including cell lines, payloads, and drug-to-antibody ratios (DAR).
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
Preclinical animal models are essential for evaluating the anti-tumor activity of ADCs.
| Linker Type | Payload | Tumor Model | Efficacy Outcome | Reference |
| Cleavable (Val-Cit) | MMAE | BT-474 Xenograft | DAR-dependent tumor growth inhibition; DAR 4 led to complete tumor ablation. | [5] |
| Non-Cleavable (SMCC) | DM1 | JIMT-1 (HER2+) Xenograft | Significant tumor growth inhibition. | [5] |
| Cleavable (Exo-linker) | MMAE | NCI-N87 Xenograft | Showed reasonable antitumor efficacy, even at low doses. | [6] |
Mechanisms of Action and Experimental Workflows
To facilitate a deeper understanding of the principles governing linker performance and their experimental evaluation, the following diagrams, generated using Graphviz, illustrate key processes.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (human, monkey, rat, mouse) at 37°C. Include a control sample of ADC in phosphate-buffered saline (PBS).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Quantification of Total Antibody:
-
Coat a 96-well ELISA plate with an anti-human IgG (Fc) antibody overnight at 4°C.
-
Block the plate with 3% BSA in PBS for 1 hour at room temperature.
-
Add plasma samples (appropriately diluted) and a standard curve of the unconjugated antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG (Fab) detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Quantification of Conjugated Antibody:
-
Coat a 96-well ELISA plate with an anti-payload antibody overnight at 4°C.
-
Follow the same blocking, incubation, and detection steps as for the total antibody quantification.
-
-
Data Analysis: Calculate the concentration of total and conjugated antibody at each time point using the standard curves. Determine the percentage of conjugated ADC remaining over time and calculate the half-life (t½) of the ADC in plasma.
In Vitro Co-culture Bystander Effect Assay (Flow Cytometry-based)
Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation:
-
Use an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7).
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 1:9) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a negative control ADC (targeting an irrelevant antigen). Incubate for 72-96 hours.
-
Cell Staining and Acquisition:
-
Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer, gating on the GFP-positive (Ag-) and GFP-negative (Ag+) populations.
-
-
Data Analysis: Determine the percentage of viable cells in the Ag- population in the co-cultures compared to the Ag- monoculture treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
ADC Internalization and Lysosomal Trafficking Assay (Confocal Microscopy)
Objective: To visualize the internalization of an ADC and its co-localization with lysosomes.
Methodology:
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Seeding and Treatment: Seed target cells on glass-bottom dishes. Treat the cells with the fluorescently labeled ADC (e.g., 5 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, 8, and 24 hours).
-
Lysosomal Staining: In the last 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker Red DND-99) to the cells.
-
Cell Fixation and Imaging:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the ADC, lysosome, and nucleus.
-
-
Image Analysis:
-
Analyze the images for the internalization of the ADC (green fluorescence within the cell).
-
Quantify the co-localization of the ADC signal with the lysosomal marker signal (yellow puncta in the merged image) using image analysis software (e.g., ImageJ with a co-localization plugin). Calculate a co-localization coefficient (e.g., Pearson's correlation coefficient).
-
Conclusion
The decision between a cleavable and a non-cleavable linker is a pivotal one in the design and development of an effective and safe ADC. Cleavable linkers, such as the Val-Cit dipeptide, offer the advantage of releasing the native payload, which can mediate a powerful bystander effect, making them particularly suitable for treating heterogeneous tumors. However, this can come with the trade-off of reduced plasma stability and a potential for off-target toxicity.
Conversely, non-cleavable linkers, like SMCC, provide enhanced stability in circulation, often leading to a wider therapeutic window and a more favorable safety profile.[2] The lack of a significant bystander effect makes them well-suited for hematological malignancies or solid tumors with uniform high antigen expression.
Ultimately, the optimal linker strategy is not a one-size-fits-all solution but rather depends on a multitude of factors, including the specific target antigen, the tumor microenvironment, the nature of the cytotoxic payload, and the desired therapeutic outcome. A thorough and systematic preclinical evaluation, employing the experimental methodologies outlined in this guide, is paramount to making an informed, data-driven decision that will pave the way for the development of the next generation of successful ADC therapeutics.
References
Safety Operating Guide
Proper Disposal of Azido-PEG12-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Azido-PEG12-NHS Ester
This document provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, a bifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and molecular biology research. Proper handling and disposal are paramount to ensure laboratory safety and environmental protection, given the reactive nature of both the azide (B81097) and N-hydroxysuccinimide (NHS) ester functional groups. Adherence to these procedures will help mitigate risks associated with the chemical's inherent hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A laboratory coat.
This compound is moisture-sensitive; the NHS ester moiety readily hydrolyzes in the presence of water. Therefore, it is essential to minimize its exposure to atmospheric moisture.
Disposal Plan: A Two-Stage Deactivation Protocol
The recommended disposal procedure for this compound involves a two-stage chemical deactivation process to neutralize both the NHS ester and the azide functional groups prior to collection as hazardous waste. This sequential approach ensures a safer waste stream.
Stage 1: Quenching of the NHS Ester
The initial step focuses on the deactivation of the highly reactive NHS ester. This can be achieved through hydrolysis or by quenching with a primary amine.
Experimental Protocol for NHS Ester Quenching:
-
Preparation: For every 100 mg of this compound waste, prepare a quenching solution. Two primary options are available:
-
Amine Quenching: A solution of Tris(hydroxymethyl)aminomethane (Tris) or glycine (B1666218) at a concentration of 50-100 mM in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5.[1]
-
Hydrolysis: A buffer solution with a pH adjusted to 8.5 (e.g., sodium bicarbonate or borate (B1201080) buffer). The half-life of NHS esters decreases significantly at this pH, leading to rapid hydrolysis.[1]
-
-
Procedure: a. Dissolve the this compound waste in a minimal amount of a compatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). b. Slowly add the quenching solution to the dissolved waste with gentle stirring. A 10-fold molar excess of the quenching agent (Tris or glycine) is recommended. c. Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete quenching of the NHS ester.[2]
Stage 2: Reduction of the Azide Group
Following the deactivation of the NHS ester, the next stage addresses the energetic and potentially hazardous azide group. The Staudinger reaction provides a mild and efficient method for reducing the organic azide to a stable amine.
Experimental Protocol for Azide Reduction (Staudinger Reaction):
-
Preparation: Prepare a solution of triphenylphosphine (B44618) (PPh₃) in a suitable solvent. A 1.1 molar equivalent of PPh₃ relative to the initial amount of this compound is recommended. Tetrahydrofuran (THF) is a commonly used solvent for this reaction.
-
Procedure: a. To the solution from Stage 1, slowly add the triphenylphosphine solution with continuous stirring. b. The reaction is typically accompanied by the evolution of nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood. c. Continue stirring for at least one hour after the gas evolution has ceased to ensure the complete reduction of the azide. d. The final products of this two-stage deactivation are the corresponding amine-PEG12-acid, triphenylphosphine oxide, and the quenched NHS byproduct.
Final Waste Collection and Disposal
The resulting solution, containing the deactivated products, should be collected as hazardous chemical waste.
-
Container: Transfer the final solution to a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The label should explicitly state the contents, including the deactivated products and any solvents used.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Never dispose of untreated this compound or its deactivated byproducts down the drain.
Quantitative Data Summary
| Parameter | Value/Recommendation | Citation |
| NHS Ester Quenching | ||
| Quenching Agent Concentration | 50-100 mM Tris or glycine | [1] |
| Reaction pH | 7.2 - 8.5 | [1] |
| Reaction Time | ≥ 30 minutes | [2] |
| Azide Reduction | ||
| Reducing Agent | Triphenylphosphine (PPh₃) | |
| Molar Equivalence | 1.1 equivalents | |
| Reaction Time | ≥ 1 hour after gas evolution ceases |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Azido-PEG12-NHS ester
Essential Safety and Handling Guide for Azido-PEG12-NHS Ester
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure a secure laboratory environment. The following step-by-step guidance is designed to mitigate risks associated with the compound's reactive azide (B81097) and moisture-sensitive NHS ester functionalities.
Hazard Identification and Mitigation
This compound is a heterobifunctional crosslinker with two primary reactive groups that require careful handling.
-
Azide Group (-N₃): Organic azides are energy-rich molecules that can be sensitive to heat, light, shock, and pressure, potentially leading to explosive decomposition.[1][2] They are incompatible with heavy metals (such as copper, lead, zinc), strong acids, and halogenated solvents (e.g., dichloromethane, chloroform).[1][2][3] Reaction with acids can form hydrazoic acid, which is highly toxic, volatile, and explosive.[2][4][5] Contact with metals can form highly unstable and shock-sensitive metal azides.[2][3]
-
NHS Ester Group (-O-N(C=O)₂): The N-hydroxysuccinimide ester is highly susceptible to hydrolysis.[6][7][8] It reacts readily with moisture, losing its ability to conjugate with primary amines. Therefore, the compound and its solutions must be handled under anhydrous (dry) conditions.
-
General Health Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Exposure to azides can lead to symptoms such as dizziness, headache, nausea, and skin burns.[1][4]
Quantitative Data Summary
The table below summarizes key quantitative and safety data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₃₁H₅₆N₄O₁₆ | [10][11] |
| Molecular Weight | ~740.8 g/mol | [10][11] |
| Appearance | Solid or viscous liquid | |
| Storage Temperature | -20°C, desiccated, protected from light | [10][12] |
| Solubility | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | [7][10] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |
Operational and Disposal Plans
Adherence to the following procedural guidance is critical for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All work, especially handling the solid form and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] For any reactions involving the azide group, the use of a blast shield is strongly recommended.[1][3]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[6]
-
Hand Protection: Use impervious, chemical-resistant gloves such as nitrile.[6]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[6]
Step-by-Step Handling Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial immediately at -20°C in a sealed container with a desiccant, protected from light.[7][8][10]
-
Store away from incompatible materials, particularly acids and metals.[1]
Preparation of Solutions:
-
Before opening, allow the vial to warm completely to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[6][7][8]
-
Conduct all weighing and dissolution steps inside a chemical fume hood.[3]
-
Crucially, use only non-metal spatulas (e.g., plastic or ceramic) for transferring the solid. Metal spatulas can form dangerous, shock-sensitive metal azides.[1][3]
-
Immediately before use, dissolve the desired amount in a high-quality, anhydrous, amine-free solvent such as DMSO or DMF.[13][14]
-
Warning: Although some suppliers list Dichloromethane (DCM) as a solvent, general safety protocols strongly advise against using halogenated solvents with azides due to the risk of forming extremely unstable and explosive compounds.[1][2][3]
-
Do not prepare stock solutions for later use. The NHS ester moiety is not stable in solution and should be used immediately.[8]
Experimental Use and Spill Cleanup:
-
Avoid buffers that contain primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[8][15]
-
Keep the experimental area clean and free of clutter. Clearly label all containers.[1]
-
In case of a small spill, carefully sweep up the solid material, avoiding dust creation. Place it in a labeled, sealed container for hazardous waste disposal.[6]
-
For skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes.[6] For eye contact, flush with water for 15 minutes and seek medical attention.[6]
Waste Disposal Plan
Proper disposal is critical to prevent the formation of explosive compounds in plumbing systems.
-
Do NOT pour any azide-containing waste down the drain. Azides can react with lead and copper pipes (B44673) to form highly explosive metal azide salts.[3]
-
Collect all waste materials, including unused reagent, contaminated consumables (e.g., pipette tips, gloves), and reaction mixtures, in a dedicated, clearly labeled hazardous waste container.
-
The NHS ester component can be deactivated by hydrolysis with water. For the azide component, waste should be treated as hazardous. Some institutions may have specific protocols for neutralizing azides (e.g., using nitrous acid), which must be performed only by trained personnel according to an established Standard Operating Procedure (SOP).[3]
-
Dispose of the collected hazardous waste according to all local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram outlines the essential step-by-step workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. chemscene.com [chemscene.com]
- 10. This compound, 2363756-50-5 | BroadPharm [broadpharm.com]
- 11. scbt.com [scbt.com]
- 12. This compound | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
